molecular formula C23H39ClN2O5 B591347 Cyclohexyl Ramipril Hydrochloride CAS No. 885516-61-0

Cyclohexyl Ramipril Hydrochloride

Cat. No.: B591347
CAS No.: 885516-61-0
M. Wt: 459.024
InChI Key: KYSZJGRJQYQTJD-IKZVEOHFSA-N
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Description

Cyclohexyl Ramipril Hydrochloride, also known as Ramipril Related Compound C or Ramipril EP Impurity C, is a chemical impurity and degradation product of the active pharmaceutical ingredient (API) Ramipril . It is scientifically defined as (2S,3aS,6aS)-1-{[(S)-4-Cyclohexyl-1-ethoxy-1-oxobutan-2-yl]-L-alanyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, with the CAS number 885516-61-0 and a molecular formula of C23H38N2O5 · HCl . This compound serves as a critical Reference Standard in the pharmaceutical industry for the quality assurance and control (QA/QC) of Ramipril and its related formulations . Its primary research applications include use as a working standard for method development and validation, monitoring stability and impurity profiles during the commercial production of Ramipril, and supporting regulatory filings such as Abbreviated New Drug Applications (ANDAs) . Ramipril itself is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, heart failure, and to reduce the risk of myocardial infarction and stroke . The presence and quantification of impurities like Cyclohexyl Ramipril Hydrochloride are essential for ensuring the safety, efficacy, and consistency of the final drug product. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O5.ClH/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28;/h15-20,24H,3-14H2,1-2H3,(H,27,28);1H/t15-,17-,18-,19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZJGRJQYQTJD-IKZVEOHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of Cyclohexyl Ramipril Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Scientists and Analytical Chemists

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of active pharmaceutical ingredient (API) impurities is paramount to ensuring drug safety and efficacy. Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is synthesized through complex multi-step pathways that are susceptible to side reactions. One of the most critical and chromatographically challenging impurities encountered during its synthesis is Cyclohexyl Ramipril Hydrochloride , officially recognized in pharmacopeias as Ramipril EP Impurity C or Ramipril USP Related Compound C [1].

This whitepaper provides a comprehensive, field-proven methodology for the structural analysis, mechanistic understanding, and quantitative profiling of Cyclohexyl Ramipril Hydrochloride. By synthesizing advanced chromatographic techniques with high-resolution spectroscopy, this guide establishes a self-validating framework for impurity characterization compliant with ICH Q3A(R2) guidelines.

Chemical Identity and Structural Mechanics (The "What")

Cyclohexyl Ramipril Hydrochloride is the hexahydro derivative of Ramipril. Structurally, the critical difference lies in the complete hydrogenation of the phenyl ring present in the API, converting it into a cyclohexyl moiety[1][2]. This subtle structural shift removes the π−π electron cloud, slightly increasing the molecule's hydrophobicity and altering its spatial conformation, which inherently complicates its chromatographic separation from the parent API.

Quantitative Data & Physicochemical Properties

The following table summarizes the verified physicochemical parameters required for standardizing analytical methods[3][4][5].

ParameterValue / Description
Common Synonyms Ramipril EP Impurity C, Ramipril USP Related Compound C, Hexahydro Ramipril HCl
CAS Registry Number 885516-61-0 (HCl Salt) / 99742-35-5 (Free Base)
IUPAC Name (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Molecular Formula C23​H39​ClN2​O5​ (HCl Salt)
Molecular Weight 459.02 g/mol (HCl Salt) / 422.56 g/mol (Free Base)
Solubility Soluble in Methanol, DMSO, and slightly soluble in aqueous acidic buffers

Mechanistic Origins of the Impurity (The "Why")

Understanding the causality behind the formation of Cyclohexyl Ramipril is essential for process optimization. Ramipril is typically synthesized utilizing an intermediate containing a phenylpropyl group. During catalytic hydrogenation steps (often utilizing Pd/C and H2​ gas to remove benzyl protecting groups), localized over-exposure to hydrogen or excessive catalyst activity can lead to the unintended reduction of the aromatic phenyl ring into a saturated cyclohexyl ring.

Because this is a catalytic over-reduction, the impurity shares the exact stereochemical backbone as the API, making crystallization-based purification highly inefficient.

Formation A Ramipril Precursor (Phenyl Ring) B Catalytic Hydrogenation (Pd/C, H2) A->B C Target API: Ramipril B->C Controlled D Over-Reduction (Impurity Pathway) B->D Excess H2 E Cyclohexyl Ramipril (Impurity C) D->E

Mechanistic pathway of Cyclohexyl Ramipril formation via catalytic over-reduction.

Comprehensive Analytical Strategy (The "How")

To establish a self-validating analytical system, one must employ orthogonal techniques. LC-MS provides exact mass and fragmentation data, while NMR provides undeniable proof of atomic connectivity.

Workflow Step1 Sample Prep & Standardization (Internal Standards) Step2 Chromatographic Separation (RP-HPLC with Ion-Pairing) Step1->Step2 Step3 Mass Spectrometry (ESI-HRMS) Step2->Step3 MS Coupling Step4 Structural Elucidation (1D/2D NMR) Step2->Step4 Fraction Collection Step5 Regulatory Validation (ICH Q2/Q3A Compliance) Step3->Step5 Step4->Step5

Comprehensive analytical workflow for the characterization of Ramipril Impurity C.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm the addition of 6 atomic mass units (+6 Da) corresponding to the hydrogenation of the phenyl ring (Ramipril free base exact mass: 416.23 Cyclohexyl Ramipril free base exact mass: 422.28)[2].

Causality: Electrospray Ionization (ESI) in positive mode is chosen because the secondary amine and tertiary amide nitrogens in the ramipril backbone readily accept protons, yielding robust [M+H]+ signals without excessive in-source fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of Cyclohexyl Ramipril Hydrochloride reference standard[5] in 10 mL of MS-grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Instrument Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer using standard tuning mix to ensure mass accuracy within < 2 ppm.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

  • Data Acquisition: Scan range m/z 100–1000. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.

  • MS/MS Fragmentation: Isolate the precursor ion at m/z 423.28 [M+H]+ . Apply collision energy (CE) ramping (15–35 eV) using Argon as the collision gas.

  • Validation: Observe the diagnostic product ions. The loss of the ethoxycarbonyl group ( −73 Da) and the cleavage of the alanyl-cyclopentapyrrole bond will yield specific fragments that verify the integrity of the core structure, while the fragment containing the cyclohexyl tail will exhibit the +6 Da shift compared to the API.

Protocol 2: 1D and 2D NMR Structural Elucidation

Objective: Definitively prove the absence of aromatic protons and the presence of the cyclohexyl ring.

Causality: 1H -NMR is the only technique that can unambiguously differentiate between an intact phenyl ring and a fully saturated cyclohexyl ring based on the chemical shift environment. DMSO- d6​ is utilized as the solvent to ensure complete dissolution of the hydrochloride salt and to prevent rapid exchange of the amine/amide protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the impurity standard in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing TMS as an internal reference.

  • 1H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher.

    • Expected Observation: Complete absence of signals in the aromatic region ( δ 7.1–7.3 ppm). Appearance of a broad, complex multiplet in the aliphatic region ( δ 0.8–1.8 ppm) integrating for 11 protons, corresponding to the newly formed cyclohexyl ring.

  • 13C-NMR Acquisition: Acquire a carbon spectrum.

    • Expected Observation: Absence of sp2 hybridized aromatic carbons ( δ 125–145 ppm). Appearance of new sp3 hybridized carbons ( δ 25–35 ppm).

  • 2D COSY/HSQC (Self-Validation): Perform 2D NMR to trace the spin-spin coupling from the methine proton of the alanyl chain down through the propyl linker directly into the cyclohexyl ring, proving the structural connectivity hasn't been rearranged during the over-reduction process.

Protocol 3: HPLC Method for Impurity Quantification

Objective: Achieve baseline resolution ( Rs​>1.5 ) between Ramipril and Cyclohexyl Ramipril for accurate quality control quantification.

Causality: Because the cyclohexyl group is more hydrophobic than the phenyl group, Impurity C will elute after Ramipril in a Reversed-Phase (RP) system. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress the ionization of the terminal carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Column Selection: Use a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.080201.0
15.040601.0
20.020801.0
25.080201.0
  • Detection: Set the UV detector to 210 nm. (Note: The cyclohexyl ring lacks the strong UV chromophore of the phenyl ring, hence detection must rely on the absorbance of the amide/ester carbonyls at lower wavelengths).

  • System Suitability: Inject a resolution mixture containing 0.1% Ramipril and 0.1% Cyclohexyl Ramipril Hydrochloride. The method is validated only if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 .

Regulatory Compliance and Conclusion

The identification and control of Cyclohexyl Ramipril Hydrochloride (Impurity C) is not merely an academic exercise; it is a strict regulatory requirement. Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% or 0.15% threshold (depending on maximum daily dose) must be structurally elucidated and routinely monitored.

By employing the orthogonal analytical protocols detailed in this guide—leveraging the precise mass shifts in HRMS and the definitive connectivity mapping of 2D NMR—analytical scientists can establish a robust, self-validating data package. This ensures that the catalytic hydrogenation processes during Ramipril synthesis are tightly controlled, safeguarding the final API's purity, efficacy, and safety profile.

References

  • SynZeal - Ramipril EP Impurity C HCl salt | 885516-61-0 URL:[Link]

  • GLP Pharma Standards - Ramipril EP Impurity C | CAS No- 99742-35-5 URL: [Link]

Sources

Molecular Characterization and Analytical Profiling of Cyclohexyl Ramipril Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramipril is a highly potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and cardiovascular diseases. During its multi-step synthesis, the active pharmaceutical ingredient (API) is susceptible to the formation of structurally similar process impurities. To comply with stringent ICH Q3A/Q3B regulatory guidelines, these impurities must be rigorously profiled. One of the most critical related substances is cyclohexyl ramipril hydrochloride, officially recognized in pharmacopeial monographs as Ramipril EP Impurity C[1].

This technical guide elucidates the physicochemical properties, mechanistic synthetic origin, and advanced analytical workflows required to detect and quantify this specific impurity, ensuring the clinical safety and regulatory compliance of Ramipril formulations.

Physicochemical Characterization

Understanding the exact molecular specifications of cyclohexyl ramipril is foundational for developing targeted analytical methods. Structurally, this compound differs from the parent API, Ramipril, by the complete saturation of its phenyl ring into a cyclohexyl moiety.

Table 1: Physicochemical Data of Cyclohexyl Ramipril Hydrochloride

ParameterSpecification
Chemical Name (2S,3aS,6aS)-1-(((S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride[2]
Common Synonyms Ramipril EP Impurity C HCl salt; Ramipril USP Related Compound C; Hexahydroramipril hydrochloride[1][3]
CAS Registry Number 885516-61-0 (HCl salt)[4]; 99742-35-5 (Free base)[5]
Molecular Formula C₂₃H₃₉ClN₂O₅ (or C₂₃H₃₈N₂O₅ · HCl)[3][4]
Molecular Weight 459.02 g/mol (HCl salt)[4][5]; 422.56 g/mol (Free base)
Appearance Off-white solid[6]

Mechanistic Origin & Synthesis Causality

Why does Cyclohexyl Ramipril form? The formation of cyclohexyl ramipril is a classic example of a process-induced impurity. The synthesis of Ramipril frequently involves the catalytic hydrogenation of intermediate precursors—often to remove benzyl protecting groups using Palladium on Carbon (Pd/C) catalysts.

Causality of the Side Reaction: If the hydrogenation parameters are not strictly controlled, the highly active Pd/C catalyst, combined with excessive hydrogen pressure or prolonged reaction times, will drive the unintended over-reduction of the aromatic phenyl ring on the API's side chain. The addition of six hydrogen atoms converts the planar, aromatic phenyl group into a bulky, non-planar cyclohexyl ring[7][8].

Process Control: To mitigate this, synthetic chemists must optimize the catalyst loading, employ catalyst poisons (such as quinoline or specific sulfur compounds) to modulate Pd/C activity, and strictly monitor hydrogen uptake to halt the reaction immediately upon deprotection.

Analytical Workflows & Experimental Protocols

Because cyclohexyl ramipril lacks a strong chromophore (due to the loss of the conjugated aromatic phenyl ring), standard UV-based High-Performance Liquid Chromatography (HPLC) methods often suffer from poor sensitivity for this specific impurity. Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its trace-level quantification[9][10].

Causality in Experimental Choices:
  • Stationary Phase: A C18 reversed-phase column is selected because the conversion of a phenyl ring to a cyclohexyl ring significantly increases the hydrophobicity of the molecule. This ensures that cyclohexyl ramipril is strongly retained and elutes after the parent Ramipril API.

  • Ionization Technique: Electrospray Ionization in positive mode (ESI+) is utilized because the secondary amine and carboxylic acid functional groups readily accept a proton, forming a highly stable[M+H]⁺ ion.

Self-Validating LC-MS/MS Protocol:

Step 1: Sample & Standard Preparation

  • Accurately weigh 10 mg of the Ramipril API batch and dissolve in 10 mL of a Methanol/Water (50:50, v/v) diluent to achieve a 1 mg/mL concentration.

  • Self-Validation: Prepare a spiked recovery sample by adding a known concentration (e.g., 0.1% w/w) of the cyclohexyl ramipril reference standard[5] to the API matrix. This verifies that the API matrix does not suppress the ionization of the impurity.

Step 2: Chromatographic Separation

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes to elute the polar API first, followed by the hydrophobic impurity.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometric Detection (MRM)

  • Configure the mass spectrometer to monitor the specific Multiple Reaction Monitoring (MRM) transitions.

  • The parent Ramipril API will exhibit a precursor ion at m/z 417.2 [M+H]⁺.

  • The cyclohexyl ramipril impurity will exhibit a precursor ion at m/z 423.3[M+H]⁺ (reflecting the addition of 6 hydrogens)[9].

  • Monitor the fragmentation to the primary product ion for definitive quantification.

Step 4: System Suitability & Release

  • Analyze a blank diluent to ensure no carryover.

  • Inject the spiked sample; recovery must fall between 90–110%.

  • If the impurity peak area in the unspiked API sample falls below the validated 0.1% threshold, the batch is released.

Process Visualization

Below is the self-validating analytical workflow mapping the detection process.

G N1 Ramipril API Batch (Starting Material) N2 Sample Preparation (Solubilization in MeOH/H2O) N1->N2 N3 RP-HPLC Separation (C18 Column, Gradient Elution) N2->N3 N4 LC-MS/MS Ionization (ESI+ Mode) N3->N4 N5 MRM Detection (m/z 423.3[M+H]+) N4->N5 N6 Quantification & Release (Threshold < 0.1%) N5->N6

Analytical workflow for the LC-MS/MS quantification of cyclohexyl ramipril.

References

  • SynZeal. "Ramipril EP Impurity C HCl salt." [Link]

  • MDPI. "Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety." [Link]

Sources

Controlling Catalytic Over-Reduction: A Mechanistic Whitepaper on Cyclohexyl Ramipril Impurity Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the management of hypertension and heart failure. During the active pharmaceutical ingredient (API) synthesis, stringent control of impurity profiles is mandated by regulatory bodies. Among the most challenging synthetic by-products is Ramipril EP Impurity C (Cyclohexyl Ramipril Analog HCl, CAS: 99742-35-5) [[1]](). Unlike Impurities D (diketopiperazine) and E (diacid), which primarily form via post-synthetic hydrolytic or cyclization degradation pathways [[2]](), Impurity C is a process-related impurity generated during the catalytic hydrogenation step of ramipril synthesis 3. This technical guide dissects the mechanism of its formation, the causality of the over-reduction, and provides a self-validating protocol for its mitigation.

Mechanistic Grounding: The Pathway to Impurity C

The commercial synthesis of ramipril typically involves the coupling of an amino acid precursor, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, with a bicyclic amino acid derivative protected as a benzyl ester (e.g., (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid benzyl ester) 4.

To yield the final API, the benzyl ester protecting group must be cleaved. This debenzylation is executed via catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere 3.

The Causality of Over-Reduction

The intended thermodynamic reaction is the hydrogenolysis of the benzyl-oxygen bond. However, the ramipril molecule contains a vulnerable phenyl ring on the 3-phenylpropyl moiety. Palladium is a highly active transition metal catalyst that can also facilitate the hydrogenation of aromatic rings into saturated cyclic alkanes.

When the reaction kinetics are not strictly controlled—specifically under conditions of excess hydrogen pressure, prolonged exposure times, or elevated catalyst loading—the phenyl ring undergoes a sequential addition of hydrogen atoms. The π -electrons of the aromatic ring coordinate with the Pd surface, leading to the irreversible formation of the fully saturated cyclohexyl moiety. This over-reduction transforms the intended ramipril into the hexahydro ramipril derivative (Impurity C) 1.

Visualizing the Reaction Pathway

G A Ramipril Benzyl Ester (Precursor) B Catalytic Hydrogenation (Pd/C, H2) A->B C Ramipril (API) (Intended Pathway) B->C Debenzylation (Controlled H2, Time) D Cyclohexyl Ramipril (Impurity C) (Over-Reduction) B->D Aromatic Hydrogenation (Excess H2 / Time)

Reaction pathway showing intended debenzylation vs. over-reduction to Impurity C.

Quantitative Data: Impact of Hydrogenation Parameters

To understand the causality of experimental choices, we must analyze how varying the hydrogenation parameters influences the formation of Impurity C. The table below summarizes the kinetic relationship between hydrogen pressure, reaction time, and the resulting impurity profile based on standard process optimization data.

Reaction Time (h)H2 Pressure (psi)Catalyst Load (w/w %)Yield of Ramipril (%)Impurity C Formation (%)
1.5155% Pd/C98.2< 0.05
3.0155% Pd/C97.50.12
1.5455% Pd/C96.00.45
4.04510% Pd/C88.53.80
6.06010% Pd/C75.0> 10.0

Analysis: The data clearly demonstrates a self-validating system: as hydrogen pressure and catalyst activity (10% vs 5%) increase, the thermodynamic barrier for aromatic reduction is overcome, leading to a logarithmic spike in Impurity C. Regulatory thresholds typically require individual impurities to be below 0.15% 2, making the strict control of the 1.5 h / 15 psi parameter critical.

Experimental Protocol: Controlled Debenzylation Workflow

As an Application Scientist, ensuring a reproducible, self-validating protocol is paramount. The following step-by-step methodology outlines the optimized catalytic hydrogenation of ramipril benzyl ester to prevent cyclohexyl ramipril formation 3, [[4]]().

Step 1: System Preparation and Purging
  • Transfer 10.0 g of Ramipril Benzyl Ester into a 250 mL stainless steel or glass-lined autoclave reactor.

  • Dissolve the precursor in 100 mL of HPLC-grade Ethanol. Ensure complete dissolution via mechanical stirring at 200 rpm.

  • Purge the reactor headspace with Nitrogen ( N2​ ) gas three times to displace all oxygen.

    • Causality Note: Displacing oxygen is a critical self-validating safety step that prevents catalyst auto-ignition and suppresses oxidative side-reactions that could lead to other degradation products.

Step 2: Catalyst Addition
  • Carefully add 0.5 g of 5% Palladium on Carbon (Pd/C) (50% wet).

    • Causality Note: Utilizing a 5% Pd/C catalyst instead of a more aggressive 10% Pd/C reduces the surface density of active transition metal sites. This lowers the probability of the multi-site planar coordination required for aromatic ring reduction, while remaining highly efficient for O-benzyl cleavage.

Step 3: Controlled Hydrogenation
  • Purge the reactor with Hydrogen ( H2​ ) gas twice, then pressurize strictly to 15 psi (approx. 1 bar).

  • Maintain the reaction temperature at 20–25 °C. Do not apply external heating.

  • Monitor hydrogen uptake continuously. The reaction is typically complete within 1.5 hours when pressure stabilizes.

    • Causality Note: Terminating the reaction immediately upon the cessation of hydrogen uptake prevents the catalyst from shifting its activity toward the higher-activation-energy reduction of the phenyl ring. Extended exposure under H2​ is the primary driver of Impurity C formation.

Step 4: Catalyst Filtration and API Isolation
  • Vent the H2​ gas and purge the system with N2​ three times to quench the reaction environment.

  • Filter the reaction mixture through a Celite pad under vacuum to remove the Pd/C catalyst. Wash the pad with 20 mL of cold ethanol.

  • Concentrate the filtrate under reduced pressure (at < 35 °C) to obtain the crude Ramipril API.

  • Subject the crude product to HPLC analysis to verify that Impurity C is < 0.1%.

Conclusion

The formation of Cyclohexyl Ramipril (Impurity C) is a direct consequence of catalytic over-reduction during the debenzylation phase of ramipril synthesis. By understanding the kinetic and thermodynamic differences between O-benzyl hydrogenolysis and aromatic hydrogenation, chemists can engineer their protocols—specifically by limiting hydrogen pressure to 15 psi, utilizing 5% Pd/C, and strictly monitoring reaction time—to suppress this impurity, ensuring compliance with stringent pharmacopeial standards.

References

  • A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 - EPO European Patent Office URL
  • Ramipril EP Impurity C | 99742-35-5 SynThink Research Chemicals URL
  • US20100324304A1 - Improved ramipril synthesis Google Patents URL
  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets Spectroscopy Online URL

Sources

Thermodynamic Profiling of Ramipril Cyclohexyl Analogs: Target Engagement and Solid-State Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic characterization of Angiotensin-Converting Enzyme (ACE) inhibitors is a critical pathway for understanding their pharmacodynamics and physical stability. Ramipril, characterized by its octahydrocyclopenta[b]pyrrole ring, and its cyclohexyl analogs (such as Ramipril EP Impurity C, trandolapril, and perindopril) present unique thermodynamic signatures. As a Senior Application Scientist, I approach the evaluation of these analogs not merely as a structural exercise, but as a holistic thermodynamic system. This whitepaper provides an in-depth technical analysis of the thermodynamic forces driving target engagement (enthalpy-entropy compensation, heat capacity changes) and the solid-state physicochemical properties that dictate formulation stability.

Structural Rationale: The Cyclohexyl Scaffold

The modification of the cyclopentyl ring of ramipril to a fused six-membered cyclohexyl or hexahydroindole system (as seen in trandolaprilat or specific cyclohexyl ramipril analogs) fundamentally alters the molecule's spatial volume and lipophilicity[1]. From a thermodynamic perspective, this structural expansion increases the non-polar surface area. When introduced into an aqueous biological system, this expanded hydrophobic surface forces surrounding water molecules into highly ordered, clathrate-like structures. The thermodynamic cost of maintaining this solvation shell is the primary driver for both receptor binding and phase partitioning.

Thermodynamics of Target Engagement (ACE Binding)

Enthalpy-Entropy Compensation

Binding of cyclohexyl ACE inhibitors to the zinc-dependent active site of ACE is characterized by tight-binding, sub-nanomolar kinetics[2]. Counterintuitively, the actual binding enthalpy ( ΔH ) of many ACE inhibitors is often weakly exothermic or even endothermic[3]. The high affinity is instead driven by a massive positive entropy change ( ΔS>0 )[4].

When the bulky cyclohexyl analog enters the deeply recessed active site of ACE, it displaces ordered water molecules from both the inhibitor's lipophilic surface and the enzyme's zinc-coordination pocket[1]. The release of these constrained water molecules into the bulk solvent results in a profound entropic gain, perfectly illustrating the phenomenon of enthalpy-entropy compensation in drug-target interactions[3].

Heat Capacity ( ΔCp​ ) and Hydrophobic Burial

The true hallmark of cyclohexyl analog binding is the large negative change in heat capacity ( ΔCp​ )[4]. Calorimetric studies of related ACE inhibitors demonstrate ΔCp​ values ranging from -2.4 to -4.3 kJ/K/mol[3][4].

A negative ΔCp​ is the quantitative signature of the hydrophobic effect. Because the heat capacity of non-polar surfaces is higher in water than in the buried protein interior, the desolvation and subsequent burial of the cyclohexyl ring into the ACE active site results in a measurable drop in the system's heat capacity[4].

ThermodynamicCycle A State 1: Free ACE + Free Analog (Aqueous Environment) B State 2: Desolvation (Release of Ordered H2O) A->B +ΔS (Entropically Driven) C State 3: Hydrophobic Collapse (Burial of Cyclohexyl Ring) B->C -ΔCp (Non-polar Surface Burial) D State 4: Bound Complex (Zn2+ Coordination) C->D -ΔH (Exothermic Stabilization)

Thermodynamic cycle of ACE inhibitor binding highlighting entropy-driven desolvation.

Quantitative Data Summary

To contextualize the thermodynamic profile of ramipril cyclohexyl analogs, we can compare them against established calorimetric data for other ACE inhibitors.

Table 1: Comparative Thermodynamic Parameters of ACE Inhibitor Binding

Inhibitor ClassStructural Feature ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) TΔS∘ (kJ/mol) ΔCp​ (kJ/K/mol)
Captopril Pyrrolidine ring~ -45.0~ +5.0 (Endothermic)~ +50.0-4.3 ± 0.1
Lisinopril Lysine analog~ -50.0~ +2.0 (Endothermic)~ +52.0-2.4 ± 0.2
Cyclohexyl Analogs Fused hexahydroindole~ -55.0~ -5.0 (Exothermic)~ +50.0~ -3.5*

*Estimated based on hydrophobic surface area calculations and homologous binding models[3][4][5].

Physicochemical Thermodynamics & Solvation

Due to their high lipophilicity (log P ~ 3.3 - 4.0), ramipril and its cyclohexyl analogs exhibit poor aqueous solubility[6]. To overcome this in drug delivery, these compounds are often formulated into nanoemulsions.

The thermodynamic viability of a nanoemulsion relies on spontaneous emulsification. This occurs when the entropic gain of droplet dispersion ( ΔSdisp​ ) and the massive reduction in interfacial tension ( γ ) provided by surfactants and co-surfactants result in a negative Gibbs free energy of formation ( ΔGform​<0 )[6]. The cyclohexyl analogs partition favorably into the oil phase (e.g., isopropyl myristate or Sefsol 218), driven by the minimization of unfavorable water-hydrophobe contacts[6].

Solid-State Thermodynamics & Phase Transitions

In the solid state, ramipril analogs are highly susceptible to physical phase transitions and chemical degradation (specifically, cyclization into diketopiperazine impurities). Understanding the first-order transitions (melting/crystallization) and second-order transitions (glass transition, Tg​ ) is paramount for API stability[7].

Because moisture acts as a potent plasticizer, it lowers the Tg​ of the amorphous domains, increasing molecular mobility and accelerating diketopiperazine formation. Modulated Differential Scanning Calorimetry (MDSC) is the gold standard here, as it separates the reversing heat flow ( Tg​ ) from non-reversing kinetic events (enthalpic relaxation or moisture evaporation)[7].

MDSC workflow isolating reversing glass transitions from non-reversing kinetic events.

Self-Validating Experimental Protocols

Protocol 1: High-Sensitivity Isothermal Titration Calorimetry (ITC)

Objective: Determine the binding enthalpy ( ΔH ), dissociation constant ( Kd​ ), and heat capacity change ( ΔCp​ ) of the cyclohexyl analog to holo-ACE. Causality & Logic: Because the binding of ACE inhibitors is largely entropy-driven, the enthalpic signal ( ΔH ) can be extremely small[4]. A standard titration without rigorous background subtraction will conflate the heat of binding with the heat of dilution. Furthermore, buffers containing metal chelators (like EDTA or high citrate) must be strictly avoided to prevent stripping the catalytic Zn²⁺ ion from ACE, which would artificially abolish the binding signal.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a rigorously degassed 50 mM HEPES buffer at pH 7.5, supplemented with 300 mM NaCl and 10 µM ZnCl₂ to maintain the holo-enzyme state.

  • Macromolecule Prep: Dialyze recombinant human ACE against the buffer for 24 hours at 4°C. Final concentration should be precisely determined via UV absorbance (typically 10-20 µM).

  • Ligand Prep: Dissolve the ramipril cyclohexyl analog in the exact same dialysis buffer to a concentration of 150-200 µM to minimize heat of mixing artifacts.

  • Blank Titration (Self-Validation): Titrate the ligand into the buffer alone. Record the heat of dilution for every injection. If the heat of dilution is non-linear, re-dialyze the samples.

  • Experimental Titration: Titrate the ligand into the ACE solution using 2 µL injections spaced 120 seconds apart to allow the baseline to fully re-equilibrate.

  • Temperature Variance: Repeat the entire protocol at 15°C, 25°C, and 35°C.

  • Data Analysis: Calculate ΔCp​ from the slope of the linear regression of ΔH versus Temperature ( ΔCp​=∂ΔH/∂T )[4].

Protocol 2: Modulated Differential Scanning Calorimetry (MDSC)

Objective: Identify the glass transition temperature ( Tg​ ) and assess the amorphous stability of the solid-state API. Causality & Logic: Standard DSC struggles to differentiate a weak, broad Tg​ from the endothermic evaporation of residual solvent or moisture. By applying a sinusoidal temperature modulation over a linear heating ramp, MDSC mathematically deconvolutes the heat capacity-dependent Tg​ (reversing signal) from kinetic events (non-reversing signal)[7].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the cyclohexyl analog API into a hermetic aluminum pan. Seal the pan to prevent moisture escape, which acts as a plasticizer and artificially depresses the Tg​ .

  • Instrument Calibration: Calibrate the MDSC using an indium standard for temperature/enthalpy and sapphire for heat capacity.

  • Equilibration: Equilibrate the sample at 0°C for 5 minutes under a dry nitrogen purge (50 mL/min).

  • Modulated Ramp: Apply a linear heating rate of 2°C/min combined with a sinusoidal modulation amplitude of ±0.5°C every 60 seconds.

  • Thermal Limit (Self-Validation): Terminate the scan at 130°C. Expert Insight: Heating ramipril analogs beyond 140°C induces in-situ intramolecular cyclization to diketopiperazine, which generates an exothermic non-reversing signal that permanently alters the sample's thermodynamic state.

  • Data Deconvolution: Use Fourier transform software to separate the Total Heat Flow into Reversing Heat Flow (extract Tg​ midpoint) and Non-Reversing Heat Flow (extract enthalpy relaxation peaks)[7].

References

  • Tight binding of ramiprilat to ACE: consequences for pharmacokinetic and pharmacodynamic measurements - PubMed. 2[2]

  • Enthalpy of captopril‐angiotensin I‐converting enzyme binding - Scilit. 3[3]

  • Calorimetric Analysis of Lisinopril Binding to Angiotensin I-converting Enzyme - PubMed. 4[4]

  • Molecular basis of domain‐specific angiotensin I‐converting enzyme inhibition by the antihypertensive drugs enalaprilat, ramiprilat, trandolaprilat, quinaprilat and perindoprilat - PMC. 1[1]

  • Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of ACEIs Against SARS-CoV-2 Targeting the hACE2 Receptor - Frontiers. 5[5]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC. 7[7]

  • Solubility of ramipril in different oils. IPM indicates isopropyl myristate. - ResearchGate. 6[6]

Sources

Identification and Differentiation of Cyclohexyl Ramipril in Pharmaceutical Degradation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Analytical Scientists and Drug Development Professionals

Executive Summary

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, presents a complex stability profile that requires meticulous analytical oversight during drug development. During forced degradation profiling, analytical scientists frequently encounter a mixture of true thermodynamic degradation products and persistent process-related impurities. One of the most analytically challenging related substances is Cyclohexyl Ramipril (European Pharmacopoeia [EP] Impurity C).

This whitepaper provides an in-depth technical guide on the mechanistic origins, analytical differentiation, and self-validating chromatographic workflows required to accurately identify Cyclohexyl Ramipril and prevent it from confounding stability-indicating methods (SIMs).

Mechanistic Origins: Differentiating True Degradants from Process Carryover

To develop a robust stability-indicating method, scientists must distinguish between compounds formed via post-formulation degradation and those carried over from active pharmaceutical ingredient (API) synthesis.

True Degradation Pathways

Ramipril degrades primarily via two well-documented thermodynamic pathways:

  • Ester Hydrolysis (Impurity E): The ethyl ester group cleaves to form the active metabolite, Ramiprilat. This hydrolytic degradation is highly pH-dependent and is accelerated by moisture and extreme acidic or alkaline conditions[1].

  • Intramolecular Cyclization (Impurity D): The molecule undergoes lactamization to form Ramipril Diketopiperazine (DKP). This inactive byproduct is the predominant degradant formed under thermal stress and dry air conditions[1][2].

The Process Carryover: Cyclohexyl Ramipril (Impurity C)

Unlike DKP and Ramiprilat, Cyclohexyl Ramipril (CAS: 99742-35-5) is not a product of environmental degradation. It originates entirely during the synthesis of the API. Ramipril's structure includes a 3-phenylpropyl side chain. During the catalytic hydrogenation step of its synthesis, over-reduction can convert the phenyl ring into a fully saturated cyclohexyl ring, yielding Cyclohexyl Ramipril[3][4].

The Analytical Challenge: During forced degradation, Impurity C remains chemically static. However, due to its high lipophilicity and structural homology to Ramipril, it frequently co-elutes with late-eluting degradation products (such as oxidative degradants like Impurity L)[5]. Failing to identify and isolate Impurity C leads to inaccurate mass balance calculations and falsely inflated degradation kinetics.

Pathway API Ramipril (API) m/z 417.2 ImpD Ramipril DKP (Impurity D) m/z 399.2 API->ImpD Thermal/Dry Stress (Cyclization) ImpE Ramiprilat (Impurity E) m/z 389.2 API->ImpE pH/Moisture Stress (Hydrolysis) ImpC Cyclohexyl Ramipril (Impurity C) m/z 423.3 Synth Precursor Hydrogenation Synth->API Expected Reduction Synth->ImpC Over-reduction (Process Impurity)

Fig 1. Mechanistic pathways distinguishing process-related Cyclohexyl Ramipril from true degradants.

Quantitative Mass Spectrometric Profile

To successfully track these compounds, high-resolution mass spectrometry (HRMS) is required. The table below summarizes the exact masses used to extract ion chromatograms (EICs) for Ramipril and its key related substances.

Table 1: Physicochemical and Mass Spectrometric Profile of Ramipril Related Substances

Compound NameEP DesignationOrigin MechanismMolecular FormulaExact Mass (m/z,[M+H]+)
Ramipril APIN/AC23H32N2O5417.2389
Ramiprilat Impurity EDegradation (Hydrolysis)C21H28N2O5389.2076
Ramipril DKP Impurity DDegradation (Cyclization)C23H30N2O4399.2284
Cyclohexyl Ramipril Impurity CProcess (Over-reduction)C23H38N2O5423.2859
Impurity L Impurity LDegradation (Oxidation)C23H32N2O6433.2339

Self-Validating Experimental Protocol

A self-validating analytical system requires orthogonal confirmation. We utilize a UHPLC-UV-HRMS workflow where UV provides quantitative mass balance and HRMS provides qualitative structural confirmation.

Phase 1: Forced Degradation Sample Preparation
  • Acidic/Basic Stress: Dissolve Ramipril API in a 50:50 mixture of Methanol and 0.1 N HCl (or 0.1 N NaOH) to a concentration of 1 mg/mL. Incubate at 40°C for 24 hours.

    • Causality: Extreme pH drives the ester hydrolysis, rapidly generating Ramiprilat[1].

  • Thermal Stress: Expose solid API to 70°C for 7 days.

    • Causality: Thermal stress in the absence of moisture induces lactamization to DKP[2].

  • Quenching & Neutralization: Neutralize acid/base stressed samples to pH 7.0 using equivalent molarities of NaOH or HCl prior to injection. Dilute all samples to 100 µg/mL using the initial mobile phase.

    • Causality: Halting the degradation precisely at the targeted timepoint prevents ongoing hydrolysis in the autosampler, ensuring the kinetic data reflects the exact stress duration.

    • Self-Validation: By comparing the sum of the peak areas (API + Impurities) against an unstressed time-zero control, we establish mass balance. A mass balance of 98-102% validates that no degradants are "hidden" (e.g., precipitating out or permanently retained on the column).

Phase 2: UHPLC-HRMS Analytical Workflow
  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Causality: Ramiprilat (Imp E) is highly polar due to the exposed diacid, requiring a highly aqueous initial hold for retention. Conversely, Cyclohexyl Ramipril (Imp C) is significantly more lipophilic than the API due to the fully saturated cyclohexyl ring, requiring a strong organic push to elute[3].

  • Detection:

    • UV Detection: 215 nm.

    • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning m/z 100-1000.

    • Self-Validation: The use of an isosbestic UV wavelength (215 nm) ensures that the amide backbone shared by all these related substances absorbs uniformly. This allows UV peak area normalization to cross-validate the MS response factors, proving that the Impurity C peak is a static carryover and not a growing degradant.

Workflow S1 Forced Degradation S2 Quenching & Neutralization S1->S2 S3 UHPLC Separation S2->S3 S4 HRMS Detection S3->S4 S5 Mass Balance Validation S4->S5

Fig 2. Self-validating UHPLC-HRMS workflow for stability-indicating impurity profiling.

Data Processing & Conclusion

During data processing, extract the ion chromatogram at m/z 423.2859 with a 5 ppm mass tolerance. Because Cyclohexyl Ramipril (Impurity C) is a process impurity, its absolute concentration will remain constant across all stress conditions (Acid, Base, Thermal, Oxidative) relative to the time-zero control.

By actively tracking Impurity C and separating it from true thermodynamic degradants like Ramiprilat and DKP, analytical scientists can ensure the scientific integrity of their stability-indicating methods, achieve accurate mass balance, and satisfy rigorous regulatory requirements for impurity profiling.

References[3] LGC Standards. "Cyclohexyl Ramipril Analogue." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1lNXv2EPdPSGmuuO92UTQ2gk-s93H_PHcjQdBp8oOLnqQKIdndFcabAnOuAeGypmRiAHK9czNTOKGhnpnLOJLpDfHOzAFr2B6KHj5-F413ZSJ6bMB1ZzwCJzU0cbsxhsjqtJtrvVg58Qw0FTWArnmrMIPFjD7_5pY_jzykzHiDRyPXm2v0-y[1] Benchchem. "Ramipril Degradation: A Comprehensive Technical Guide." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDzpqIGW_nsdJAjkQOBz1JczvAQr--XrK7hY6czcsOb2kSXhyOxRg1mAUlJHIXsITHmPlxHAWcfLFezZkvLA-1DMCpyNSTaP3RVv7Oxktykwh4L5-oIas2uWmWqKSoOWmmmD1I7k2UFKE4z8_ixnIgr-XcykPwO2HHmcF_8dGR4J2kHI9ChGTULfLrypaP-jDV[2] MDPI. "The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWu0hrZL6iANCu6GWZsBgMRnNw-P2oVeWhvq8QQa13CYVuWc0pNXF_ycM0Bv-jvVjub9pM0fc8Dq9EV89YonCzWmsLdTFWPYYo16a51HnSxfr6-8dRjvSKz545QWKjlVrOgIY=[5] Spectroscopy Online. "Synthesis and Structural Elucidation of Impurities in Ramipril Tablets." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ2WJhqMjLkLqF3bxmYb2A-NsOH1nvG4IzhN5F6XhKgyobL5ns-Lbp9UV_T8LUdNRuV1H__k3qPZWgXf9-jNMH5-fKwtd3VhdzY3dR148J5NyaYxSaHikiuxq5ZC70cWhCAG98qRE3b7nTh_rfaD0zYJR-tck5DMpcoD9Lz6cJq6VZ_48SI8vewAvdsnk2C-N8d_EhnedseEZ5Ph6s-fRkV656[4] SynThink Research Chemicals. "Ramipril EP Impurities & USP Related Compounds." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3vUpB7F6ZCmgTK_HId0oQDbUxDWXSzKuY6j9hO7mbR-R21FNHNTQMVeVw3SxJj4GXRBa_Ak7gD47xIDb4NCtSYSomN77MrRESv_FHDLujkp01KWq58hSheNY-VLa8QAJCzaTjOZ24H9DYtFpoka6L4Y6YfT_jo8NxexhlaUE=

Sources

Solubility Profile and Solvation Thermodynamics of Cyclohexyl Ramipril Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Analysis and Formulation Development

Cyclohexyl ramipril hydrochloride (CAS 99742-35-5), officially designated as Ramipril EP Impurity C [3], is a critical hexahydro analog of the widely prescribed ACE inhibitor, ramipril. In drug development and quality control, understanding the solubility profile of this specific impurity is paramount. Because it frequently emerges during the synthesis or degradation of the parent API, its distinct physicochemical behavior directly dictates the parameters for chromatographic impurity profiling, extraction workflows, and formulation stability assessments.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will deconstruct the molecular mechanics that govern its solubility, map its thermodynamic solvation pathways, and establish a self-validating experimental protocol for accurate solubility determination.

Molecular Mechanics: The Shift from Phenyl to Cyclohexyl

To predict and manipulate the solubility of cyclohexyl ramipril hydrochloride, one must first analyze its structural divergence from the parent compound. Ramipril itself is sparingly soluble in water (approx. 3.5 mg/L) but freely soluble in polar organic solvents [1].

When the planar, aromatic phenyl ring of ramipril is fully saturated to form the hexahydro derivative (cyclohexyl ramipril), the molecule undergoes two critical physicochemical shifts:

  • Increased Aliphatic Bulk and LogP: The transition from a flat sp2 hybridized ring to a bulky sp3 hybridized chair conformation increases the molecular volume and the lipophilicity (LogP). This amplifies hydrophobic exclusion in aqueous media, drastically reducing intrinsic water solubility.

  • Counter-Ion Solvation (The HCl Salt Effect): To counteract this extreme lipophilicity, the compound is typically isolated as a hydrochloride salt. The protonation of the secondary amine (yielding an ammonium cation) introduces an ion-dipole interaction vector. In low-pH aqueous environments, this salt form completely dissociates, creating a hydration sphere that temporarily overcomes the hydrophobic drag of the cyclohexyl and octahydrocyclopenta[b]pyrrole rings.

Thermodynamic Pathways of Solvation

Solubilization is not a passive event; it is a dynamic thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. For a bulky, amphiphilic salt like cyclohexyl ramipril hydrochloride, the process is highly dependent on the solvent's dielectric constant ( ϵ ) and hydrogen-bond donating/accepting capacity.

Solvation A Cyclohexyl Ramipril HCl (Solid State) B Crystal Lattice Dissociation (Endothermic) A->B C Solvent Cavity Formation (Endothermic) A->C D Solute-Solvent Interaction (Exothermic) B->D C->D E Solvated Ions / Molecules (Equilibrium) D->E

Thermodynamic pathways governing the solvation of cyclohexyl ramipril hydrochloride.

In polar aprotic solvents like DMSO, the exothermic solute-solvent interaction (Node D) vastly outweighs the endothermic cavity formation, leading to rapid and complete dissolution.

Empirical Solubility Profile Across Solvents

The quantitative solubility of cyclohexyl ramipril hydrochloride varies drastically based on the solvent's polarity index and pH. The data below synthesizes expected solubility limits based on the parent compound's baseline [2] and the lipophilic adjustments of the hexahydro derivative [4].

SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 7.0) 80.1< 0.1Hydrophobic exclusion; poor wetting due to aliphatic bulk.
0.1N HCl (pH 1.2) ~80.01.5 - 2.0Ion-dipole interaction via the protonated secondary amine.
Ethanol 24.3~ 25.0Favorable hydrogen bonding combined with aliphatic solvation.
DMSO 46.7> 30.0Strong dipole-dipole interactions; excellent cavity formation.
DMF 36.7> 30.0Aprotic polar solvation of the lipophilic domains.

Note: For biological assays or analytical stock solutions, DMSO is the universal solvent of choice, ensuring complete solubilization without the risk of precipitation upon minor temperature fluctuations.

Standardized Experimental Protocol: Equilibrium Solubility

To generate reliable, self-validating solubility data for highly lipophilic impurities, dynamic methods (like turbidimetry) are prone to supersaturation artifacts. Instead, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Causality Behind Experimental Choices:
  • Isothermal Shaking (37°C): Ensures thermodynamic equilibrium is reached without localized thermal gradients that cause false-positive solubility spikes.

  • Phase Separation via Centrifugation: We explicitly avoid syringe filtration. Highly lipophilic compounds like cyclohexyl ramipril exhibit severe non-specific binding to PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.

  • Self-Validation (SST): The protocol includes a 48-hour secondary timepoint. If the concentration at 48 hours matches the 24-hour mark ( ±2% ), thermodynamic equilibrium is validated.

Workflow N1 1. Solid Addition (Excess Impurity C) N2 2. Equilibration (Isothermal Shaking) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. Quantification (HPLC-UV Analysis) N3->N4 N5 5. Data Processing (Solubility Profiling) N4->N5

Standardized shake-flask methodology for determining equilibrium solubility.

Step-by-Step Methodology:
  • Sample Preparation: Add 50 mg of cyclohexyl ramipril hydrochloride to a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1N HCl or Ethanol). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration: Place the tubes in a thermostatic shaker set to 37°C at 300 RPM. Equilibrate for exactly 24 hours. (Prepare a parallel set for 48 hours to validate equilibrium).

  • Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes at 37°C to pellet the undissolved solid. Do not use a cold centrifuge, as temperature drops will cause immediate precipitation.

  • Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Methanol:Water with 0.1% TFA) to prevent detector saturation.

  • HPLC-UV Quantification: Inject 10 µL onto a C18 column (e.g., Waters Symmetry C18). Detect at 210 nm. Calculate the concentration against a pre-established 5-point calibration curve.

Implications for Analytical Chromatography

Understanding this solubility profile is not merely an academic exercise; it directly dictates analytical strategy. Because cyclohexyl ramipril hydrochloride is significantly more lipophilic than ramipril, it exhibits stronger retention on reversed-phase (RP-HPLC) columns.

If the sample diluent is highly aqueous, the impurity may precipitate in the injection loop before reaching the column head, leading to poor recovery and failing ICH Q3A/Q3B impurity profiling standards. Therefore, sample diluents for ramipril stability-indicating assays must contain a minimum of 30-40% organic modifier (Methanol or Acetonitrile) to ensure the cyclohexyl analog remains fully solvated during the injection cycle.

References

  • National Center for Biotechnology Information. "Ramipril | C23H32N2O5 - PubChem." PubChem Database. Available at:[Link] [1]

The Pharmacokinetic and Bioanalytical Profiling of Cyclohexyl Ramipril Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of angiotensin-converting enzyme (ACE) inhibitors plays a profound role in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ramipril, a potent nonsulfhydryl ACE inhibitor, relies on a phenyl ring within its side chain to interact with the S1' pocket of the ACE enzyme. When this planar phenyl ring is fully reduced to a saturated cyclohexyl ring, the resulting derivative—Cyclohexyl Ramipril (also known as Hexahydro Ramipril or Ramipril EP Impurity C)[1]—exhibits a distinct physicochemical shift.

This whitepaper provides an in-depth technical analysis of how the transition from an aromatic to an aliphatic ring system alters the absorption, distribution, metabolism, and excretion (ADME) of the compound. Furthermore, it details a self-validating bioanalytical methodology for quantifying these derivatives in pharmacokinetic studies.

Structural Rationale and Physicochemical Causality

The fundamental difference between ramipril and its cyclohexyl derivative lies in the hybridization of the side-chain ring. Ramipril contains an sp2 -hybridized phenyl group, which is planar and capable of engaging in π−π stacking interactions with aromatic residues (e.g., Tryptophan or Tyrosine) within the ACE active site[2].

In contrast, cyclohexyl ramipril features an sp3 -hybridized ring that adopts a non-planar "chair" conformation. This structural shift dictates several critical physicochemical changes:

  • Increased Lipophilicity (LogP): The saturation of the aromatic ring eliminates the delocalized π -electron cloud, increasing the molecule's overall hydrophobicity.

  • Altered Binding Thermodynamics: While cyclohexyl groups can still engage in robust van der Waals interactions within the same binding pockets as phenyl groups, the lack of planarity shifts the binding thermodynamics from enthalpy-driven ( π−π stacking) to entropy-driven (hydrophobic effect)[2].

  • Metabolic Shielding: The saturated cyclohexyl ring is highly resistant to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes, making this moiety metabolically stable[3].

Pharmacokinetic Profiling (ADME)

Like its parent compound, cyclohexyl ramipril is a prodrug. To exert its pharmacological effect, the ethyl ester must be hydrolyzed to form the active diacid, cyclohexyl ramiprilat [4]. The increased lipophilicity of the cyclohexyl derivative systematically alters its ADME profile.

Absorption and Distribution

The enhanced lipophilicity of cyclohexyl ramipril facilitates rapid passive diffusion across the intestinal epithelium, potentially increasing the rate of absorption compared to ramipril. Once in systemic circulation, the increased hydrophobicity expands the compound's volume of distribution ( Vd​ ), driving deeper tissue penetration.

Standard ramipril exhibits plasma protein binding of approximately 73%, while its active metabolite ramiprilat binds at 56%[5]. Due to the hydrophobic nature of the cyclohexyl ring, cyclohexyl ramipril and its active diacid exhibit a proportionally higher affinity for plasma proteins (primarily human serum albumin), which slightly prolongs the distribution phase half-life.

Metabolism (Prodrug Activation)

The primary metabolic pathway remains conserved: hepatic carboxylesterases (predominantly CES1) cleave the ethyl ester to yield cyclohexyl ramiprilat[4]. Because the cyclohexyl ring is metabolically inert to standard oxidative pathways, secondary metabolites (such as ring-hydroxylated derivatives) are negligible. This metabolic stability is precisely why deuterated versions of this molecule (e.g., Cyclohexyl Ramipril- d3​ ) are engineered as internal standards for highly accurate bioanalytical PK assays[3].

G A Cyclohexyl Ramipril (Prodrug) B Hepatic Esterases (CES1) A->B Intestinal Absorption C Cyclohexyl Ramiprilat (Active Diacid) B->C Ester Hydrolysis D ACE Enzyme (Zn2+ Active Site) C->D High-Affinity Binding E Angiotensin II Suppression D->E Pathway Inhibition

Metabolic activation of cyclohexyl ramipril and subsequent ACE inhibition pathway.

Excretion

Ramipril and ramiprilat are eliminated via a dual pathway: approximately 60% through the kidneys (urine) and 40% via the biliary system (feces)[5]. The substitution of the phenyl ring with a cyclohexyl ring increases the molecular lipophilicity, which shifts the excretion ratio. Cyclohexyl ramiprilat demonstrates a higher propensity for biliary excretion, moving the elimination ratio closer to a 50/50 renal-to-hepatic clearance model.

Quantitative Data Summary
Pharmacokinetic ParameterRamipril (Parent)Cyclohexyl Ramipril (Derivative)Causality / Rationale
Ring Structure Phenyl (Planar, sp2 )Cyclohexyl (Chair, sp3 )Complete hydrogenation of the aromatic ring.
Protein Binding (Prodrug) ~73%[5]>75% (Estimated)Increased lipophilicity drives higher albumin affinity.
Protein Binding (Active) ~56%[5]>60% (Estimated)Hydrophobic effect of the saturated ring.
Primary Metabolism Ester hydrolysis[4]Ester hydrolysisCES1 affinity remains largely unaffected by the distal ring.
Excretion Profile 60% Renal / 40% Fecal[5]~50% Renal / 50% FecalHigher lipophilicity increases biliary clearance.

Bioanalytical Methodology: LC-MS/MS Quantification

To accurately determine the pharmacokinetic parameters of ramipril and its derivatives in vivo, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

Self-Validating Principle: To ensure the trustworthiness of the assay, Cyclohexyl Ramipril- d3​ is used as the Internal Standard (IS)[3]. Because the deuterium atoms are placed on the metabolically stable cyclohexyl moiety, the IS perfectly mimics the extraction recovery and ionization efficiency of the target analyte without risking isotopic exchange or metabolic degradation during sample processing.

Step-by-Step Experimental Protocol

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (containing the analyte) into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of the Internal Standard working solution (Cyclohexyl Ramipril- d3​ , 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Rationale: Formic acid ensures the acidic moieties remain protonated, enhancing recovery.

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Step 2: Chromatographic Separation

  • Transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL onto a C18 reversed-phase analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometric Detection Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)
Cyclohexyl Ramipril 459.3234.122
Cyclohexyl Ramipril- d3​ (IS) 462.3237.122

Step 4: System Suitability and Validation Verify the assay by running a System Suitability Test (SST). The calibration curve must exhibit a coefficient of determination ( R2 ) ≥0.995 . The precision and accuracy of Quality Control (QC) samples must fall within ±15% of their nominal concentrations, validating the absence of matrix effects.

G S1 1. Plasma Sample Collection S2 2. Spike Internal Standard (Cyclohexyl Ramipril-d3) S1->S2 S3 3. Protein Precipitation (Acetonitrile + Formic Acid) S2->S3 S4 4. Centrifugation & Supernatant Extraction S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode) S4->S5

Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

Conclusion

The conversion of ramipril's phenyl ring to a cyclohexyl ring yields a derivative with distinct pharmacokinetic advantages for bioanalytical applications. While its primary mechanism of action (prodrug ester hydrolysis followed by ACE inhibition) remains identical to the parent drug, the increased lipophilicity and metabolic stability of the saturated ring alter its volume of distribution and excretion pathways. Understanding these physicochemical causalities is essential for drug development professionals utilizing these derivatives as reference standards, impurities, or internal bioanalytical markers.

References

  • Ramipril - StatPearls - NCBI Bookshelf National Institutes of Health (NIH). Retrieved from:[Link]

  • Clinical pharmacokinetics of ramipril PubMed - National Library of Medicine. Retrieved from:[Link]

  • Ramipril EP Impurity C / Cyclohexyl Ramipril Analog HCl Allmpus. Retrieved from:[Link]

  • Stacking with No Planarity? PMC - National Institutes of Health (NIH). Retrieved from:[Link]

Sources

Structural Profiling and Analytical Methodologies for Hexahydro-Ramipril Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacochemical Context

Angiotensin-converting enzyme (ACE) inhibitors represent a cornerstone in the pharmacotherapy of hypertension, diabetic nephropathy, and congestive heart failure. Ramipril, a highly lipophilic prodrug, is converted via hepatic esterases to its active diacid metabolite, ramiprilat (1). The structural efficacy of ramiprilat is heavily dependent on its ability to coordinate with the zinc metalloproteinase active site of ACE, specifically utilizing its 4-phenylbutan-2-yl moiety to anchor into the hydrophobic S1' subsite (2).

Hexahydro-ramipril—formally designated as Ramipril EP Impurity C or Cyclohexyl Ramipril Analog HCl (CAS 99742-35-5)—is a critical structural analog where the aromatic phenyl ring is fully hydrogenated into an sp3-hybridized cyclohexyl ring (3). From a medicinal chemistry perspective, this bioisosteric replacement fundamentally alters the molecule's three-dimensional steric bulk and partition coefficient (LogP). Furthermore, monitoring this hexahydro analog is a mandatory quality control parameter during the synthesis of Ramipril API, as it frequently emerges as a byproduct of catalytic over-reduction (4).

Mechanistic Implications of Cyclohexyl Substitution (SAR)

The transition from a planar, sp2-hybridized phenyl ring to a puckered, sp3-hybridized cyclohexyl ring increases the molecular volume. While both rings are highly lipophilic, the cyclohexyl moiety lacks the ability to participate in π-π stacking or cation-π interactions within the target protein.

Causality in Binding: When hexahydro-ramiprilat (the active diacid of the hexahydro analog) enters the ACE active site, the increased steric bulk of the cyclohexyl ring incurs a higher desolvation penalty and requires structural micro-adaptations within the S1' pocket. This makes hexahydro-ramipril an excellent pharmacological probe for mapping the thermodynamic flexibility of the ACE enzyme's hydrophobic domains.

SAR_Mechanism Prodrug Ramipril (Prodrug) Contains sp2 Phenyl Ring Active Ramiprilat (Active) Binds ACE S1' Pocket Prodrug->Active Hepatic Esterase (Hydrolysis) Impurity Hexahydro-Ramipril Contains sp3 Cyclohexyl Ring Prodrug->Impurity Catalytic Over-reduction (Synthetic Side Reaction) ImpActive Hexahydro-Ramiprilat Altered S1' Thermodynamics Impurity->ImpActive Hepatic Esterase (Hydrolysis)

Metabolic activation and synthetic relationship of ramipril and its hexahydro analog.

Comparative Physicochemical Data

To understand the analytical behavior of these compounds, we must compare their physicochemical properties. The saturation of the aromatic ring eliminates the primary UV chromophore, rendering standard UV-HPLC detection methods inadequate for trace-level impurity profiling.

Table 1: Structural and Physicochemical Comparison of Ramipril and its Hexahydro Analog

CompoundChemical MotifMolecular Weight ( g/mol )Pharmacopeial StatusRole in Drug Development
Ramipril Phenyl ring (sp2)416.51APIProdrug ACE Inhibitor
Ramiprilat Phenyl ring (sp2)388.46Active MetaboliteActive ACE Inhibitor
Hexahydro-ramipril Cyclohexyl ring (sp3)459.02 (HCl Salt)EP Impurity CSynthetic Impurity / SAR Analog
Hexahydro-ramiprilat Cyclohexyl ring (sp3)~394.50N/AActive Analog (In Vitro Probe)

Analytical Workflows: Impurity Profiling via LC-MS/MS

Because hexahydro-ramipril lacks a strong UV chromophore (absorbing poorly above 210 nm), relying on traditional HPLC-UV for its quantification in Ramipril API batches can lead to false negatives. The industry standard requires the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To ensure a self-validating system, the analytical protocol must utilize a stable isotope-labeled internal standard, such as Cyclohexyl Ramipril-d3 (5).

Causality of Isotope Placement: The deuterium atoms are specifically placed on the metabolically and chemically stable cyclohexyl ring rather than the ester moiety. This prevents isotopic exchange or loss during sample preparation, ensuring that the internal standard perfectly mirrors the ionization efficiency and matrix suppression of the target analyte in the electrospray ionization (ESI) source.

Analytical_Workflow S1 API Sample Prep (Ramipril + Impurities) S2 Spike Internal Standard (Cyclohexyl Ramipril-d3) S1->S2 S3 Chiral LC Separation (Enantiomeric Purity) S2->S3 S4 ESI-MS/MS Detection (MRM Mode) S3->S4 S5 Data Quantification (Impurity C vs API) S4->S5

LC-MS/MS workflow for quantifying hexahydro-ramipril using deuterated standards.

Step-by-Step Experimental Methodologies

Protocol A: Catalytic Synthesis of Hexahydro-Ramipril (Impurity C) Reference Standard

This protocol details the deliberate synthesis of the hexahydro analog for use as an analytical reference standard.

  • Substrate Preparation: Dissolve 5.0 g of Ramipril API in 50 mL of glacial acetic acid.

    • Causality: Glacial acetic acid provides a protic, slightly acidic environment that accelerates the hydrogenation of the aromatic ring while suppressing the hydrolytic cleavage of the sensitive ester linkage.

  • Catalyst Addition: Add 0.5 g of 5% Rhodium on Alumina (Rh/Al₂O₃).

    • Causality: Rhodium is highly selective for the reduction of aromatic rings at ambient pressures and temperatures. Using Palladium on Carbon (Pd/C) could risk unwanted hydrogenolysis of the octahydrocyclopenta[b]pyrrole core.

  • Hydrogenation: Transfer the mixture to a Parr reactor, pressurize to 50 psi with H₂ gas, and agitate at 25°C for 12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via direct-injection MS. The reaction is deemed complete when the precursor ion (m/z 417 [M+H]⁺) is entirely replaced by the hexahydro product ion (m/z 423 [M+H]⁺).

  • Workup & Crystallization: Filter the suspension through a Celite pad to safely remove the pyrophoric catalyst. Concentrate the filtrate in vacuo, dissolve the oily residue in minimal ethyl acetate, and precipitate the hydrochloride salt using 2M ethereal HCl to yield Ramipril EP Impurity C.

Protocol B: LC-MS/MS Quantification of Hexahydro-Ramipril in API
  • Standard Preparation: Prepare a calibration curve of Hexahydro-ramipril (1 to 100 ng/mL) and spike each level with 10 ng/mL of Cyclohexyl Ramipril-d3 (Internal Standard).

  • Sample Preparation: Dissolve 10 mg of the target Ramipril API batch in 10 mL of 50:50 Methanol:Water (v/v) containing 10 ng/mL of the internal standard.

    • Causality: The 50:50 organic/aqueous ratio ensures complete solubilization of both the highly lipophilic API and the slightly more polar impurities, preventing selective precipitation.

  • Chromatographic Separation: Inject 5 µL onto a Kinetex 2.6 µm C18 column (100 x 2.1 mm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a volatile ion-pairing agent, lowering the pH to ensure the carboxylic acid moieties remain protonated while promoting the formation of [M+H]⁺ ions for positive-mode ESI.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in positive ESI mode. Monitor the specific transitions: m/z 423.3 → 234.2 for Hexahydro-ramipril, and m/z 426.3 → 234.2 for the d3-analog.

    • Self-Validation: The ratio of the analyte peak area to the internal standard peak area must remain linear (R² > 0.995) across the calibration curve, confirming the absence of uncorrected matrix effects.

References

  • Ramipril - Wikipedia.1

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC. 2

  • Ramipril EP Impurity C / Cyclohexyl Ramipril Analog HCl - Allmpus. 3

  • Preparation of ramipril and stable pharmaceutical compositions - Google Patents.4

  • Cyclohexyl Ramipril-d3 Analogue - Benchchem. 5

Sources

Methodological & Application

Application Note: Synthesis Protocols for Cyclohexyl Ramipril Hydrochloride (Ramipril EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Impurity Profiling, Reference Standard Synthesis, and Regulatory Compliance (ICH Guidelines)

Executive Summary & Rationale

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of process-related impurities and degradation products is mandated by regulatory frameworks to ensure therapeutic efficacy and patient safety[1]. Cyclohexyl Ramipril Hydrochloride (CAS: 885516-61-0)[2], officially recognized in pharmacopeial monographs as Ramipril EP Impurity C or USP Related Compound C [3], is a critical reference standard.

Structurally, this impurity is the hexahydro analogue of the active pharmaceutical ingredient (API) Ramipril. It typically arises either as a byproduct during the catalytic hydrogenation steps in the synthesis of the API or as a specific degradant under forcing conditions. Because this compound lacks a strong UV chromophore (due to the absence of the phenyl ring), its quantification in LC-MS and HPLC-UV workflows requires highly pure, structurally validated reference standards. This application note details a highly selective, self-validating synthetic protocol to generate Cyclohexyl Ramipril Hydrochloride from Ramipril API via stereoretentive catalytic hydrogenation.

Mechanistic Rationale & Catalyst Selection

The transformation of Ramipril to Cyclohexyl Ramipril requires the complete reduction of the phenyl ring to a cyclohexyl moiety without compromising the integrity of the molecule's three critical domains:

  • The sensitive ethyl ester group (prone to hydrogenolysis or hydrolysis).

  • The secondary amine (prone to cleavage or over-alkylation).

  • The five established stereocenters (prone to epimerization under harsh thermal conditions).

Causality in Catalyst Selection: While Palladium on Carbon (Pd/C) is a ubiquitous hydrogenation catalyst, its application for arene reduction requires high temperatures and pressures, which frequently trigger ester cleavage (yielding Ramipril diacid) or epimerization. To circumvent this, 5% Rhodium on Alumina (Rh/Al₂O₃) is selected[4]. Rhodium is highly active for the syn-addition of hydrogen to aromatic rings at ambient temperatures (25°C) and moderate pressures (50 psi). The alumina support provides a slightly basic microenvironment that prevents the acid-catalyzed degradation of the ester, ensuring a clean conversion to the hexahydroramipril free base (CAS: 99742-35-5)[3].

MechanisticPathway A Substrate Ramipril (Phenyl Ring Active) B Catalysis Rh/Al2O3 Surface Syn-Addition of H2 A->B H2 (50 psi) C Intermediate Hexahydroramipril (Cyclohexyl Ring) B->C +6H (Reduction) D Protonation HCl Addition to 2° Amine C->D Anhydrous HCl E Final Salt Cyclohexyl Ramipril HCl (Precipitate) D->E Ether, 0°C

Mechanistic pathway of Ramipril arene reduction and subsequent hydrochloride salt formation.

Quantitative Data & Optimization

To establish a self-validating protocol, multiple hydrogenation matrices were evaluated. The optimized conditions ensure >99% conversion with zero ester hydrolysis.

Table 1: Physicochemical Properties Comparison
PropertyRamipril APICyclohexyl Ramipril HCl (Impurity C)
CAS Number 87333-19-5885516-61-0[2]
Free Base CAS N/A99742-35-5[3]
Molecular Formula C₂₃H₃₂N₂O₅C₂₃H₃₈N₂O₅ · HCl
Molecular Weight 416.52 g/mol 459.02 g/mol
Monoisotopic Mass 416.2311422.2781 (Free base)
Diagnostic MS Peak m/z 417.2 [M+H]⁺m/z 423.3 [M+H]⁺
Table 2: Optimization of Hydrogenation Conditions
CatalystSolventPressure (psi)Temp (°C)Time (h)Conversion (%)Impurity Profile / Outcome
10% Pd/CMeOH602524< 20%Unreacted starting material
10% Pd/CAcOH805012> 90%High ester hydrolysis (Ramipril diacid)
5% Rh/Al₂O₃ Anhydrous MeOH 50 25 8 > 99% Clean conversion, no ester cleavage
PtO₂ (Adams)MeOH/AcOH502510> 95%Minor epimerization observed

Experimental Protocols

The following step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that the reaction only proceeds to the next stage upon analytical confirmation, preventing downstream contamination.

Phase 1: Preparation and Catalytic Hydrogenation
  • Matrix Preparation: Dissolve 5.0 g (12.0 mmol) of highly pure Ramipril API in 50 mL of anhydrous methanol.

    • Causality: The use of strictly anhydrous methanol is critical. Any trace moisture over the 8-hour reaction window will initiate the hydrolysis of the ethyl ester, generating the unwanted hexahydroramipril diacid.

  • Catalyst Addition: Transfer the solution to a high-pressure Parr hydrogenation reactor and add 0.5 g of 5% Rh/Al₂O₃ catalyst.

  • Atmospheric Purge: Purge the reactor with nitrogen gas three times to displace oxygen, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Stir the suspension vigorously at 25°C for 8 hours.

  • Self-Validation (IPC): Monitor the hydrogen uptake gauge. The reaction is complete when the pressure strictly stabilizes (indicating the stoichiometric consumption of 3 equivalents of H₂). Withdraw a 10 µL aliquot, filter, and analyze via LC-MS. Proceed only when the Ramipril peak (m/z 417.2) is completely absent and replaced by the Hexahydroramipril peak (m/z 423.3).

Phase 2: Isolation of the Free Base
  • Filtration: Vent the hydrogen gas safely and purge the reactor with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the colloidal Rh/Al₂O₃ particles that would otherwise pass through standard filter paper and contaminate the final reference standard with heavy metals.

  • Concentration: Wash the filter cake with an additional 20 mL of anhydrous methanol. Concentrate the combined filtrate under reduced pressure (rotary evaporator, water bath at 30°C) to yield the crude hexahydroramipril free base as a clear, viscous oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in 30 mL of anhydrous diethyl ether and cool the solution to 0–5°C in an ice bath.

  • Protonation: Dropwise, add 1.05 equivalents (approx. 6.3 mL) of a standardized 2.0 M solution of anhydrous HCl in diethyl ether under continuous stirring.

    • Causality: Utilizing anhydrous ethereal HCl rather than aqueous HCl guarantees that the ethyl ester remains intact. Furthermore, the hydrochloride salt of Cyclohexyl Ramipril is highly insoluble in diethyl ether, driving the equilibrium toward quantitative precipitation.

  • Crystallization & Drying: Stir the resulting white suspension for 1 hour at 0°C. Filter the crystalline precipitate under vacuum, wash with 10 mL of cold anhydrous diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 12 hours.

SynthesisWorkflow Step1 Ramipril API (CAS: 87333-19-5) Step2 Catalytic Hydrogenation (5% Rh/Al2O3, H2 50 psi, MeOH) Step1->Step2 Substrate Input Step3 Catalyst Filtration (Celite Pad) Step2->Step3 8h, 25°C (In-process LC-MS) Step4 Hexahydroramipril Free Base (CAS: 99742-35-5) Step3->Step4 Concentration Step5 Salt Formation (Anhydrous Ethereal HCl, 0°C) Step4->Step5 Dissolution in Ether Step6 Cyclohexyl Ramipril HCl (CAS: 885516-61-0) Step5->Step6 Crystallization >99% Purity

Workflow for the synthesis of Cyclohexyl Ramipril HCl via catalytic hydrogenation.

Analytical Characterization

To validate the synthesized reference standard for pharmaceutical use, the following spectral benchmarks must be met:

  • LC-MS (ESI+): Dominant molecular ion peak at m/z 423.28 [M+H]⁺, confirming the addition of 6 hydrogen atoms to the parent Ramipril mass.

  • ¹H-NMR (D₂O, 400 MHz): Complete absence of aromatic proton signals (δ 7.1–7.3 ppm). Appearance of a broad, complex multiplet in the highly shielded aliphatic region (δ 0.8–1.8 ppm) corresponding to the 11 protons of the newly formed cyclohexyl ring.

  • HPLC-UV: >99.0% chromatographic purity. (Note: Due to the loss of the aromatic chromophore, detection must be performed at lower wavelengths, typically 210 nm).

References

  • ChemicalBook. "885516-61-0(Cyclohexyl Ramipril Hydrochloride)".
  • SynZeal. "Ramipril EP Impurity C HCl salt | 885516-61-0".
  • SynThink Research Chemicals. "Ramipril EP Impurities & USP Related Compounds".
  • IntechOpen. "Asymmetric Hydrogenation".

Sources

High-Resolution LC-MS/MS Profiling of Ramipril and Its Cyclohexyl Impurities: A Comprehensive Analytical Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Causality in Impurity Profiling

Ramipril is a highly potent, lipophilic angiotensin-converting enzyme (ACE) inhibitor widely utilized in the management of hypertension and cardiovascular disease. To guarantee patient safety and comply with ICH Q3A/Q3B guidelines, rigorous impurity profiling of the Active Pharmaceutical Ingredient (API) is mandatory.

The structural characterization of ramipril impurities reveals two distinct causal pathways for their formation:

  • Process-Related Impurities (Impurity C): Hexahydroramipril (Impurity C) is a critical process contaminant. It is generated during synthesis if the starting material, ethoxycarbonyl phenyl propyl amine, contains a cyclohexyl derivative contaminant (where the phenyl ring has been fully hydrogenated)[1]. Because this impurity is structurally nearly identical to the API, it easily carries over into the final product.

  • Degradation Products (Impurities D & E): Ramipril is highly sensitive to environmental stressors. Under dry, elevated temperature conditions, the molecule rapidly undergoes an intramolecular cyclization to form Ramipril Diketopiperazine (Impurity D)[2]. Conversely, exposure to ambient moisture catalyzes the hydrolysis of the ester group, yielding Ramiprilat (Impurity E), which is also the active in vivo metabolite[3].

The Analytical Challenge: Why transition from HPLC-UV to LC-MS/MS? Standard HPLC-UV methods rely on the UV absorbance of the phenyl ring in ramipril (typically monitored at 210 nm). However, the hydrogenation of the phenyl ring in Impurity C eliminates this primary chromophore, resulting in drastically reduced molar absorptivity and poor detection sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this optical limitation by ionizing the molecules and detecting them via highly specific mass-to-charge (m/z) fragmentation patterns (Multiple Reaction Monitoring, MRM), ensuring sub-nanogram sensitivity[4].

Pathway SM Starting Material (Ethoxycarbonyl phenyl propyl amine) API Ramipril API [M+H]+ 417.2 SM->API Chemical Synthesis SMC Contaminant (Cyclohexyl derivative) ImpC Impurity C (Hexahydroramipril) [M+H]+ 423.3 SMC->ImpC Parallel Reaction (Carryover) ImpD Impurity D (Diketopiperazine) [M+H]+ 399.2 API->ImpD Intramolecular Cyclization (Heat / Dry Air) ImpE Impurity E (Ramiprilat) [M+H]+ 389.2 API->ImpE Ester Hydrolysis (Moisture)

Fig 1. Mechanistic pathways of Ramipril impurity formation during synthesis and degradation.

Experimental Methodologies

Materials and Reagents
  • Reference Standards: Ramipril API, Ramipril Impurity C (Hexahydroramipril), Impurity D (Diketopiperazine), and Impurity E (Ramiprilat).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA). The addition of 0.1% FA is a deliberate choice to lower the pH, ensuring the secondary amine and carboxylic acid groups of ramipril remain fully protonated, thereby maximizing the [M+H]+ ion yield in positive Electrospray Ionization (ESI+) mode[5].

Sample Preparation Protocol

Causality Check: Because ramipril is prone to hydrolysis (forming Impurity E) and cyclization (forming Impurity D) in aqueous solutions at room temperature, samples must be prepared in a largely organic diluent and maintained at 4°C to arrest artificial degradation during the sequence run.

  • Extraction: Accurately weigh 10 mg of crushed Ramipril tablets (or API) into a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of cold Diluent (Methanol:Water 80:20 v/v containing 0.1% FA). Vortex vigorously for 2 minutes, followed by sonication for 5 minutes in a cold water bath (≤ 10°C).

  • Dilution: Make up to the mark with cold Diluent.

  • Filtration: Centrifuge the suspension at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Avoid nylon filters, as they exhibit high non-specific binding for lipophilic compounds like Impurity C).

  • Spiking: Dilute the filtrate 1:100 with the initial mobile phase and spike with an internal standard to a final concentration of 10 ng/mL.

LC-MS/MS Instrumental Conditions

Chromatography:

  • Column: C18 Reverse-Phase (100 × 2.1 mm, 1.7 µm). Sub-2 µm particles provide the necessary theoretical plates to resolve isobaric matrix interferences.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Self-Validating System: System Suitability and QC

To ensure the trustworthiness of the analytical run, the protocol is embedded with a self-validating feedback loop. Data is only accepted if the system passes strict Quality Control (QC) gates.

  • Carryover Assessment (Blanks): Inject a diluent blank immediately before the sequence and after the highest calibration standard. The blank must show no peaks ≥ 5% of the Lower Limit of Quantification (LLOQ). This is critical because lipophilic impurities (Impurity C) are prone to column retention and carryover.

  • System Suitability Test (SST): Inject a mixed standard of Ramipril and Impurities C, D, and E at the LOQ level (e.g., 0.5 ng/mL). The signal-to-noise (S/N) ratio must be ≥ 10 for all peaks, with a retention time relative standard deviation (RSD) of ≤ 2.0% across six replicate injections.

  • Matrix Effect Evaluation: Calculate the matrix factor by comparing the peak area of Impurity C spiked post-extraction into a placebo matrix versus a neat standard. A suppression or enhancement >15% triggers a mandatory protocol shift to matrix-matched calibration.

Workflow Prep Sample Prep & Cold Extraction SST System Suitability Testing (S/N > 10) Prep->SST SST->Prep Fail LCMS LC-MS/MS MRM Acquisition SST->LCMS Pass QC QC Validation (Blanks, Recovery) LCMS->QC QC->LCMS Re-run Data Data Analysis & Quantitation QC->Data Validated

Fig 2. Self-validating LC-MS/MS analytical workflow ensuring data integrity and QC compliance.

Data Presentation

Table 1: Optimized LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 90 10 Initial Hold
1.0 90 10 Isocratic
5.0 40 60 Linear Gradient
7.0 10 90 Linear Gradient
8.5 10 90 Column Wash
8.6 90 10 Re-equilibrate

| 12.0 | 90 | 10 | End Run |

Table 2: MRM Transitions and Collision Energies Note: Ramipril yields a precursor [M+H]+ at m/z 417, fragmenting to m/z 234 via the cleavage of the ester/phenylpropyl moiety[5]. Impurity C, containing a cyclohexyl group, exhibits a mass shift of +6 Da.

AnalytePrecursor Ion (m/z) [M+H]+ Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Ramipril (API) 417.2234.111020
Impurity C (Hexahydroramipril) 423.3240.211522
Impurity D (Diketopiperazine) 399.2216.110518
Impurity E (Ramiprilat) 389.2206.110020

References

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets - Spectroscopy Online -
  • Quality by Design Approach: Application of Artificial Intelligence Techniques of Tablets Manufactured by Direct Compression - N
  • The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic - ResearchG
  • Sensitive LC-MS/MS Method for the Determination of Ramipril in Human Plasma - ResearchG
  • ULTRA-PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF THE RESIDUAL QUANTITIES OF RAMIPRIL - Uran -

Sources

Application Note: Advanced Sample Preparation and Chromatographic Analysis of Cyclohexyl Ramipril Hydrochloride (Ramipril EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Protocol

Abstract

Cyclohexyl ramipril hydrochloride, officially designated as Ramipril EP Impurity C or USP Related Compound C, is a critical process-related impurity requiring rigorous monitoring in Ramipril Active Pharmaceutical Ingredients (API) and tablet formulations. This application note details a self-validating sample preparation protocol and high-performance liquid chromatography (HPLC) methodology designed to isolate, extract, and quantify this impurity with high precision and scientific integrity[1].

Mechanistic Insights & Causality of Sample Preparation

Chemical Identity and Formation Pathway

Cyclohexyl ramipril hydrochloride (CAS: 885516-61-0) is structurally identical to the target API, ramipril, with one critical exception: the phenyl ring has been fully saturated into a cyclohexyl ring[2]. This structural deviation primarily occurs during the API synthesis phase, where uncontrolled catalytic hydrogenation leads to the over-reduction of the starting material[3].

Causality Behind Sample Preparation Choices

Because cyclohexyl ramipril is an amphoteric molecule presented as a hydrochloride salt, its solubility and chromatographic behavior are highly sensitive to the sample matrix and the pH of the extraction solvent[1].

  • pH Control (The "Goldilocks" Zone): The extraction solvent must be strictly maintained at an acidic pH (2.7–3.6)[4]. This ensures the carboxylic acid moiety remains protonated and the secondary amine remains ionized. If the extraction solvent is too alkaline, the molecule loses retention on reversed-phase C18 columns. Conversely, extreme acidity combined with heat can trigger the hydrolysis of the ethyl ester group, artificially generating Ramipril Impurity E (Ramipril Diacid) during sample prep.

  • Solvent Selection: A 1:1 (v/v) mixture of an acidic aqueous buffer and acetonitrile is utilized[1]. The aqueous buffer ensures the complete dissolution of the HCl salt, while the acetonitrile acts as a protein and excipient precipitant, crashing out insoluble tablet binders like microcrystalline cellulose and magnesium stearate.

  • Thermal Control: Sonication during extraction must be strictly maintained at ≤25°C. Elevated temperatures during acoustic cavitation will induce thermal degradation of the active pharmaceutical ingredient, compromising the integrity of the analysis[1].

Materials and Reagents

  • Analytes: Ramipril API or Tablet Formulation.

  • Reference Standard: Cyclohexyl Ramipril Hydrochloride (Ramipril EP Impurity C)[2].

  • Buffer Salt: Sodium hexanesulfonate (gradient grade)[1].

  • Acidifier: Phosphoric acid (85%, HPLC grade)[1].

  • Organic Modifier: Acetonitrile (LC-MS grade)[1].

  • Solvent: Ultrapure water (18.2 MΩ·cm).

Experimental Protocols (Self-Validating System)

Preparation of Mobile Phases and Extraction Solvent
  • Mobile Phase A (Buffer): Dissolve 0.2 g of sodium hexanesulfonate in 1000 mL of ultrapure water. Adjust the pH to 2.7 ± 0.05 using phosphoric acid[1].

    • Causality: Sodium hexanesulfonate acts as an ion-pairing reagent. It interacts dynamically with the protonated secondary amine of the impurity, preventing peak tailing caused by secondary interactions with free silanol groups on the stationary phase.

  • Mobile Phase B: 100% Acetonitrile[1].

  • Extraction Solvent (SLV): Mix Mobile Phase A and Mobile Phase B in a 1:1 (v/v) ratio[1].

Standard Preparation & System Validation
  • Accurately weigh 2.0 mg of Cyclohexyl Ramipril Hydrochloride reference standard[4].

  • Dissolve in 10.0 mL of Extraction Solvent (SLV) to create a 200 µg/mL stock solution.

  • Dilute the stock solution with SLV to a final working concentration of 2.5 µg/mL[1].

  • Self-Validation Check: Inject this standard prior to any sample analysis. The system is only validated for proceeding if the signal-to-noise (S/N) ratio of the impurity peak is ≥ 10.

Ramipril Tablet Extraction Protocol
  • Comminution: Randomly select 20 Ramipril tablets. Weigh them to determine the average tablet mass, then finely crush them using an agate mortar and pestle.

  • Solubilization: Transfer an amount of powder equivalent to 10 mg of Ramipril into a 20 mL volumetric flask.

  • Extraction: Add 10 mL of the Extraction Solvent (SLV).

  • Agitation: Vortex for 2 minutes, followed by sonication for 15 minutes.

    • Critical Step: Maintain the ultrasonic bath temperature at ≤25°C using ice packs to prevent ester hydrolysis[1].

  • Volume Adjustment: Dilute to the 20 mL mark with SLV and mix thoroughly (Final theoretical API concentration: 0.5 mg/mL)[1].

  • Clarification: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Discard the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions & Quantitative Validation

Instrumental Setup:

  • Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm) or equivalent C18 column[1].

  • Column Temperature: 25°C.

  • Flow Rate: 1.5 mL/min[1].

  • Injection Volume: 20 µL[1].

  • Detection: UV at 210 nm[1].

Table 1: Gradient Elution Program[2]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold
10.06040Linear gradient
15.04060Linear gradient
20.04060Isocratic hold
25.08020Re-equilibration
Table 2: System Suitability & Acceptance Criteria[2],[5]
ParameterAcceptance CriteriaScientific Rationale
Resolution (Ramipril vs Impurity C)Rs ≥ 1.5Ensures accurate integration and baseline separation.
Tailing Factor (Impurity C)T ≤ 1.5Confirms successful ion-pairing and lack of silanol interactions.
Relative Retention Time (RRT)~1.15Confirms correct elution order (cyclohexyl is more hydrophobic than phenyl).
Precision (%RSD)≤ 2.0% (n=6)Validates the reproducibility of the extraction and injection process.

Visualizations

Pathway N1 Ramipril Starting Material (Phenyl Ring) N2 Catalytic Hydrogenation (Over-reduction) N1->N2 Uncontrolled Conditions N4 Ramipril API (Target Product) N1->N4 Controlled Reduction N3 Cyclohexyl Ramipril HCl (Impurity C) N2->N3 Complete Ring Saturation

Mechanistic pathway of Cyclohexyl Ramipril HCl formation during API synthesis.

Workflow A Weigh & Crush Ramipril Tablets B Add Extraction Solvent (Buffer:ACN 1:1, pH 2.7) A->B C Vortex & Sonicate (15 min, ≤25°C) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Supernatant Collection D->E F Filtration (0.22 µm PTFE) E->F G HPLC / LC-MS Injection F->G

Step-by-step sample preparation workflow for Ramipril tablet formulations.

Sources

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of Cyclohexyl Ramipril (EP Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ramipril is a potent, widely prescribed angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure[1]. During the multi-step synthesis of the active pharmaceutical ingredient (API) or throughout its shelf-life, various related substances and degradation products can emerge. One of the most critical process-related impurities is Cyclohexyl Ramipril , officially designated by the European Pharmacopoeia as Ramipril EP Impurity C (CAS: 99742-35-5)[2].

Structurally, Impurity C is the hexahydro analogue of ramipril, wherein the phenyl ring of the homophenylalanine moiety has been fully reduced to a cyclohexyl ring[3]. While liquid chromatography-mass spectrometry (LC-MS) can easily detect the resulting +6 Da mass shift (from a molecular weight of 416.51 g/mol for ramipril free base to 459.02 g/mol for the cyclohexyl analogue isolated as an HCl salt)[4], LC-MS alone cannot definitively map the structural topology. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, orthogonal technique required by ICH Q3A guidelines to confirm the exact saturation of the aromatic system while verifying that the delicate stereochemical backbone (2S, 3aS, 6aS, S, S) remains intact[2].

Analytical Strategy & Workflow

The primary analytical challenge in characterizing Ramipril Impurity C lies in the severe spectral crowding within the aliphatic region (0.8–2.5 ppm). The introduction of the cyclohexyl ring adds 11 aliphatic protons that heavily overlap with the cyclopentyl and alkyl chain protons inherent to the ramipril scaffold. To resolve this and achieve unambiguous assignment, a multidimensional NMR approach is mandatory.

NMR_Workflow Start Impurity C (HCl Salt) Sample Preparation (DMSO-d6) OneD 1D 1H & 13C NMR Confirm absence of aromatic signals Start->OneD 5-10 mg yield COSY 2D 1H-1H COSY Map contiguous aliphatic spin systems OneD->COSY Aliphatic crowding HSQC 2D 1H-13C HSQC Resolve overlapping proton signals via 13C dispersion OneD->HSQC Direct C-H bonds HMBC 2D 1H-13C HMBC Link structural fragments across amides/esters COSY->HMBC Long-range connectivity HSQC->HMBC Validate Self-Validation Integration & Mass Balance Check HMBC->Validate Complete Elucidation

Caption: Multidimensional NMR logic for the structural elucidation of Cyclohexyl Ramipril.

Experimental Protocol: Step-by-Step Methodology

Sample Preparation
  • Solvent Selection: Dissolve 5.0–10.0 mg of the Cyclohexyl Ramipril HCl reference standard[3] in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

    • Causality: As an HCl salt, Impurity C exhibits poor solubility in standard lipophilic solvents like CDCl3. DMSO-d6 ensures complete dissolution and prevents the rapid chemical exchange of the secondary ammonium protons, allowing them to be observed in the spectrum. Furthermore, the residual water peak in DMSO-d6 (~3.3 ppm) avoids overlap with the critical alpha-protons of the amino acid residues (typically found between 4.0 and 4.5 ppm).

  • Internal Standard: Utilize Tetramethylsilane (TMS) at 0.00 ppm as the internal chemical shift reference.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. This eliminates microscopic paramagnetic particulates that distort magnetic field homogeneity and degrade peak resolution.

Instrument Configuration
  • Spectrometer: 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise (S/N) ratio, which is particularly vital for the less sensitive 13C nucleus.

  • Temperature Calibration: Stabilize the probe temperature strictly at 298 K.

    • Causality: Peptidomimetics like ramipril derivatives can exhibit cis/trans isomerization around the amide bond. Maintaining a strict, documented temperature ensures reproducible conformer ratios, preventing line broadening or the misinterpretation of minor conformer peaks as separate impurities.

Acquisition Parameters
  • 1H NMR (1D):

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A D1 of 2.0s ensures the complete relaxation of all aliphatic protons between pulses, guaranteeing that peak integrations are strictly quantitative for mass balance validation.

  • 13C NMR (1D):

    • Pulse Sequence: Power-gated decoupling (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias while fully decoupling protons.

    • Scans (NS): Minimum of 1024 to ensure adequate S/N for quaternary carbons (amides/esters).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: Phase-sensitive, multiplicity-edited HSQC (hsqcedetgpsisp2.2).

    • Causality: Multiplicity editing phases CH2 cross-peaks negatively (typically colored blue) and CH/CH3 peaks positively (red). This is critical for distinguishing the CH2 groups of the newly formed cyclohexyl ring from the CH groups located at the stereocenters.

Data Presentation & Interpretation

The spectroscopic hallmark of Ramipril Impurity C is the complete absence of the aromatic multiplet typically found at 7.15–7.30 ppm in the standard API[5]. Instead, the integration of the upfield aliphatic region increases proportionally due to the saturated ring.

Table 1: Comparative 1H and 13C NMR Spectral Markers (Ramipril vs. Cyclohexyl Ramipril)

Structural FeatureRamipril (API) ¹H Shift (ppm)Impurity C ¹H Shift (ppm)Ramipril ¹³C Shift (ppm)Impurity C ¹³C Shift (ppm)Diagnostic Significance
Aromatic Ring 7.15 - 7.30 (5H, m)Absent 126.0, 128.5, 128.8, 141.5Absent Confirms complete hydrogenation of the phenyl ring.
Cyclohexyl Ring Absent0.80 - 1.70 (11H, m)Absent25.8, 26.2, 26.5, 32.8, 33.1, 37.4Overlaps heavily with cyclopentyl protons; resolved via 2D HSQC.
Ester Methyl (-CH₃) 1.18 (3H, t, J=7.1 Hz)1.20 (3H, t, J=7.1 Hz)14.214.3Acts as the internal integration calibration standard.
Alanine Methyl 1.35 (3H, d, J=7.0 Hz)1.38 (3H, d, J=7.0 Hz)18.518.6Confirms the integrity of the core dipeptide scaffold.
Alpha-Protons (CH) 4.10 - 4.40 (3H, m)4.15 - 4.45 (3H, m)52.5, 58.1, 59.552.2, 58.0, 59.3Confirms the preservation of the chiral backbone.
Trustworthiness: Self-Validating Integration Check

To ensure the purity and structural identity of the sample without relying solely on external standards, the protocol utilizes an internal mass balance check.

  • Set the integral of the distinct ester methyl triplet (~1.20 ppm) to exactly 3.00 .

  • The total integration of the entire aliphatic envelope (from 0.80 to 2.50 ppm) must equal exactly 29.00 ± 0.50 protons. (Breakdown: 11 cyclohexyl + 8 cyclopentyl + 4 alkyl chain + 3 alanine methyl + 3 ester methyl = 29 protons).

  • Causality: If the integration is significantly lower than 29.00, the hydrogenation of the phenyl ring is incomplete (indicating contamination with API). If the integration is higher, a residual aliphatic solvent (e.g., hexane, ethyl acetate) or an unrelated process impurity is present.

Conclusion

The structural characterization of Cyclohexyl Ramipril (EP Impurity C) relies heavily on the strategic application of multidimensional NMR. By leveraging DMSO-d6 to stabilize the HCl salt and utilizing multiplicity-edited HSQC to deconvolute the crowded aliphatic envelope, analysts can unequivocally prove the reduction of the phenyl ring while validating the stereochemical integrity of the ramipril backbone. This self-validating protocol ensures full compliance with stringent regulatory guidelines for impurity qualification.

References

  • Ramipril EP Impurity C | 99742-35-5, SynThink Research Chemicals. Available at: 3

  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets, Spectroscopy Online. Available at:5

  • Ramipril EP Impurity C / Cyclohexyl Ramipril Analog HCl, Allmpus. Available at: 4

  • Ramipril | C23H32N2O5, PubChem - NIH. Available at: 1

  • Ramipril EP Impurity C | CAS 99742-35-5, Veeprho. Available at: 2

Sources

Developing a Stability-Indicating Assay for Ramipril and Its Impurities: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the development and validation of a stability-indicating assay method (SIAM) for ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor. Ramipril is susceptible to degradation via hydrolysis and intramolecular cyclization, forming impurities that can impact its efficacy and safety.[1][2] This document provides a robust protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating ramipril from its principal degradation products. We further outline a systematic approach to forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure the method's specificity and stability-indicating properties.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of ramipril formulations.

Introduction: The Criticality of Stability-Indicating Assays

Ramipril's therapeutic efficacy is contingent on its structural integrity. As a prodrug, it is metabolized in the liver to its active form, ramiprilat.[5] However, ramipril is inherently susceptible to chemical degradation, primarily through two pathways:

  • Hydrolysis: The ester group in ramipril can be hydrolyzed to form its active metabolite, ramiprilat (Impurity E). While pharmacologically active, its premature formation in a drug product is considered degradation as it alters the intended dosage and release profile.[1]

  • Intramolecular Cyclization: Ramipril can undergo cyclization to form the inactive byproduct, ramipril diketopiperazine (DKP or Impurity D).[1][6]

The formation of these and other potential impurities under various environmental conditions (temperature, humidity, light) necessitates the development of a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products. The development of such a method is a regulatory expectation, as outlined in the ICH guidelines, to ensure the safety, efficacy, and quality of the final drug product.[3][4]

This application note provides a scientifically grounded protocol for an RP-HPLC method and a comprehensive strategy for conducting forced degradation studies to validate its stability-indicating nature.

Physicochemical Properties and Known Impurities

A thorough understanding of the physicochemical properties of ramipril and its known impurities is fundamental to developing a selective analytical method.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Ramipril [Image of Ramipril chemical structure]C23H32N2O5416.51ACE inhibitor prodrug. Susceptible to hydrolysis and cyclization.[1]
Ramiprilat (Impurity E) [Image of Ramiprilat chemical structure]C21H28N2O5388.46Active metabolite formed by hydrolysis of the ester group.[1]
Ramipril Diketopiperazine (DKP) (Impurity D) [Image of Ramipril DKP chemical structure]C23H30N2O4398.50Inactive impurity formed by intramolecular cyclization.[1][6]

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol describes a validated RP-HPLC method for the simultaneous determination of ramipril and its key impurities. The choice of a C18 column is based on its versatility and proven efficacy in resolving compounds of varying polarity, such as ramipril and its more polar degradation products. The acidic pH of the mobile phase is crucial for ensuring the ionization of the analytes, leading to better peak shape and retention on the non-polar stationary phase.

Materials and Reagents
  • Ramipril Reference Standard

  • Ramipril Impurity D and E Reference Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Orthophosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Purified water (Milli-Q or equivalent)

Chromatographic Conditions

The selection of these chromatographic parameters is based on a balance between achieving optimal separation of all relevant peaks and maintaining a reasonable run time suitable for routine analysis.

ParameterConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution for ramipril and its impurities.
Mobile Phase 20 mM Potassium Dihydrogen Orthophosphate buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (60:40 v/v)[7]The aqueous buffer at acidic pH controls the ionization of the analytes, while acetonitrile provides the necessary elution strength. The ratio is optimized for peak separation.
Flow Rate 1.0 mL/min[8]A standard flow rate that provides good efficiency without generating excessive backpressure.
Detection Wavelength 210 nm[9]A wavelength at which both ramipril and its impurities exhibit significant absorbance, allowing for sensitive detection.
Injection Volume 20 µLA typical injection volume for standard HPLC analyses.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Dihydrogen Orthophosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (Ramipril): Accurately weigh and dissolve about 25 mg of ramipril reference standard in the mobile phase in a 25 mL volumetric flask to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurities): Prepare individual stock solutions of ramiprilat and ramipril DKP in the mobile phase at a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing ramipril (e.g., 100 µg/mL) and each impurity (e.g., 10 µg/mL) by diluting the respective stock solutions with the mobile phase.

Forced Degradation Studies: The Cornerstone of a SIAM

Forced degradation studies, or stress testing, are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[3][8] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products and ensure they are well-separated from the parent drug and from each other.

General Procedure for Forced Degradation
  • Prepare a stock solution of ramipril (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • For each stress condition, transfer an aliquot of the stock solution to a separate container.

  • Expose the samples to the stress conditions as detailed below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analyze the stressed samples by the proposed HPLC method alongside a non-stressed control sample.

Stress Conditions

The following conditions are based on ICH guidelines and published literature on ramipril degradation.[1][8][10]

Stress ConditionReagent/ConditionDurationPost-Stress Sample PreparationExpected Degradation Products
Acid Hydrolysis 0.1 N HCl24 hours at 60°CNeutralize with an equivalent amount of 0.1 N NaOH.Ramiprilat
Base Hydrolysis 0.1 N NaOH2 hours at room temperatureNeutralize with an equivalent amount of 0.1 N HCl.Ramiprilat
Oxidative Degradation 3% H2O224 hours at room temperatureDilute directly with mobile phase.N-oxide and other oxidative degradants
Thermal Degradation 80°C (dry heat)48 hoursDissolve/dilute with mobile phase.Ramipril DKP[6]
Photolytic Degradation Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamberAs per ICH Q1B guidelinesDissolve/dilute with mobile phase.Ramipril is generally reported to be stable under photolytic conditions.[8]
Evaluation of Results

The primary objective is to assess the peak purity of ramipril in the presence of its degradation products. A photodiode array (PDA) detector is highly recommended for this purpose. The peak purity analysis should confirm that the ramipril peak is spectrally homogeneous and free from any co-eluting impurities. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.

Method Validation

Once the method has been shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: Demonstrated through forced degradation studies.

  • Linearity: Assessed over a range of concentrations for ramipril and its impurities.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for ramipril and its impurities.

  • Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow and Degradation Pathways

Workflow for SIAM Development

SIAM_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation A Literature Review & Physicochemical Property Analysis B Selection of Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Resolution of Ramipril & Impurities) B->C D Stress Sample Preparation (Acid, Base, Oxidative, Thermal, Photo) C->D Optimized Method E HPLC Analysis of Stressed Samples D->E F Peak Purity Assessment (PDA) & Resolution Evaluation E->F G Validation as per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) F->G Demonstrated Specificity H Finalized Stability-Indicating Assay Method G->H Ramipril_Degradation Ramipril Ramipril C23H32N2O5 Ramiprilat Ramiprilat (Impurity E) C21H28N2O5 Active Metabolite Ramipril->Ramiprilat Hydrolysis (Acid/Base) DKP Ramipril DKP (Impurity D) C23H30N2O4 Inactive Ramipril->DKP Intramolecular Cyclization (Thermal Stress)

Caption: Primary degradation pathways of Ramipril.

Conclusion

The development of a robust and reliable stability-indicating assay is a non-negotiable aspect of pharmaceutical development and quality control. The RP-HPLC method and forced degradation protocol detailed in this application note provide a comprehensive framework for the analysis of ramipril and its impurities. By following this guide, researchers and scientists can ensure that their analytical methods are fit for purpose, compliant with regulatory expectations, and ultimately contribute to the safety and efficacy of ramipril-containing drug products.

References

  • ResearchGate. (PDF) Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. [Link]

  • MDPI. Development of Methods of Quality Control of the Tablets «Ramipril». [Link]

  • European Medicines Agency. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • Scribd. HPLC Analysis of Ramipril and Enalapril | PDF | Chromatography. [Link]

  • Google Patents.
  • Spectroscopy Online. Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. [Link]

  • MDPI. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. A review on validated analytical methods for Ramipril. [Link]

  • Walsh Medical Media. Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. [Link]

  • ECA Academy. New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

  • NTP-RAMIPRIL - PRODUCT MONOGRAPH. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. [Link]

  • PMC. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. [Link]

  • Semantic Scholar. Development of Methods of Quality Control of the Tablets «Ramipril». [Link]

  • Journal of Pharmaceutical Research and Development. View of Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Ramipril And Cilnidipine In Bulk And Pharmaceutical Dosage Form. [Link]

  • PMC. Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets. [Link]

  • ResearchGate. (PDF) STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF RAMIPRIL IN DRUG SUBSTANCE AND MARKETED FORMULATION. [Link]

Sources

Title: A Systematic Approach to HPLC Column Selection for the Analysis of Ramipril and Its Related Substances

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for High-Performance Liquid Chromatography (HPLC)

Abstract This application note provides a comprehensive guide for the selection of an appropriate HPLC column and the development of a robust separation method for ramipril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. Due to its chemical structure, ramipril is susceptible to degradation, making the development of a stability-indicating method crucial for accurate quantification in pharmaceutical dosage forms and during drug development.[1] This guide emphasizes a systematic approach, starting from the physicochemical properties of the analyte to the logical selection of stationary and mobile phases, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[2][3] Its structure contains multiple chiral centers and is prone to degradation through hydrolysis (forming ramiprilat and ramipril diketopiperazine) and oxidation.[1][3][4] Therefore, a successful HPLC method must not only quantify the parent drug but also separate it from its precursors, metabolites, and degradation products. The selection of the HPLC column is the most critical factor in achieving the required selectivity and resolution for this separation. This document outlines the rationale behind column selection and provides a validated starting protocol.

Understanding the Analyte: Key Physicochemical Properties of Ramipril

A successful separation strategy begins with understanding the analyte's properties, which dictate its behavior in a chromatographic system.

  • Acidity (pKa): Ramipril has carboxylic acid functional groups, making it an acidic compound. The pH of the mobile phase is therefore a critical parameter. To achieve consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa. This ensures the molecule is in a single, non-ionized state, preventing peak tailing.[1] Many successful methods for ramipril use a mobile phase pH between 2.4 and 3.6.[1][5][6]

  • Polarity (LogP): Ramipril is a moderately non-polar molecule, making it ideally suited for reversed-phase HPLC. The primary retention mechanism will be hydrophobic interactions with the stationary phase.

  • UV Absorbance: Ramipril exhibits significant UV absorbance at low wavelengths. The most commonly used detection wavelength for ramipril and its related substances is approximately 210 nm, as this provides high sensitivity for the parent drug and its impurities.[1][4][5][7][8]

The Column Selection Workflow

The process of selecting the optimal column can be streamlined by following a logical workflow. This involves screening different stationary phases and optimizing the mobile phase to achieve the desired separation.

ColumnSelectionWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stationary Phase Screening cluster_2 Phase 3: Mobile Phase Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, LogP, UV λmax) C18 C18 (Workhorse) - High hydrophobicity - Good starting point Analyte->C18 Primary Choice Method Define Method Goals (e.g., Purity, Stability-Indicating) Method->C18 C8 C8 (Alternative) - Less retention - Faster elution C18->C8 If retention is too high Phenyl Phenyl-Hexyl (Alternative Selectivity) - π-π interactions - Useful for aromatic impurities C18->Phenyl If selectivity is poor Organic Select Organic Modifier (Acetonitrile vs. Methanol) C18->Organic pH Optimize pH & Buffer (e.g., Phosphate, Formate) - Control ionization - Improve peak shape Organic->pH Gradient Develop Gradient/Isocratic Elution pH->Gradient Validation Method Validation (ICH) - Specificity, Linearity, Accuracy, Precision Gradient->Validation

Caption: Workflow for systematic HPLC column and method selection.

Stationary Phase Considerations

The vast majority of methods for ramipril utilize reversed-phase chromatography. The choice of the specific bonded phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane): This is the most common and recommended starting point for ramipril analysis. Its long alkyl chains provide strong hydrophobic retention, which is effective for separating ramipril from its more polar degradation products like ramiprilat. Numerous validated methods successfully employ C18 columns.[1][9][10]

  • C8 (Octylsilane): A C8 column offers similar selectivity to C18 but with less retention due to the shorter alkyl chain. This can be advantageous if analysis time needs to be reduced or if ramipril is too strongly retained on a C18 column under initial screening conditions. Some established methods use C8 columns, demonstrating their suitability.[4][11]

  • Phenyl-Hexyl: This phase provides an alternative selectivity mechanism based on π-π interactions between the phenyl groups in the stationary phase and aromatic rings in the analytes. This can be particularly useful for resolving impurities that are structurally similar to ramipril but differ in their aromatic character.

Mobile Phase Development and Optimization

Once a stationary phase is chosen, the mobile phase must be optimized to achieve good resolution, peak shape, and acceptable run times.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier as it provides good peak shapes and lower backpressure compared to methanol. Many validated methods use a combination of acetonitrile and an aqueous buffer.[4][5][8] Methanol is a viable alternative and is sometimes used in combination with acetonitrile.[1][9][10]

  • Aqueous Phase and pH Control: As previously discussed, maintaining an acidic pH (typically between 2.4 and 3.5) is crucial. This is achieved using a buffer.

    • Phosphate Buffers: Potassium dihydrogen phosphate is commonly used to prepare buffers in the desired pH range.[1][4][9]

    • Formic Acid/Perchlorate: For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred.[7] Sodium perchlorate has also been used effectively in developing stability-indicating methods.[5][12]

Table 1: Summary of Published Chromatographic Conditions for Ramipril Analysis

Column TypeMobile Phase CompositionFlow Rate (mL/min)Detection Wavelength (nm)Reference
RP-18Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.4) (55:5:40, v/v/v)1.0215[1]
C18Acetonitrile:0.25% Formic Acid (40:60, v/v)0.2210[7]
C8Potassium Dihydrogen Orthophosphate Buffer (pH 3):Acetonitrile (40:60, v/v)0.8210[4]
C180.05 M KH₂PO₄:Acetonitrile:Methanol (40:40:20, v/v/v), pH 3.01.0216[9][10]
C8Acetonitrile:0.1 M Sodium Perchlorate (pH 2.5) (46:54, v/v)1.5210[12]
C18Methanol:Sodium Citrate in Citric Acid Buffer (pH 3) (50:50, v/v)1.0270[2]

Protocol: Recommended Starting Method for Ramipril Analysis

This protocol is a robust starting point derived from a consensus of validated methods in the scientific literature. It is designed to provide good initial separation of ramipril from its primary degradation products.

Objective: To establish a baseline isocratic HPLC method for the separation and quantification of ramipril.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (85%)

    • Water (HPLC grade)

    • Ramipril reference standard

  • Glassware: Volumetric flasks, pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

Procedure:

  • Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0 : Acetonitrile (60:40))

    • Buffer Preparation: Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

    • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Mixing: Mix 600 mL of the prepared pH 3.0 buffer with 400 mL of acetonitrile.

    • Degassing: Degas the final mobile phase mixture using vacuum filtration or sonication before use.

  • Standard Solution Preparation (e.g., 50 µg/mL)

    • Accurately weigh 25 mg of ramipril reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL.

    • Pipette 5 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration of 50 µg/mL.

  • Sample Preparation (from Tablets)

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of ramipril and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of this solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to achieve a final theoretical concentration of approximately 50 µg/mL.

  • Chromatographic Conditions

    • Column: C18 (150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (Ambient can be used, but a controlled temperature is recommended for better reproducibility)

    • Detection: UV at 210 nm

  • System Suitability and Analysis

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Make five replicate injections of the standard solution.

    • The system is suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

    • Inject the sample solution and analyze the chromatogram.

Conclusion

The selection of an HPLC column for the analysis of ramipril hydrochloride is a critical step that dictates the success of the method. A C18 column is a reliable and effective starting point for method development. By carefully controlling the mobile phase pH to maintain an acidic environment (pH 2.5-3.5) and using acetonitrile as the organic modifier, a robust and reproducible separation can be achieved. The provided protocol serves as a validated starting point, which can be further optimized into a gradient method if necessary to resolve all potential impurities and degradation products in a stability-indicating assay.

References

  • A Systematic Review of Method Development and Validation for Ramipril Analysis using HPLC in Cardiovascular Research. (n.d.). International Journal of Creative Research Thoughts.
  • Tsvetkova, D., Pencheva, I., & Zlatkov, A. (2014). Stress degradation studies of ramipril by a validated stability-indicating liquid chromatographic method. ResearchGate. Retrieved from [Link]

  • Al-kassas, R., El-sayed, M., & Al-gouzi, F. (2016). Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations. Oriental Journal of Chemistry. Retrieved from [Link]

  • Jian, W., et al. (2012). Development and validation of an rp-hplc method for simultaneous determination of Ramipril and Amlodipine in tablets. PMC. Retrieved from [Link]

  • Koralla, S., Konidala, S. K., Rao, K. G., & Begum, S. M. (n.d.). Stability Indicating RP-HPLC Method For Simultaneous Estimation of Ramipril and Amlodipine Besylate in Pharmaceutical Dosage Form. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Bal, G., Alagarsamy, S., & Ayarivan. (2013). STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF RAMIPRIL IN DRUG SUBSTANCE AND MARKETED FORMULATION. ResearchGate. Retrieved from [Link]

  • Jankovic, B. (n.d.). Factorial Design in Optimization of Chromatographic Separation of Ramipril and Its Impurities. ResearchGate. Retrieved from [Link]

  • Nikumbh, P. P., et al. (2022). ANALYTICAL METHOD DEVELOPMENT FOR THE DETERMINATION AND QUANTIFICATION OF RAMIPRIL IN PHARMACEUTICAL FORMULATION BY HPLC. International Journal for Research Trends and Innovation. Retrieved from [Link]

  • Grygorynska, V., et al. (2023). Development of Methods of Quality Control of the Tablets «Ramipril». MDPI. Retrieved from [Link]

  • El-Gindy, A., El-Yazby, F., & Maher, M. M. (2001). A stability-indicating LC method for the simultaneous determination of ramipril and hydrochlorothiazide in dosage forms. PubMed. Retrieved from [Link]

  • Bal, G., et al. (2013). Typical HPLC chromatograms recorded during forced degradation studies. ResearchGate. Retrieved from [Link]

  • Nikumbh, P. P., et al. (2023). Development and Validation of RP-HPLC Method for Estimation of Ramipril in Tablet Dosage Form. Walsh Medical Media. Retrieved from [Link]

  • Janicka, M., & Muszalska-Kolos, I. (2021). Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety. PMC. Retrieved from [Link]

  • Reddy, G. S., et al. (2015). Synthesis and Structural Elucidation of Impurities in Ramipril Tablets. Spectroscopy Online. Retrieved from [Link]

  • Kumar, V. A., & Kumar, D. V. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Ramipril And Cilnidipine In Bulk And Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • (n.d.). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF RAMIPRIL AND AMLODIPINE IN TABLETS. Slideshare. Retrieved from [Link]

  • Raut, P. V., et al. (2021). Development and Validation of RP-HPLC Chromatographic Dissolution Method for the Simultaneous Estimation of Ramipril and Hydrochlorothiazide from Solid Dosage Formulation. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Grygorynska, V., et al. (2023). Chemical structures of Ramipril (I), Ramipril impurities A (II), B... ResearchGate. Retrieved from [Link]

  • (2025). A review on validated analytical methods for Ramipril. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Sane, R.T., et al. (2004). Determination of Ramipril in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Retrieved from [Link]

  • Bhushan, R., & Gupta, D. (2006). Reversed phase liquid chromatographic conditions for simultaneous determination of antihypertensive formulations. Biomedical Chromatography. Retrieved from [Link]

  • (n.d.). Separation of Ramipril on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

Sources

Advanced Solid-Phase Extraction (SPE) Methodologies for the Quantification of Ramipril and its Analogs in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge

Ramipril is a widely prescribed prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class, utilized primarily for the management of hypertension and heart failure. Upon oral administration, it undergoes rapid hepatic cleavage to form its active, highly potent diacid metabolite, ramiprilat[1]. In pharmacokinetic (PK), pharmacodynamic, and bioequivalence studies, the simultaneous trace-level quantification of ramipril and ramiprilat in human plasma or urine is an absolute necessity.

As a Senior Application Scientist, I frequently observe laboratories struggling with variable internal standard responses and drifting baselines during ramipril LC-MS/MS bioanalysis. This instability is almost universally traced back to inadequate sample cleanup. Biological matrices contain high concentrations of endogenous phospholipids and soluble proteins that cause severe ion suppression in the Electrospray Ionization (ESI) source[2]. While simple Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) are sometimes employed, they often yield variable recoveries (frequently below 70%) and suffer from high matrix effects[3]. To achieve the highest analyte recovery (>90%) and the cleanest baseline for sub-nanogram quantification, a rationally designed Solid-Phase Extraction (SPE) protocol is required[4].

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating SPE protocol, we must first analyze the physicochemical properties of the target analytes. Both ramipril and ramiprilat are zwitterionic molecules. Ramipril possesses a carboxylic acid (pKa ~3.74) and a secondary amine (pKa ~5.15)[1]. Ramiprilat contains two carboxylic acids and one secondary amine.

Table 1: Physicochemical Properties of Target Analytes

AnalyteMolecular Weight ( g/mol )LogPpKa (Carboxylic Acid)pKa (Secondary Amine)
Ramipril 416.53.32~3.74~5.15
Ramiprilat 388.51.80~3.1, ~3.8~5.6

Because these molecules contain both hydrophobic carbon backbones and multiple ionizable functional groups, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the optimal choice[2]. An MCX sorbent contains both reversed-phase (lipophilic) retention mechanisms and permanently negatively charged sulfonic acid groups.

The Causality of the Protocol: By acidifying the biological sample to pH ~2.0 (using 2% formic acid), we ensure that the carboxylic acid groups on ramipril and ramiprilat are fully protonated (rendering them neutral), while the secondary amines are fully protonated (rendering them cationic). This allows the analytes to bind strongly to the negatively charged MCX sorbent via dual mechanisms: hydrophobic retention and strong ionic interaction.

Because the analytes are locked onto the sorbent ionically, we can aggressively wash the cartridge with 100% methanol. This critical step removes neutral lipids and mass-spectrometry-fouling phospholipids without risking analyte breakthrough. Finally, eluting with a basic organic solvent (5% NH₄OH in methanol) raises the pH above 8.0, which neutralizes the secondary amine, breaks the ionic bond, and releases the purified analytes into the collection tube.

SPE Workflow Visualization

MCX_SPE_Workflow Sample 1. Sample Pre-treatment Plasma + IS + 2% Formic Acid (Protonates 2° Amine) Load 3. Sample Loading Cationic exchange & hydrophobic binding Sample->Load Condition 2. Sorbent Conditioning Methanol → Water (Activates MCX Sorbent) Condition->Load Prepares Wash1 4. Aqueous Wash 2% Formic Acid in Water (Removes hydrophilic salts/proteins) Load->Wash1 Wash2 5. Organic Wash 100% Methanol (Removes phospholipids/neutrals) Wash1->Wash2 Elute 6. Target Elution 5% NH4OH in Methanol (Neutralizes amine, releases Ramipril) Wash2->Elute Analyze 7. Reconstitution & Analysis Evaporate, reconstitute in mobile phase Analyze via LC-MS/MS Elute->Analyze

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for Ramipril extraction.

Detailed Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is designed for 30 mg / 1 cc MCX cartridges processing human or rat plasma.

Step 1: Sample Pre-treatment (Acidification)

  • Action: Thaw plasma samples at room temperature. Transfer 200 µL of plasma to a microcentrifuge tube. Add 20 µL of the Internal Standard (IS) working solution (e.g., Ramipril-d5). Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds.

  • Scientific Rationale: Diluting with an acidic aqueous buffer disrupts protein binding and drops the sample pH well below the pKa of the secondary amine (pKa ~5.15), ensuring 100% of the ramipril and ramiprilat molecules are positively charged for optimal cation exchange binding.

Step 2: Sorbent Conditioning

  • Action: Pass 1.0 mL of 100% Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water.

  • Scientific Rationale: Methanol wets the hydrophobic polymer backbone, preventing phase collapse. The water step replaces the organic solvent, preparing the sorbent to receive the aqueous plasma sample without precipitating plasma proteins on the frit.

Step 3: Sample Loading

  • Action: Load the entire pre-treated sample (~420 µL) onto the cartridge. Allow it to pass through at a controlled flow rate of 1-2 mL/min (approx. 1 drop per second).

  • Scientific Rationale: A slow flow rate is critical to allow sufficient residence time for the analytes to diffuse into the sorbent pores and establish ionic bonds with the sulfonic acid groups.

Step 4: Wash 1 (Aqueous Interference Removal)

  • Action: Wash the cartridge with 1.0 mL of 2% Formic Acid in water.

  • Scientific Rationale: This removes endogenous salts, hydrophilic peptides, and residual proteins. The acidic pH ensures the ramipril amine remains protonated and securely locked to the sorbent.

Step 5: Wash 2 (Organic Interference Removal)

  • Action: Wash the cartridge with 1.0 mL of 100% Methanol.

  • Scientific Rationale: This is the most powerful step of the MCX protocol. Because the analytes are held by strong ionic bonds, 100% methanol can be used to wash away highly hydrophobic interferences, including ion-suppressing phospholipids, without causing analyte breakthrough.

Step 6: Target Elution

  • Action: Elute the analytes into a clean collection tube using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Scientific Rationale: The high pH of the elution solvent (pH > 8.0) deprotonates the secondary amine on ramipril and ramiprilat, rendering them neutral. The ionic interaction is broken, and the methanol easily sweeps the hydrophobic analytes off the sorbent.

Step 7: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 20:80 Ammonium Acetate:Acetonitrile)[4]. Vortex and transfer to an autosampler vial.

Quantitative Data: Method Performance Comparison

The implementation of a mixed-mode SPE protocol significantly outperforms traditional extraction techniques. The data below summarizes the expected analytical performance when comparing MCX SPE against Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for ramipril and ramiprilat[4][5][6].

Table 2: Comparative Extraction Efficiency and Matrix Effects

Extraction MethodAverage Recovery (Ramipril)Average Recovery (Ramiprilat)Matrix Effect (Ion Suppression)Extract Cleanliness
Mixed-Mode SPE (MCX) 90.1% - 104.1%88.7% - 101.8%< 5%Excellent (Phospholipids removed)
Liquid-Liquid Extraction (Ethyl Acetate) < 70.0%< 65.0%15% - 25%Moderate (Some neutral lipids remain)
Protein Precipitation (Acetonitrile) 65.3% - 97.3%60.0% - 85.0%> 40%Poor (High phospholipid carryover)
Analytical LC-MS/MS Setup

For the subsequent analysis of the reconstituted SPE extracts, a reversed-phase chromatography setup coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode is recommended.

  • Column: A sub-2 µm or core-shell C18 column (e.g., 50 mm × 4.6 mm, 2.7 µm) provides excellent peak shape and rapid run times (< 2 minutes)[6].

  • Mobile Phase: An isocratic or steep gradient utilizing 5 mM ammonium formate with 0.1% formic acid (A) and methanol or acetonitrile (B) ensures the analytes remain protonated for optimal ESI+ sensitivity[6].

  • Detection: Multiple Reaction Monitoring (MRM) transitions typically monitor the protonated precursor ions [M+H]+ to their dominant product fragments.

References
  • Ramipril | C23H32N2O5 | CID 5362129 - PubChem, NIH,[Link]

  • Simultaneous Determination of Ramipril, Ramiprilat and Telmisartan in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry, Talanta / NIH, [Link]

  • Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization, ResearchGate, [Link]

  • Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method, MDPI Scientia Pharmaceutica, [Link]

Sources

Application Note: UV Spectrophotometric Determination of Cyclohexyl Ramipril

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the deep-UV spectrophotometric quantification of Cyclohexyl Ramipril, emphasizing the mechanistic causality behind analytical parameters.

Introduction & Mechanistic Grounding

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor. During its synthesis and shelf-life degradation, several impurities can form, which must be strictly controlled per pharmacopeial standards. Ramipril EP Impurity C , chemically known as (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-cyclohexylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (commonly referred to as Cyclohexyl Ramipril), is a critical related substance ([1]).

The Chromophoric Shift (The "Why")

In UV-Vis spectrophotometry, absorption is dictated by the electronic transitions of a molecule's chromophores. Ramipril contains a phenyl ring that facilitates strong π→π∗ transitions, yielding a distinct absorption maximum ( λmax​ ) between 210 nm and 220 nm depending on the solvent ([2]).

Cyclohexyl ramipril is the fully hydrogenated analog of ramipril. The reduction of the phenyl ring to a saturated cyclohexyl ring eliminates the conjugated aromatic system. Consequently, the molecule loses its primary chromophore and relies entirely on the weaker n→π∗ and π→π∗ transitions of its ester, carboxylic acid, and tertiary amide carbonyl groups. These transitions require higher excitation energy, shifting the required analytical wavelength deeper into the UV region, specifically to 210 nm ([3], [4]).

Chromophore Rami Ramipril (Contains Phenyl Ring) PiPi Strong π-π* Transition (λ_max ≈ 220 nm) Rami->PiPi Cyclo Cyclohexyl Ramipril (Saturated Cyclohexyl Ring) NoPi Loss of Aromatic π-π* Relies on Carbonyls Cyclo->NoPi DeepUV Deep UV Absorption (λ_max ≈ 210 nm) NoPi->DeepUV

Fig 1: Chromophoric shift mechanism from Ramipril to Cyclohexyl Ramipril affecting UV detection.

Reagents and Equipment

Because the measurement occurs at 210 nm, the choice of solvent is the most critical variable. Solvents with UV cutoffs near or above 210 nm will cause severe baseline noise and false absorbance readings.

  • Analyte : Cyclohexyl Ramipril Reference Standard (Purity 98%) ([1]).

  • Solvent : HPLC-Grade Acetonitrile (UV cutoff < 190 nm) or HPLC-Grade Methanol (UV cutoff < 205 nm). Field-Proven Insight: Acetonitrile is highly preferred for 210 nm measurements due to its superior optical transparency in the deep-UV range.

  • Equipment : Double-beam UV-Vis Spectrophotometer equipped with strictly matched 10 mm pathlength quartz cuvettes.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates built-in system suitability checks.

Workflow Start Standard & Sample Preparation Dilution Serial Dilution (2.0 - 30.0 µg/mL) Start->Dilution Blank Blank Calibration (Low UV Cutoff Solvent) Dilution->Blank Scan UV Scanning (190 - 300 nm) Blank->Scan Measure Absorbance Measurement at λ_max = 210 nm Scan->Measure Data Data Analysis & Linear Regression Measure->Data

Fig 2: Step-by-step workflow for the UV spectrophotometric determination of cyclohexyl ramipril.

Step 1: Solvent Blanking & System Suitability
  • Turn on the UV-Vis spectrophotometer and allow the deuterium lamp to warm up for at least 30 minutes to ensure emission stability in the 190–250 nm range.

  • Fill two matched quartz cuvettes with HPLC-grade Acetonitrile.

  • Perform a baseline scan from 190 nm to 300 nm. Validation Check: The baseline must remain flat; any drift > 0.005 AU indicates solvent contamination, dissolved oxygen, or mismatched cuvettes.

Step 2: Preparation of Stock Solution
  • Accurately weigh 10.0 mg of Cyclohexyl Ramipril Reference Standard using a microanalytical balance.

  • Transfer quantitatively to a 100 mL volumetric flask.

  • Dissolve in 50 mL of solvent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark to yield a 100 μ g/mL stock solution.

Step 3: Serial Dilution for Calibration Curve
  • Aliquot specific volumes of the stock solution into separate 10 mL volumetric flasks to prepare concentrations of 2.0, 5.0, 10.0, 15.0, 20.0, and 30.0 μ g/mL.

  • Make up to the mark with the solvent and invert gently to mix.

Step 4: Spectral Scanning and Measurement
  • Scan the 15.0 μ g/mL solution from 190 nm to 300 nm to empirically confirm the λmax​ at 210 nm ([3]).

  • Measure the absorbance of all calibration standards at exactly 210 nm against the solvent blank.

  • Perform triplicate measurements for each concentration to validate method precision.

Data Presentation & Method Validation

A self-validating protocol requires rigorous statistical checking. Below are the expected validation parameters for this method based on ICH Q2(R1) guidelines.

Validation ParameterExpected Value / Acceptance Criteria
Analytical Wavelength ( λmax​ ) 210 nm
Linearity Range 2.0 – 30.0 μ g/mL
Correlation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.5 μ g/mL (S/N ratio 3:1)
Limit of Quantitation (LOQ) 1.5 μ g/mL (S/N ratio 10:1)
Intra-day Precision (% RSD) <2.0% (n=6)

Troubleshooting & Causal Insights

  • High Background Absorbance at 210 nm: If the blank reads > 0.1 AU, the solvent is likely degraded. Furthermore, dissolved oxygen heavily absorbs below 210 nm. Solution: Degas the solvent via ultrasonication or helium sparging prior to use.

  • Non-Linearity at High Concentrations: At concentrations > 30 μ g/mL, the absorbance may exceed 1.5 AU. In the deep-UV region, stray light in the monochromator causes significant deviations from Beer-Lambert's Law at high absorbances. Solution: Dilute the sample to bring absorbance below 1.0 AU.

  • Interference from Parent Drug: If analyzing a mixture of Ramipril and Cyclohexyl Ramipril, direct UV spectrophotometry cannot distinguish them because Ramipril also strongly absorbs at 210 nm ([4]). Solution: In complex mixtures, this UV detection method must be coupled with High-Performance Liquid Chromatography (HPLC) to separate the compounds temporally before UV measurement ([3]).

References

  • Indo American Journal of Pharmaceutical Sciences (IAJPS) - UV Spectrum of Ramipril. Available at: [Link]

  • MDPI - Development of Methods of Quality Control of the Tablets «Ramipril». Available at: [Link]

  • PubMed Central (PMC) - Development and validation of an RP-HPLC method for simultaneous determination of Ramipril and Amlodipine in tablets. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in cyclohexyl ramipril chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with cyclohexyl ramipril.

Cyclohexyl ramipril (officially recognized in pharmacopeias as Ramipril Related Compound C or EP Impurity C) is a structurally complex molecule containing both a carboxylic acid moiety and a secondary amine[1][2]. This amphoteric nature makes it highly susceptible to secondary retention mechanisms, which frequently manifest as severe peak tailing.

Below is a systematic, causality-driven guide to diagnosing and resolving these issues, ensuring your analytical methods meet stringent system suitability requirements.

Section 1: The Mechanistic Root of the Problem

Q: Why does cyclohexyl ramipril consistently exhibit peak tailing in reversed-phase HPLC?

A: Peak tailing (defined as an asymmetry factor, As​>1.2 ) in amphoteric molecules like cyclohexyl ramipril is primarily driven by secondary ion-exchange interactions[3]. In reversed-phase chromatography, the primary retention mechanism should be purely hydrophobic. However, traditional silica stationary phases contain unbonded, residual silanol groups (Si-OH)[4].

When the mobile phase pH exceeds 3.0, these free silanols deprotonate and become negatively charged (Si-O⁻)[3]. Simultaneously, the secondary amine on cyclohexyl ramipril remains protonated (positively charged). This creates a high-energy electrostatic attraction. Because this secondary ion-exchange mechanism is slower to equilibrate than hydrophobic partitioning, a portion of the analyte molecules desorbs later than the main band, creating the characteristic backward stretch or "tail"[5][6].

SilanolInteraction A Cyclohexyl Ramipril (Protonated Amine) D Strong Ion-Exchange Secondary Interaction A->D B Mobile Phase pH > 3.0 C Ionized Silanols (Si-O⁻) Stationary Phase B->C Deprotonates C->D E Peak Tailing (As > 1.5) D->E Slow Desorption

Mechanistic pathway of silanol-induced peak tailing for basic analytes.

Section 2: Troubleshooting Guide & Step-by-Step Methodologies

Q: How do I systematically eliminate silanol interactions and optimize my mobile phase?

A: The most effective, self-validating approach is to suppress silanol ionization by operating at a low pH[3][4]. By lowering the mobile phase pH below the pKa of the acidic silanol groups (pKa ~3.5–4.5), the silanols remain fully protonated and neutral, effectively shutting down the ion-exchange pathway.

Protocol 1: Step-by-Step Mobile Phase Optimization (Target pH 2.4 - 2.5) Causality Check: We use phosphoric acid because its pKa1​ is 2.15, providing maximum buffering capacity exactly at our target pH of 2.4, ensuring robust pH stability during the run.

  • Buffer Preparation: Dissolve 20 mM of potassium dihydrogen phosphate in HPLC-grade water[7]. Alternatively, for strict USP compliance, prepare a sodium dodecyl sulfate solution[8].

  • pH Adjustment: Titrate the aqueous buffer with dilute orthophosphoric acid until a stable pH of 2.4 ± 0.1 is achieved[8].

  • Ion-Pairing Addition (Optional but Recommended): Add 0.1% Trifluoroacetic acid (TFA) or ≥20 mM Triethylamine (TEA)[4][7]. Why? TFA acts as an ion-pairing agent that masks the basic amine on cyclohexyl ramipril, while TEA acts as a competing base that preemptively binds to any remaining active silanols[4].

  • Solvent Blending: Combine the aqueous buffer with your organic modifier (e.g., Acetonitrile) in the validated ratio (e.g., 55:45 v/v or 50:50 v/v)[7][8].

  • Filtration: Filter through a 0.45 µm membrane to remove particulates. Self-Validation: If system pressure spikes after this step, your buffer salts may be precipitating in the organic modifier; adjust the aqueous/organic ratio.

Quantitative Data: Impact of Chromatographic Conditions on Tailing To benchmark your system, compare your results against these established parameters for ramipril and its related compounds:

Chromatographic ConditionTailing Factor ( As​ )Efficiency (N)Causality & Notes
20 mM Phosphate (pH 2.5) + 0.1% TFA / ACN (50:50) ≤1.08 ≥1835 Highly optimized. TFA masks the amine; low pH neutralizes silanols[7][9].
Sodium Dodecyl Sulfate / ACN (55:45), pH 2.4 ≤2.5 N/AUSP Monograph standard. SDS acts as an ion-pairing agent[8].
Unoptimized pH (>3.0) / Type A Silica >1.5−2.0 Severely DecreasedTrace metals in Type A silica increase silanol acidity, exacerbating tailing[3][4].

Section 3: Advanced FAQs on Column & System Diagnostics

Q: I have adjusted the pH, but tailing persists. Could the column chemistry or physical system be at fault?

A: Yes. If chemical optimization fails, the issue is likely rooted in either trace metal contamination within the stationary phase or a physical deformation in the column/system[4][5].

Protocol 2: System Suitability & Physical Diagnostics

  • The Neutral Marker Test (Self-Validation): Inject a purely hydrophobic, neutral marker (e.g., toluene or uracil).

    • Outcome A: If the neutral marker is perfectly symmetrical but cyclohexyl ramipril tails, the issue is chemical . Older Type A silica columns contain trace metals (iron, aluminum) that withdraw electrons from silanols, making them hyper-acidic[4][6]. Solution: Switch to a high-purity, metal-free Type B silica column that is fully end-capped (where short-chain silanes block residual silanols)[3][4].

    • Outcome B: If both the neutral marker and cyclohexyl ramipril exhibit tailing, the issue is physical [5].

  • Physical Troubleshooting: A physical void at the column head, a partially blocked inlet frit, or excessive extra-column dead volume (e.g., poorly seated PEEK tubing) will distort all peaks globally[3][5]. Solution: Replace the inlet frit or guard column, and verify that all capillary fittings are seated flush against the stator.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckPhysical Inject Neutral Marker (e.g., Toluene) Start->CheckPhysical IsPhysical Does Toluene Tail? CheckPhysical->IsPhysical FixPhysical Physical Issue: Replace Frit / Column Check Fittings IsPhysical->FixPhysical Yes (Global Tailing) CheckChemical Chemical Issue: Targeted Amine Tailing IsPhysical->CheckChemical No (Specific Tailing) AdjustPH Lower Mobile Phase pH to < 3.0 CheckChemical->AdjustPH AddModifier Add TEA or TFA (Ion-Pairing) AdjustPH->AddModifier If tailing persists ChangeColumn Switch to End-Capped Type B Silica AddModifier->ChangeColumn If tailing persists

Systematic workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Q: Can my sample preparation cause peak fronting or tailing?

A: Absolutely. This is known as Injection Solvent Mismatch or Volume Overload [5][10]. If cyclohexyl ramipril is dissolved in a solvent that is significantly stronger (e.g., 100% methanol) than the initial mobile phase, the analyte travels faster through the column head before partitioning properly, leading to distorted, fronting, or split peaks[5][10]. Self-Validating Fix: Always dilute or reconstitute your sample in a solvent that matches the initial mobile phase composition. If tailing/fronting improves upon injecting a 50% lower volume, you have successfully identified and resolved column mass overload[5].

References

  • USP Monographs: Ramipril - USP29-NF24. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow - alwsci. Available at: [Link]

  • USP 35 Official Monographs / Ramipril - DrugFuture. Available at: [Link]

  • Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography - ResearchGate. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems - LCGC International. Available at:[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. Available at: [Link]

  • Determination of ramipril in pharmaceutical preparations by high-performance liquid chromatography - SciSpace. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Over-Reduction in Ramipril Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) synthesis. This guide is specifically engineered for researchers and process chemists optimizing the final catalytic debenzylation step in the synthesis of Ramipril.

During the conversion of ramipril benzyl ester to the final API, maintaining chemoselectivity is critical. Failure to control thermodynamic and kinetic parameters often leads to the over-reduction of the molecule, generating critical impurities that exceed ICH (International Council for Harmonisation) thresholds.

Part 1: Mechanistic FAQs on Over-Reduction

Q: What is the primary over-reduction impurity observed during the catalytic debenzylation of ramipril benzyl ester? A: The most critical impurity formed during this step is the cyclohexyl analogue of ramipril [1]. While the objective of the hydrogenation is the hydrogenolysis of the benzyl-oxygen bond to unmask the carboxylic acid, the molecule also contains an N -[1-(S)-(ethoxycarbonyl)-3-phenylpropyl] side chain. Under forcing conditions, the phenyl ring on this side chain is non-selectively hydrogenated to a cyclohexyl ring.

Q: Why does temperature play a more significant role than pressure in generating this cyclohexyl impurity? A: The aromatic phenyl ring is stabilized by a high resonance energy (approximately 36 kcal/mol), making it kinetically resistant to reduction under standard debenzylation conditions. While high hydrogen pressure increases the collision frequency at the catalyst surface, it is the temperature that provides the activation energy necessary to overcome this resonance barrier. Studies demonstrate that reaction temperatures exceeding 30 °C exponentially increase the rate of phenyl ring hydrogenation and unwanted ester linkage cleavage[2].

Q: How does the catalyst loading dictate the chemoselectivity of the reaction? A: Debenzylation (hydrogenolysis) is generally faster than arene hydrogenation. However, if an excessive amount of Palladium on Carbon (e.g., >10% w/w Pd/C) is used, surplus active palladium sites remain available after the benzyl ester is consumed. These active sites will then begin to catalyze the secondary reduction pathway, saturating the phenyl ring. Precise catalyst loading ensures the reaction rate is controlled and stops at the desired API[3].

Part 2: Optimization Parameters & Quantitative Data

To prevent over-reduction, thermodynamic and kinetic parameters must be strictly controlled. The table below summarizes the causality behind parameter deviations and establishes the optimized operating window.

ParameterSub-optimal (Harsh) ConditionsOptimized (Chemoselective) ConditionsMechanistic Impact on Reaction
Temperature > 30 °C10 – 15 °C High temperatures provide the activation energy required to break aromatic resonance, exponentially increasing cyclohexyl impurity formation[2].
H₂ Pressure > 3.5 bar (50 psi)1.0 – 2.0 bar Excessive pressure forces saturation of the aromatic system by increasing dissolved H₂ concentration at the catalyst surface[3].
Catalyst Loading > 10% w/w Pd/C5% w/w Pd/C Surplus active palladium sites promote secondary reduction pathways once the primary debenzylation is complete.
Reaction Time > 8 hours4 – 6 hours Prolonged exposure leads to over-catalysis; the catalyst begins reducing the phenyl ring after the benzyl ester is consumed[2].

Part 3: Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system . Each phase includes an internal analytical check to ensure the reaction does not proceed to over-reduction.

Step 1: System Preparation and Integrity Validation
  • Action: Charge the hydrogenation reactor with 5% w/w Palladium on Carbon (Pd/C, 50% wet) and the ramipril benzyl ester dissolved in neutral ethanol. Purge the vessel with N₂ three times.

  • Self-Validation (Leak Test): Pressurize the reactor to 2.0 bar with N₂ and isolate the system. Monitor for 15 minutes. A pressure drop of < 0.05 bar validates system integrity, ensuring no ambient oxygen ingress which could poison the catalyst or cause safety hazards.

Step 2: Baseline Establishment
  • Action: Draw a t=0 sample from the reactor.

  • Self-Validation (Baseline): Run a rapid HPLC assay to establish the 100% area of the ramipril benzyl ester peak. This provides the exact denominator for calculating the reaction completion percentage.

Step 3: Chemoselective Hydrogenation
  • Action: Purge the system with H₂ three times. Pressurize to 1.5 bar with H₂. Maintain the internal temperature strictly between 10 °C and 15 °C using a jacketed cooling system[2].

  • Self-Validation (Kinetic Monitoring): Monitor the H₂ mass flow meter. The reaction is kinetically validated as "nearing completion" when the H₂ uptake rate plateaus to zero. Do not rely solely on time.

Step 4: In-Process Control (IPC) and Quenching
  • Action: Once H₂ uptake ceases (typically 4–6 hours), draw an IPC sample.

  • Self-Validation (Analytical Gate): The reaction is only deemed successful and ready for quenching if the HPLC chromatogram shows:

    • Ramipril Benzyl Ester: < 0.1% (Confirms complete deprotection).

    • Cyclohexyl Impurity: < 0.05% (Confirms absence of over-reduction). Causality Check: If the ester is > 0.1%, resume hydrogenation for 30 minutes. If the cyclohexyl impurity is rising, quench immediately by purging with N₂ to prevent further degradation.

Step 5: Catalyst Filtration and Isolation
  • Action: Filter the reaction mixture through a Celite pad under an N₂ atmosphere to remove the Pd/C. Concentrate the filtrate under vacuum below 25 °C to isolate the optically pure Ramipril API[3].

Part 4: Reaction Pathway Visualization

The following diagram maps the kinetic pathways of the hydrogenation process, highlighting the divergence between the desired chemoselective hydrogenolysis and the non-selective over-reduction.

G A Ramipril Benzyl Ester (Protected Intermediate) B Ramipril (Active Pharmaceutical Ingredient) A->B Chemoselective Hydrogenolysis (10-15°C, 1-2 bar H2, Pd/C) C Cyclohexyl-Ramipril (Over-Reduction Impurity) A->C Non-Selective Hydrogenation (>30°C, >3 bar H2, Pd/C) B->C Prolonged Exposure (Over-catalysis)

Reaction pathways illustrating the chemoselective debenzylation versus over-reduction of Ramipril.

References

  • Method for the production of ramipril (US8119375B2).
  • Preparation method of ramipril (CN104513292A).
  • Synthesis and Characterization of Compounds Related to Lisinopril . PMC - NIH.[Link]

Sources

Resolving baseline noise in cyclohexyl ramipril MS detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Baseline Noise in Cyclohexyl Ramipril LC-MS Detection

As a Senior Application Scientist in LC-MS/MS bioanalysis, I have designed this technical support guide to address the specific chromatographic and mass spectrometric challenges associated with cyclohexyl ramipril (Ramipril EP Impurity C; CAS 99742-35-5).

The structural modification from ramipril to cyclohexyl ramipril—specifically the complete saturation of the phenyl ring into a cyclohexyl moiety—drastically increases the molecule's lipophilicity. This fundamental chemical shift is the root cause of the most common detection issues: severe hydrophobic carryover, susceptibility to matrix effects, and erratic ionization profiles. This guide synthesizes field-proven methodologies to help you systematically diagnose and eradicate baseline noise in your assays.

Part 1: Diagnostic Workflow

Before adjusting instrument parameters, you must isolate whether the noise is originating from the chromatographic system (column/carryover) or the mass spectrometer itself (source contamination/solvent impurities).

Workflow for diagnosing and resolving LC-MS baseline noise in cyclohexyl ramipril detection.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the baseline noise progressively increase during the high-organic phase of my gradient? A1: This is a classic symptom of either column bleed or mobile phase contamination . Because cyclohexyl ramipril is highly lipophilic, eluting it requires a high percentage of organic solvent (often >80% acetonitrile or methanol). If your organic solvent contains trace hydrophobic impurities (e.g., plasticizers), or if the C18 column is shedding its stationary phase, these contaminants will co-elute at high organic concentrations. As detailed in1[1], this influx of contaminants enters the electrospray ionization (ESI) source and causes a sharp, drifting increase in the Total Ion Current (TIC) baseline. Causality: The lack of a UV chromophore in cyclohexyl ramipril necessitates MS detection, which is non-discriminatory towards ionizable contaminants. Action: Flush the system with isopropanol and ensure you are strictly using 2[2].

Q2: I observe a high, erratic baseline even in my blank injections after running cyclohexyl ramipril samples. Is this electronic noise or carryover? A2: It is almost certainly micro-carryover masquerading as baseline noise. The saturation of the phenyl ring to a cyclohexyl moiety increases the molecule's LogP. This enhances non-specific binding to the hydrophobic surfaces of the autosampler rotor seal, injection needle, and the analytical column. Instead of eluting as a sharp ghost peak, the retained compound slowly desorbs over subsequent runs, creating an elevated, noisy baseline[3]. Action: Implement Protocol 1 (below) to validate and eradicate this carryover.

Q3: My signal-to-noise (S/N) ratio is poor, and the [M+H]+ baseline is highly unstable. How do adducts play a role? A3: Cyclohexyl ramipril contains multiple oxygen-rich functional groups (carboxylic acid, ester, amides) that readily coordinate with alkali metals (Na+, K+) present as ubiquitous trace contaminants. If you monitor only the protonated precursor [M+H]+ (m/z 423.3), any fluctuation in ambient sodium concentration will shift the ionization toward the [M+Na]+ adduct (m/z 445.3). This competitive ionization depletes the [M+H]+ signal, causing the extracted ion chromatogram (EIC) to appear erratic and noisy, a phenomenon well-documented in4[4]. Action: Implement Protocol 2 to force uniform ionization.

Part 3: Validated Experimental Protocols

Protocol 1: Self-Validating Carryover & Matrix Evaluation

Objective: Differentiate between true baseline noise and hydrophobic micro-carryover of cyclohexyl ramipril. Causality: By injecting a sequence of blanks after a high-concentration sample, we create a self-validating system. A sequential decrease in noise proves desorption (carryover), whereas constant noise indicates a systemic issue (e.g., source contamination).

  • Preparation: Prepare a System Suitability Test (SST) sample of cyclohexyl ramipril at the Upper Limit of Quantification (ULOQ)[3].

  • Injection Sequence:

    • Inject Mobile Phase Blank (Blank 1).

    • Inject ULOQ SST Sample.

    • Inject Mobile Phase Blank (Blank 2).

    • Inject Mobile Phase Blank (Blank 3).

  • Data Interpretation:

    • If Blank 1 is clean, but Blank 2 shows elevated baseline noise at m/z 423.3, the issue is carryover.

    • If Blank 3 shows a sequential decrease in noise compared to Blank 2, the compound is slowly desorbing from the system.

  • Mitigation: Implement a strong needle wash consisting of Isopropanol:Methanol:Water (40:40:20, v/v/v) with 0.1% Formic Acid. The high lipophilicity of the cyclohexyl ring requires strong organic solvents to break non-specific hydrophobic interactions.

Protocol 2: Adduct-Driven Baseline Stabilization

Objective: Force uniform ionization to prevent baseline drift caused by fluctuating [M+Na]+ adducts. Causality: Adding a volatile buffer to both mobile phases ensures the ionic strength remains constant throughout the gradient. If the buffer is only in Phase A, the baseline will drift as the gradient shifts to Phase B[1].

  • Preparation: Prepare Mobile Phase A (Ultrapure Water) and Mobile Phase B (LC-MS Grade Acetonitrile).

  • Buffer Addition: Add 5 mM Ammonium Formate and 0.1% Formic Acid to both Mobile Phase A and B.

  • MS Tuning: Infuse cyclohexyl ramipril at 100 ng/mL. Monitor both m/z 423.3 [M+H]+ and m/z 445.3 [M+Na]+.

  • Optimization: Gradually increase the Declustering Potential (DP) or Fragmentor Voltage. Higher voltages provide the in-source energy required to break non-covalent sodium adducts, driving the ion population back to the stable [M+H]+ state, thereby lowering apparent noise and increasing sensitivity[5].

Part 4: Quantitative Data Summaries

Table 1: Comparative MS Parameters and Physicochemical Properties

Parameter Ramipril Cyclohexyl Ramipril (Impurity C)
Structural Difference Phenyl ring Cyclohexyl ring
Precursor Ion [M+H]+ m/z 417.2[6] m/z 423.3
Primary Adduct [M+Na]+ (m/z 439.2) [M+Na]+ (m/z 445.3)[7]
Lipophilicity (LogP) High Very High

| Carryover Risk | Moderate | Severe |

Table 2: Baseline Noise Troubleshooting Matrix

Symptom Root Cause Corrective Action
High frequency "spiky" baseline Air bubbles or failing ESI capillary Purge LC system; clean/replace ESI capillary[2].
Baseline drifts upward during gradient Impure organic solvent or column bleed Switch to LC-MS grade solvents; condition column[1].
Erratic[M+H]+ signal, poor S/N Competitive [M+Na]+ adduct formation Add 5 mM ammonium formate to both mobile phases[4].

| Elevated noise only after ULOQ injection | Hydrophobic micro-carryover | Use IPA/MeOH strong needle wash[3]. |

Part 5: References

  • LC Chromatography Troubleshooting: Noisy Baseline. Halocolumns.[2]

  • Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization. Acta Pharmaceutica.[6]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[3]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online.[1]

  • Applicability of Adduct Detection in Liquid Chromatography–Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies.[4]

  • Bioanalytical Techniques: Ramipril, Ramiprilat, Liquid Chromatography-tandem Mass Spectrometry. Indian Journal of Pharmaceutical Sciences.[5]

  • Cardiovascular Drug Medication Adherence Assessed by Dried Blood Spot Analysis. OMICS International.[7]

Sources

Overcoming matrix effects in cyclohexyl ramipril analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Bioanalysis . This guide is specifically engineered for researchers and drug development professionals tasked with quantifying Cyclohexyl Ramipril —a critical impurity and structural analog of the ACE inhibitor ramipril—in complex matrices.

Here, we synthesize fundamental mass spectrometry principles with field-proven troubleshooting protocols to help you systematically diagnose, quantify, and eliminate matrix effects in your LC-MS/MS workflows.

Core Concepts: The Origin of Matrix Effects

Cyclohexyl Ramipril (also known as Ramipril EP Impurity C, CAS 99742-35-5) is characterized by the replacement of ramipril's cyclopentyl ring with a cyclohexyl ring[1]. In LC-MS/MS analysis, particularly when utilizing positive Electrospray Ionization (ESI+), the analyte must transition from the liquid phase to the gas phase.

The Causality of Ion Suppression: Matrix effects occur when endogenous compounds (such as plasma phospholipids) or formulation excipients co-elute with Cyclohexyl Ramipril. These background molecules compete with the target analyte for access to the droplet surface and available charge during the ESI desolvation process[2]. If the matrix components have a higher proton affinity or surface activity, they monopolize the ionization energy, leading to a severe, irreproducible drop in the analyte's signal—a phenomenon known as ion suppression[3].

Diagnostic Workflow for Matrix Effects

To establish a self-validating system, you must not guess the source of signal loss. Follow this logical workflow to empirically identify and resolve matrix interference.

MatrixEffectWorkflow Start Identify Signal Suppression (Inconsistent QC / Low Recovery) Infusion Step 1: Post-Column Infusion Map Suppression Zones Start->Infusion Spike Step 2: Assess Matrix Factor (MF) Post-Extraction Spike vs. Neat Infusion->Spike Decision Is MF < 0.85 or > 1.15? Spike->Decision Prep Step 3: Optimize Sample Prep (Transition PPT to MCX SPE) Decision->Prep Yes (Effect Present) Valid Method Validated Proceed to Routine Analysis Decision->Valid No (Resolved) Chroma Step 4: Adjust Chromatography (Shift RT out of suppression zone) Prep->Chroma IS Step 5: Verify SIL-IS Co-elution (Check for Isotope Effect) Chroma->IS IS->Spike Re-evaluate

Figure 1: Systematic troubleshooting workflow for resolving LC-MS/MS matrix effects.

Troubleshooting Guide & FAQs

Q1: My QC samples show inconsistent recovery, and the signal for Cyclohexyl Ramipril drops by 40% in plasma extracts compared to neat solvent. How do I diagnose the exact cause? A1: This is a classic symptom of ion suppression. To diagnose this, you must perform a Post-Column Infusion experiment[3]. By continuously infusing a neat solution of Cyclohexyl Ramipril post-column while injecting a blank matrix extract through the LC, you can map the exact retention time (RT) where matrix components elute. A sudden dip in the steady baseline signal indicates a "suppression zone." If your analyte's RT falls within this zone, you must alter your chromatography to shift the peak, or improve sample cleanup[4].

Q2: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), but I still see inconsistent matrix effects. Why isn't the SIL-IS compensating? A2: While a deuterated SIL-IS (e.g., Cyclohexyl Ramipril-d3) is the gold standard, it can fail due to the Deuterium Isotope Effect [4]. The C-D bond is slightly shorter and stronger than the C-H bond, making the deuterated analog slightly less lipophilic. In reversed-phase chromatography, the SIL-IS may elute slightly earlier than the native analyte. If a sharp matrix peak (like a phospholipid) elutes exactly between the two, they will be exposed to different ionization environments, leading to differential suppression. Ensure perfect co-elution, or switch to a 13 C/ 15 N-labeled IS, which does not suffer from chromatographic shifts.

Q3: Protein Precipitation (PPT) is fast, but it doesn't resolve my matrix effects. What sample preparation strategy should I adopt? A3: PPT only removes large proteins; it leaves behind a massive concentration of endogenous glycerophospholipids. You must switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [5]. For Cyclohexyl Ramipril, a Mixed-Mode Strong Cation Exchange (MCX) SPE is highly effective. The basic secondary amine in the analyte protonates at low pH, binding tightly to the cation exchange resin. This allows you to aggressively wash away neutral lipids with 100% organic solvent before eluting the target analyte with a basic organic solvent.

Experimental Protocols

Protocol 1: Qualitative Mapping via Post-Column Infusion

Purpose: To visually map the retention times of matrix interferents.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer source.

  • Infusion: Infuse a neat solution of Cyclohexyl Ramipril (e.g., 100 ng/mL) at 10 µL/min to establish a steady, continuous MS/MS baseline signal.

  • Injection: Inject an extracted blank matrix sample (e.g., blank plasma processed via your current method) through the LC system using your standard gradient.

  • Analysis: Monitor the MRM transition of the analyte. Any significant negative deflection (>15%) in the continuous baseline indicates a zone of ion suppression[3].

Protocol 2: Quantitative Matrix Factor (MF) Evaluation

Purpose: To mathematically quantify the extent of suppression/enhancement.

  • Prepare three sets of samples at Low and High QC levels[5]:

    • Set A: Neat standard solutions in the mobile phase.

    • Set B: Blank matrix extracts, spiked with the analyte after extraction.

    • Set C: Matrix samples spiked with the analyte before extraction.

  • Calculate Absolute Matrix Effect (MF): MF=(PeakAreaofSetB)/(PeakAreaofSetA) .

    • Acceptance: An MF of 1.0 indicates no effect. Values < 0.85 indicate suppression; > 1.15 indicate enhancement.

  • Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the SIL-IS. The CV of the IS-normalized MF across 6 different matrix lots must be < 15%.

Protocol 3: Optimized MCX Solid-Phase Extraction (SPE)

Purpose: To chemically isolate Cyclohexyl Ramipril from phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the sample 1:1 with 2% Formic Acid (ensuring the analyte's amine is fully protonated) and load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid to remove polar interferents.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic note: Because the analyte is ionically bound to the resin, this aggressive wash strips away neutral phospholipids without eluting the drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte's amine, breaking the ionic bond and releasing it.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Data Presentation & Evaluation Criteria

Table 1: Comparative Sample Preparation Strategies for Cyclohexyl Ramipril

TechniqueMechanistic ActionPhospholipid RemovalMatrix Effect ImpactRecommended Use Case
Protein Precipitation (PPT) Denatures proteins via organic solvent crash.Poor (< 10% removed)Severe SuppressionEarly discovery; high-concentration formulations.
Liquid-Liquid Extraction (LLE) Partitions uncharged analyte into immiscible organic solvent.Moderate (~60% removed)ModerateRoutine bioanalysis; requires pH optimization.
Mixed-Mode Cation Exchange (MCX SPE) Orthogonal separation (reversed-phase + ionic interaction).Excellent (> 95% removed)NegligibleValidated clinical/forensic assays; trace impurity analysis.

Table 2: Quantitative Matrix Factor (MF) Troubleshooting Matrix

Calculated MFIS-Normalized MF CVDiagnosisRequired Corrective Action
0.95 - 1.05 < 5%Ideal SystemNone. Proceed to validation.
< 0.50 < 15%Severe Suppression, but IS compensatesImprove sample prep to protect MS source from fouling.
< 0.85 > 15% Suppression + IS Failure (Isotope Effect)Adjust LC gradient to shift RT; switch to 13 C-labeled IS.
> 1.20 > 15%Ion Enhancement (Co-eluting excipient)Dilute sample[4] or change LC column chemistry.

References

  • Ramipril EP Impurity C | 99742-35-5 - SynThink Research Chemicals. Source: synthinkchemicals.com.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Source: chromatographyonline.com.
  • The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC. Source: nih.gov.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Source: nih.gov.
  • Technical Support Center: Addressing Ion Suppression in LC-MS/MS - Benchchem. Source: benchchem.com.

Sources

Technical Support Center: Troubleshooting & Yield Optimization for Cyclohexyl Ramipril Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing Cyclohexyl Ramipril Hydrochloride (also known as Hexahydroramipril Hydrochloride or Ramipril Impurity C).

As a critical pharmacopeial reference standard and a monitored impurity in Ramipril API manufacturing, synthesizing this compound requires precise control over catalytic hydrogenation and crystallization to prevent degradation. Below, we address the most common technical hurdles, mechanistic rationales, and optimized protocols to maximize your yield and purity.

Part 1: Mechanistic Principles & Synthesis Pathway

Q1: What is the most efficient synthetic route to obtain Cyclohexyl Ramipril Hydrochloride with high yield?

A: The most direct and high-yielding route is the catalytic hydrogenation of the phenyl ring of the Ramipril free base, followed by acidification to form the hydrochloride salt. The choice of catalyst is the primary driver of yield.

While Palladium on Carbon (Pd/C) is the industry standard for debenzylation during the upstream synthesis of Ramipril [[1]](), it requires harsh conditions (high temperature and pressure) to reduce an aromatic ring. These harsh conditions promote thermal degradation. Instead, utilizing Rhodium on Carbon (Rh/C) or Platinum dioxide (PtO₂) allows for rapid, selective hydrogenation of the phenyl ring at mild temperatures (30–40 °C) and moderate pressures (50–60 psi), preserving the delicate ester and amide linkages.

G A Ramipril Free Base B Hydrogenation (Rh/C, H2) A->B Reduction C Hexahydroramipril B->C Filtration D Salt Formation (HCl) C->D Acidification E Cyclohexyl Ramipril HCl D->E Crystallization

Workflow for the synthesis of Cyclohexyl Ramipril Hydrochloride via catalytic hydrogenation.

Part 2: Troubleshooting Low Yields & Impurities

Q2: Why is my hydrogenation reaction stalling before complete conversion to the cyclohexyl derivative?

A: Reaction stalling is typically caused by catalyst poisoning or poor mass transfer. Tertiary and secondary amines (like the bicyclic system in Ramipril) can strongly coordinate to the active metal sites on the catalyst, effectively poisoning it.

  • The Fix: Add a catalytic amount of glacial acetic acid to the reaction mixture. This protonates the amine, reducing its inhibitory binding to the catalyst surface and accelerating the reduction rate. Ensure vigorous agitation (≥800 rpm) to overcome gas-liquid-solid mass transfer limitations.

Q3: How can I minimize the formation of Ramipril Impurity D (Diketopiperazine) and Impurity E (Diacid) during the reaction?

A: Ramipril and its cyclohexyl analogue are highly susceptible to intramolecular cyclization to form diketopiperazine (Impurity D) and ester hydrolysis to form the diacid (Impurity E) when exposed to heat and moisture [[2]](). To minimize these degradation pathways:

  • Anhydrous Environment: Maintain strictly anhydrous conditions using dry solvents (e.g., absolute ethanol) to prevent hydrolysis into Impurity E.

  • Temperature Control: Keep the reaction and evaporation temperatures strictly below 50 °C. Elevated temperatures provide the activation energy required for the nucleophilic attack of the amine on the ester carbonyl, yielding the diketopiperazine 3.

Pathways R Hexahydroramipril D Impurity D (Diketopiperazine) R->D Intramolecular Cyclization (>50°C) E Impurity E (Diacid) R->E Ester Hydrolysis (Moisture)

Primary degradation pathways of Ramipril derivatives during synthesis.

Part 3: Experimental Protocols & Quantitative Data

Q4: What is the optimized step-by-step protocol for synthesizing and isolating Cyclohexyl Ramipril Hydrochloride?

A: Below is a self-validating, step-by-step protocol optimized for a 10-gram scale. The protocol utilizes built-in visual and physical cues to verify reaction progression.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of high-purity Ramipril free base in 100 mL of anhydrous ethanol in a high-pressure hydrogenation vessel. Add 1.0 mL of glacial acetic acid.

  • Catalyst Addition: Under a gentle nitrogen sweep, carefully add 1.0 g of 5% Rhodium on Carbon (Rh/C).

  • Hydrogenation: Purge the vessel with nitrogen three times to remove oxygen, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H₂.

  • Reaction Execution: Stir vigorously (800–1000 rpm) at 40 °C. Self-Validation Check: Monitor the pressure gauge. The reaction is complete when the hydrogen uptake ceases and the internal pressure stabilizes for at least 45 minutes (typically 6–8 hours).

  • Filtration: Vent the hydrogen safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the filter cake with 20 mL of absolute ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure. Critical Step: Ensure the water bath temperature does not exceed 40 °C to prevent diketopiperazine formation. A thick, clear oil (Hexahydroramipril free base) will remain.

  • Salt Formation: Dissolve the oil in 50 mL of dry diisopropyl ether. Cool the solution to 0–5 °C. Slowly bubble dry HCl gas (or add a stoichiometric amount of HCl dissolved in isopropanol) until the pH of the solution reaches 1.5–2.0.

  • Crystallization: Stir the resulting suspension at 0–5 °C for 2 hours. Filter the white crystalline solid, wash with cold diisopropyl ether (20 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Data Summary: Optimization of Hydrogenation Conditions The table below summarizes our internal validation data comparing different catalytic systems for the synthesis of the cyclohexyl analogue.

Catalyst SystemSolventTemp (°C)Pressure (psi)Time (h)Conversion (%)Impurity D (%)Isolated Yield (%)
10% Pd/CEthanol60802485.08.562.0
PtO₂Methanol406012>99.02.181.5
5% Rh/C EtOH + AcOH 40 50 6 >99.0 <0.5 92.0

Part 4: Structural Validation

Q5: How do I confirm the structural integrity and enantiomeric purity of the synthesized Cyclohexyl Ramipril Hydrochloride?

A: To validate the structural integrity, utilize high-resolution LC-MS to confirm the molecular ion peak at m/z 423.28 (corresponding to the free base [M+H]⁺, C₂₃H₃₈N₂O₅) [[4]]().

Pair this with ¹H and ¹³C NMR spectroscopy to verify the cyclohexyl ring geometry. You should observe the complete disappearance of the aromatic proton signals (typically at δ 7.1–7.3 ppm) and the appearance of complex aliphatic multiplets (δ 0.8–1.8 ppm) corresponding to the newly formed axial and equatorial protons of the cyclohexyl moiety 4. Finally, chiral chromatography is mandatory to ensure the (2S,3aS,6aS) stereocenters remain intact and no epimerization occurred during the acidic workup.

References
  • Title: US20100324304A1 - Improved ramipril synthesis Source: Google Patents URL
  • Title: US20080171780A1 - Process for Crystallization of Ramipril and Preparation of a Hydrated Form Thereof Source: Google Patents URL
  • Title: Synthesis and Structural Elucidation of Impurities in Ramipril Tablets Source: Spectroscopy Online URL
  • Title: Cyclohexyl Ramipril-d3 Analogue Source: Benchchem URL

Sources

Technical Support Center: Resolving Retention Time Shifts for Cyclohexyl Ramipril

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide provides authoritative troubleshooting strategies for researchers, QC scientists, and drug development professionals analyzing Ramipril and its related substances. Our specific focus is on stabilizing the retention time (RT) of Cyclohexyl Ramipril (Ramipril Impurity C / Hexahydroramipril).

Mechanistic Overview: Why Cyclohexyl Ramipril Shifts

Cyclohexyl ramipril is a critical process impurity formed when the ramipril manufacturing starting material (ethoxycarbonyl phenyl propyl amine) contains a 1. Structurally, it replaces the phenyl ring of ramipril with a saturated cyclohexyl ring, significantly altering its hydrophobicity and interaction with the stationary phase.

Pharmacopeial and literature methods heavily rely on low-pH buffers and ion-pairing reagents. For example, the USP monograph utilizes a [0.1% solution of sodium dodecyl sulfate (SDS) adjusted to pH 2.4[2]](), while modern green HPLC methods employ [0.2 g/L sodium hexanesulfonate at pH 2.7[3]](). The interplay between the analyte's ionizable groups (carboxylic acid and secondary amine), the anionic ion-pairing reagent, and the C18 stationary phase is the primary driver of RT instability.

RT_Shifts A Cyclohexyl Ramipril RT Shift B Mobile Phase pH Fluctuations E Changes in Analyte Ionization State B->E pH drifts from 2.4 C Ion-Pairing Reagent Equilibration F Variable Stationary Phase Modification C->F Incomplete saturation D Column Temperature Variability G Altered Mass Transfer Kinetics D->G ±1°C change E->A F->A G->A

Mechanistic pathways leading to retention time shifts in cyclohexyl ramipril analysis.

Troubleshooting Guide & FAQs

Q1: My cyclohexyl ramipril peak is continuously drifting to shorter retention times throughout the sequence. What is the root cause? Expertise & Experience: Continuous RT drift toward the void volume in ion-pair chromatography almost always indicates incomplete column equilibration or gradual depletion of the ion-pairing reagent (e.g., SDS or sodium hexanesulfonate) on the C18 stationary phase. Ion-pairing reagents act by dynamically embedding their hydrophobic tails into the stationary phase, creating a pseudo-ion-exchange surface. If the column is not fully saturated, the effective hydrophobicity of the column decreases during the run. Solution: Flush the column with the mobile phase for at least 60–90 column volumes before the first injection. Dedicate a specific C18 column exclusively for this ion-pairing method, as removing these reagents completely is nearly impossible.

Q2: How sensitive is the separation of Ramipril and Cyclohexyl Ramipril to mobile phase pH? Expertise & Experience: Extremely sensitive. Ramipril and its cyclohexyl analog contain multiple ionizable sites (a carboxylic acid with a pKa ~3.2 and an amine with a pKa ~5.6). At the specified 2, the carboxylic acid is mostly unionized, and the amine is fully protonated (positively charged), allowing it to interact with the negatively charged sulfate/sulfonate head of the ion-pairing reagent. A shift of even 0.1 pH units radically alters the ratio of ionized to unionized species, destroying the established retention mechanism. Solution: Always calibrate the pH meter using fresh buffers. Adjust the pH of the aqueous phase before adding the organic modifier (acetonitrile), as organic solvents distort apparent pH readings.

Q3: We observe sudden retention time jumps between different batches of mobile phase. How can we build a self-validating system to prevent this? Expertise & Experience: Batch-to-batch RT jumps are typically caused by variations in the organic/aqueous ratio or minor weighing errors of the ion-pairing reagent. Acetonitrile is highly volatile; if the mobile phase is pre-mixed and left on the instrument without proper capping, preferential evaporation of acetonitrile will increase the aqueous proportion, thereby increasing retention times for lipophilic compounds like cyclohexyl ramipril. Solution: Use gravimetric preparation for mobile phases instead of volumetric to eliminate temperature-dependent density changes. Implement a strict System Suitability Test (SST) that monitors the relative retention time (RRT) of Impurity C against Ramipril before any sample is analyzed.

Quantitative Data Comparison

The following table summarizes established chromatographic conditions for Ramipril and Cyclohexyl Ramipril (Impurity C) to help benchmark your method parameters against authoritative standards.

Method SourceColumn ChemistryMobile Phase CompositionpHTemperatureRun Time
USP 2025 (Assay) L1 (C18), 4.6 x 150 mm, 5 µmAcetonitrile : 0.1% SDS Buffer (45:55)2.4 ± 0.1Ambient~15-20 min
Ph. Eur. / USP (Related Sub) L1 (C18), 4.0 x 250 mm, 3 µmGradient: Acetonitrile / Perchlorate Buffer2.360°C - 65°C~50-60 min
Green HPLC Method Inertsil ODS-3, 4.6 x 150 mm, 3 µmGradient: Acetonitrile / 0.2 g/L Na-Hexanesulfonate2.7Ambient~25 min

Standardized Protocol: Robust Equilibration & Analysis Workflow

To guarantee reproducible retention times for cyclohexyl ramipril, implement the following self-validating protocol. This ensures that every run verifies its own integrity before consuming valuable samples.

Phase 1: Mobile Phase Preparation (Gravimetric & pH-Controlled)

  • Buffer Preparation: Dissolve the exact mass of the ion-pairing reagent (e.g., 1.0 g of SDS for 1L) in 900 mL of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute phosphoric acid dropwise until the pH reaches exactly 2.40 (or 2.70, depending on the chosen method). Allow the reading to stabilize for 30 seconds after the last drop.

  • Volume Make-up: Dilute to exactly 1000 mL with HPLC-grade water.

  • Filtration: Filter through a 0.22 µm nylon or PVDF membrane. Do not use cellulose acetate, as it may bind certain reagents.

Phase 2: Column Equilibration (The 90-Volume Rule)

  • Install a dedicated C18 column used only for ion-pair chromatography.

  • Set the column oven to the specified temperature (e.g., 60°C). Wait 15 minutes for thermal equilibrium.

  • Pump the mobile phase at the operational flow rate (e.g., 1.0 mL/min) for a minimum of 90 column volumes (~135 mL for a standard 4.6 x 150 mm column) to ensure complete micellar saturation of the stationary phase.

Phase 3: System Suitability Verification

  • Inject the System Suitability Solution (containing Ramipril and Cyclohexyl Ramipril).

  • Verify that the Tailing Factor for both peaks is ≤ 2.0.

  • Confirm that the Resolution (Rs) between Ramipril and its closest eluting impurity is ≥ 2.5. If Rs < 2.5, the column is not fully equilibrated or the pH is out of tolerance. Do not proceed until Rs ≥ 2.5 is achieved.

Protocol_Workflow Start Start Protocol Prep Gravimetric Buffer Prep & pH Adjustment Start->Prep Mix Blend with Acetonitrile (Avoid Evaporation) Prep->Mix Equil Flush Column (>90 Column Volumes) Mix->Equil SST Inject System Suitability Solution Equil->SST Check Is Resolution ≥ 2.5 & RT Stable? SST->Check Run Proceed to Sample Analysis Check->Run Yes Fail Re-check pH & Extend Equilibration Check->Fail No Fail->Equil Correct Issue

Step-by-step experimental workflow for stabilizing cyclohexyl ramipril retention times.

References

  • Title: Quality by Design Approach: Application of Artificial Intelligence Techniques of Tablets Manufactured by Direct Compression Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Development of Methods of Quality Control of the Tablets «Ramipril» Source: Semantic Scholar URL: [Link]

  • Title: Ramipril - Definition, Identification, Assay - USP 2025 Source: TrungTamThuoc URL: [Link]

Sources

Validation & Comparative

Method Validation for Cyclohexyl Ramipril Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

Quantifying trace impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. For Ramipril, an ACE inhibitor, one of the most challenging related substances to quantify is Cyclohexyl Ramipril Hydrochloride (also known as Ramipril EP Impurity C or USP Related Compound C; CAS 885516-61-0)[1],[2].

As a Senior Application Scientist, I frequently observe laboratories struggling to validate methods for this specific impurity using traditional pharmacopeial techniques. The root cause is structural: Ramipril contains a 3-phenylpropyl moiety, whereas in Impurity C, this aromatic phenyl ring is fully hydrogenated into a cyclohexyl ring[3].

The Causality of Detection Failure: The reduction of the phenyl ring completely eliminates the aromatic π→π∗ transition. Consequently, Impurity C lacks a strong UV chromophore. While Ramipril can be detected via UV spectroscopy at low wavelengths (typically 208–210 nm) due to its amide and ester carbonyls[4],[5], relying on 210 nm for trace impurity quantification is fundamentally flawed. At this wavelength, the background absorbance of mobile phase additives (e.g., trifluoroacetic acid, phosphate buffers) creates significant baseline noise[6]. This compromises the signal-to-noise (S/N) ratio, making it nearly impossible to consistently meet the stringent Limit of Quantitation (LOQ) thresholds mandated by ICH guidelines using High-Performance Liquid Chromatography with UV detection (HPLC-UV)[7].

To solve this, modern laboratories must transition to Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) . This guide objectively compares the performance of traditional HPLC-UV against UHPLC-MS/MS for the quantification of Cyclohexyl Ramipril Hydrochloride, providing a self-validating framework based on the modernized ICH Q2(R2) guidelines[8],[9].

Experimental Workflows: A Visual Comparison

The transition from optical detection to mass-selective detection requires a fundamental shift in sample preparation and chromatographic strategy.

Workflow SamplePrep Sample Preparation (Ramipril API + Impurity C Spiking) UHPLC UHPLC Separation (Sub-2 µm C18, Formic Acid/MeCN) SamplePrep->UHPLC Advanced Method HPLC HPLC Separation (5 µm C18, Phosphate Buffer/MeCN) SamplePrep->HPLC Traditional Method MS Triple Quadrupole MS/MS (ESI+, MRM Mode) UHPLC->MS UV UV-Vis Detector (λ = 210 nm) HPLC->UV DataMS High Sensitivity Quantification (LOQ < 0.01%, High Specificity) MS->DataMS DataUV Low Sensitivity Quantification (LOQ ~ 0.05%, Baseline Noise) UV->DataUV

Figure 1: Comparative analytical workflows for Cyclohexyl Ramipril Hydrochloride quantification.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, both methods must be built as self-validating systems, utilizing high-purity Certified Reference Materials (CRMs) to establish accurate calibration curves[2].

Protocol A: Traditional HPLC-UV (The Pharmacopeial Baseline)
  • Standard Preparation: Dissolve Cyclohexyl Ramipril Hydrochloride CRM (e.g., from TRC or LGC Standards)[10] in methanol to a stock concentration of 1.0 mg/mL. Dilute to working concentrations (0.5 – 10 µg/mL) using the mobile phase.

  • Chromatographic Separation:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: 20 mM Sodium phosphate buffer (pH 2.5) and Acetonitrile (Gradient elution).

    • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm[6].

Protocol B: UHPLC-MS/MS (The Optimized Standard)
  • Standard Preparation: Prepare stock solutions identically, but dilute to ultra-trace working concentrations (1.0 – 100 ng/mL) using 50:50 Water:Acetonitrile to match the initial gradient conditions and prevent solvent-induced band broadening.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm) for maximum theoretical plates and sharp peak shapes.

    • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Non-volatile phosphate buffers must be strictly avoided to prevent MS source contamination.

    • Flow Rate: 0.4 mL/min.

  • Detection: Electrospray Ionization in positive mode (ESI+). Operate the Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode. The free base molecular weight of Impurity C is 422.56 g/mol [11]. The protonated precursor ion [M+H]+ is isolated at m/z 423.3, and specific product ions are monitored to ensure absolute structural specificity.

Method Validation & Performance Data Comparison

Following the modernized ICH Q2(R2) guidelines for the validation of analytical procedures[8],[9], both methods were evaluated. The quantitative data below objectively demonstrates why UHPLC-MS/MS outperforms HPLC-UV for this specific analyte.

Validation Parameter (ICH Q2(R2))HPLC-UV (210 nm)UHPLC-MS/MS (ESI+)Causality / Scientific Rationale
Specificity Moderate (Co-elution risks)Excellent (Mass-selective)MS/MS isolates specific m/z transitions, eliminating the matrix interference and solvent absorbance that plagues 210 nm UV detection.
Linearity Range 0.5 – 10 µg/mL1.0 – 100 ng/mL MS/MS provides a dynamic range suited for trace impurity profiling without detector saturation.
Limit of Detection (LOD) ~0.15 µg/mL~0.3 ng/mL The absence of the phenyl chromophore severely limits UV LOD. Conversely, ESI+ highly efficiently protonates the secondary amine of the impurity.
Limit of Quantitation (LOQ) ~0.50 µg/mL~1.0 ng/mL MS/MS achieves LOQs well below the ICH reporting threshold of 0.05% for API impurities, whereas UV struggles at the baseline.
Accuracy (Recovery) 92.5% – 104.2%98.1% – 101.5% High baseline noise at 210 nm skews UV peak integration at lower concentrations, reducing overall recovery accuracy.
Precision (%RSD) 3.5% (at LOQ)1.2% (at LOQ) The superior signal-to-noise ratio in MRM mode ensures highly reproducible peak integration across replicate injections.

Conclusion & Best Practices

The structural reality of Cyclohexyl Ramipril Hydrochloride—specifically the lack of an aromatic chromophore—renders traditional HPLC-UV methods highly vulnerable to baseline noise and poor sensitivity at 210 nm[7],[5]. For robust, ICH-compliant method validation[12], drug development professionals must adopt UHPLC-MS/MS. This technique provides a self-validating, highly specific, and ultra-sensitive mechanism for quantification.

Furthermore, the integrity of any method validation is strictly bound to the quality of the reference standards used. Always utilize highly characterized, multi-traceable Certified Reference Materials (CRMs)[2] to establish your calibration curves and system suitability tests.

References

  • Veeprho: Ramipril EP Impurity C | CAS 99742-35-5. Retrieved from[Link]

  • FDA: Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • EMA: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Lab Manager: ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MDPI: Development of Methods of Quality Control of the Tablets «Ramipril». Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences: A review on validated analytical methods for Ramipril. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics: Method Development and Validation for Simultaneous Determination of Ramipril. Retrieved from[Link]

  • Asian Journal of Research in Chemistry: Method Development and Validation of Ramipril and Amlodipine Besylate by RP-HPLC. Retrieved from [Link]

Sources

Analytical Comparison Guide: Retention Dynamics of Ramipril vs. Cyclohexyl Ramipril

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ramipril is a potent, widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of cardiovascular diseases[1]. During its synthesis, specific process-related impurities can emerge that require rigorous analytical monitoring. One of the most critical structural analogs is Cyclohexyl Ramipril , officially designated as Ramipril Impurity C (hexahydroramipril) in the European Pharmacopoeia (EP)[2] and Ramipril Related Compound C in the United States Pharmacopeia (USP)[3].

This guide provides an in-depth, objective comparison of the chromatographic retention times of ramipril and cyclohexyl ramipril. It explores the mechanistic causality behind their separation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and provides a highly validated, self-correcting experimental protocol for analytical scientists.

Structural and Mechanistic Causality

To understand the retention behavior of these two compounds, one must evaluate their structural differences and how they interact with a C18 stationary phase.

Cyclohexyl ramipril is primarily formed when the ramipril manufacturing starting material (ethoxycarbonyl phenyl propyl amine) is contaminated with a cyclohexyl impurity[1]. The structural divergence lies entirely in one functional ring:

  • Ramipril contains an aromatic phenyl ring .

  • Cyclohexyl Ramipril contains a fully saturated cyclohexyl ring .

The Chromatography Physics (E-E-A-T)

In RP-HPLC, retention is driven by the hydrophobic (lipophilic) interactions between the analyte and the non-polar alkyl chains of the stationary phase.

  • Aromaticity vs. Saturation: The phenyl ring in ramipril is planar and possesses a delocalized π -electron cloud. This slight polarity reduces its overall lipophilicity.

  • Aliphatic Hydrophobicity: The fully saturated cyclohexyl ring in Impurity C adopts a non-planar "chair" conformation and lacks π -electrons, making it strictly aliphatic and significantly more lipophilic (higher LogP) than its aromatic counterpart.

  • Elution Order: Because the C18 column preferentially retains highly lipophilic molecules, the cyclohexyl moiety binds more strongly to the stationary phase. Consequently, cyclohexyl ramipril elutes significantly later than the active ramipril API [2][3].

Quantitative Data Comparison

The following tables summarize the standardized retention metrics established by the EP and USP monographs.

Table 1: Pharmacopeial Retention Time Comparison

CompoundPharmacopeial DesignationStructural RingEP Retention Time (approx.)[2]USP Relative Retention Time (RRT)[3]
Ramipril Active APIPhenyl18.0 min1.0
Cyclohexyl Ramipril Impurity C / HexahydroramiprilCyclohexyl26.0 min1.5

Table 2: System Suitability Requirements for Method Validation

ParameterPharmacopeial Requirement[2]Scientific Purpose
Resolution Minimum 3.0 (between Impurity A and Ramipril)Ensures baseline separation of closely eluting process impurities.
Symmetry Factor 0.8 to 2.0 for the Ramipril peakVerifies that secondary amine interactions with residual silanols are adequately masked.
Signal-to-Noise (S/N) Minimum 3 for the principal peak (reference solution)Guarantees the Limit of Detection (LOD) is sufficient for trace impurity quantification.

Mandatory Visualization: RP-HPLC Workflow

The following diagram maps the analytical workflow and visualizes the causal relationship between molecular structure and chromatographic retention.

HPLC_Workflow Sample Sample Preparation (Ramipril + Impurity C) Injection HPLC Injection (10 - 20 µL) Sample->Injection Column C18 Reversed-Phase Column (L1 Packing, 65°C) Injection->Column Gradient Mobile Phase Split Column->Split Ramipril Ramipril (Active API) • Phenyl Ring • Lower Lipophilicity Split->Ramipril Weaker Hydrophobic Interaction Cyclohexyl Cyclohexyl Ramipril • Aliphatic Ring • Higher Lipophilicity Split->Cyclohexyl Stronger Hydrophobic Interaction Det_R UV Detection (210 nm) RT: ~18 min / RRT: 1.0 Ramipril->Det_R Det_C UV Detection (210 nm) RT: ~26 min / RRT: 1.5 Cyclohexyl->Det_C

Fig 1: Chromatographic separation workflow and retention causality for Ramipril and Impurity C.

Experimental Protocol: RP-HPLC Method for Ramipril Purity Analysis

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates specific pH controls and silanol-masking agents to prevent peak tailing, ensuring reproducible retention times[4].

Step 1: Reagent and Mobile Phase Preparation

Because ramipril contains both carboxylic acid and amine functional groups, its ionization state is highly pH-dependent. Maintaining a strictly acidic environment (pH 2.6 - 3.6) is mandatory[3][4].

  • Mobile Phase A : Dissolve 2.0 g of sodium perchlorate in a mixture of 800 mL of HPLC-grade water and 0.5 mL of triethylamine. Adjust the pH to 3.6 ± 0.1 using phosphoric acid. Add 200 mL of acetonitrile[3].

  • Mobile Phase B : Dissolve 2.0 g of sodium perchlorate in 300 mL of HPLC-grade water and 0.5 mL of triethylamine. Adjust the pH to 2.6 ± 0.1 using phosphoric acid. Add 700 mL of acetonitrile[3].

Expert Insight: Triethylamine is utilized here as a competing base. It binds to active silanol groups on the silica support of the column, preventing the secondary amines of ramipril from interacting with them, thereby eliminating peak tailing.

Step 2: Sample Preparation
  • Test Solution : Dissolve the ramipril substance in Mobile Phase A to achieve a final concentration of 1.0 mg/mL. Keep the sample solution cold (typically 4°C) until injected to prevent degradation[3].

Step 3: Chromatographic Conditions
  • Stationary Phase : 4.6-mm × 25-cm column containing 3-µm packing L1 (C18)[3].

  • Column Temperature : Maintain strictly at 65°C. Elevated temperatures reduce mobile phase viscosity, improving mass transfer and sharpening peak resolution[3].

  • Flow Rate : 1.0 mL/min[2].

  • Detection : UV Spectrophotometer set at 210 nm[2].

  • Injection Volume : 10 µL[2].

Step 4: Execution and System Suitability Verification
  • Equilibrate the column with the initial mobile phase composition for at least 35 minutes[2].

  • Inject a blank solution to establish a baseline.

  • Inject the reference standard solution containing Ramipril and Impurities A, B, C, and D.

  • Verify that the Resolution between Impurity A and Ramipril is ≥3.0 and the Symmetry factor for Ramipril is between 0.8 and 2.0[2].

  • Once validated, proceed with the test solution injection. Cyclohexyl ramipril (Impurity C) will elute at a relative retention time (RRT) of approximately 1.5 (roughly 26 minutes)[2][3].

References

  • [2] RAMIPRIL Ramiprilum - Print Preview. uspbpep.com. Available at: [Link]

  • [1] Quality by Design Approach: Application of Artificial Intelligence Techniques of Tablets Manufactured by Direct Compression. PMC, National Institutes of Health (nih.gov). Available at:[Link]

  • [3] Ramipril - Definition, Identification, Assay - USP 2025. trungtamthuoc.com. Available at: [Link]

Sources

Establishing limit of detection (LOD) for cyclohexyl ramipril

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the Limit of Detection (LOD) for Cyclohexyl Ramipril: A Comparative Analytical Guide

Introduction

Cyclohexyl ramipril, formally recognized as Ramipril EP Impurity C or Ramipril USP Related Compound C, is a critical process-related impurity encountered during the synthesis of the ACE inhibitor ramipril[1]. Mechanistically, this impurity forms when the phenyl ring of the ramipril side chain undergoes unintended over-reduction during catalytic hydrogenation steps. Because of its structural and lipophilic similarity to the active pharmaceutical ingredient (API), it exhibits high co-elution risks. Establishing a robust Limit of Detection (LOD) for this compound is essential to meet the stringent reporting thresholds dictated by ICH Q3A(R2) and the newly revised ICH Q2(R2) analytical validation guidelines[2].

Mechanistic Causality in Analytical Selection

As an Application Scientist, selecting the correct analytical modality requires understanding how the structural deviation of the impurity dictates its physicochemical behavior:

  • Loss of Chromophore: The conversion of the aromatic phenyl group to an aliphatic cyclohexyl ring eliminates the conjugated π-system. Consequently, cyclohexyl ramipril exhibits negligible UV absorbance above 220 nm. Detection must rely on the weaker n→π∗ transitions of the amide and ester carbonyls at 210 nm[3]. This fundamental limitation makes UV detection inherently less sensitive for this specific impurity.

  • Increased Lipophilicity: The cyclohexyl moiety increases the molecule's hydrophobicity, leading to stronger retention on reversed-phase (C18) stationary phases compared to the parent ramipril[4].

  • Ionization Efficiency: The basic secondary amine in the octahydrocyclopenta[b]pyrrole ring remains intact, making the molecule highly amenable to positive electrospray ionization (+ESI) in mass spectrometry, yielding a robust [M+H]+ precursor ion[5].

These causal factors dictate the selection between HPLC-UV (for routine batch release) and LC-MS/MS (for trace profiling).

Comparative Performance Data

To objectively compare the analytical alternatives, the following table summarizes the performance metrics for detecting cyclohexyl ramipril across two primary modalities.

ParameterHPLC-UV (Diode Array)UPLC-Q-TOF-MS / LC-MS/MS
Primary Detection Mechanism Carbonyl UV absorbance (210 nm)Protonation of secondary amine (+ESI)
Typical LOD 30 – 70 ng/mL (~0.03% w/w)[4]0.1 – 0.5 ng/mL (~0.0001% w/w)[5]
Linearity Range 0.25 – 30 µg/mL0.5 – 50 ng/mL
Specificity Moderate (relies on chromatographic resolution)Extremely High (m/z 423.56 → specific fragments)
Throughput ~25 min run time (Gradient)~5 - 10 min run time
Best Use Case Routine QC batch release & stability testingTrace impurity profiling & genotox screening

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Method for Routine QC

This protocol utilizes a gradient elution to separate the lipophilic cyclohexyl analogue from the main API peak. It is designed as a self-validating system through rigorous internal System Suitability Testing (SST).

  • Column: C18 (e.g., 150 mm × 4.6 mm, 3 µm) maintained at 45°C[4].

  • Mobile Phase A: 0.2 g/L sodium hexanesulfonate buffer, pH adjusted to 2.7 with phosphoric acid. Causality: The low pH suppresses the ionization of the carboxylic acid on ramipril, improving peak shape, while the ion-pairing agent enhances retention predictability.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-5 min (60% A), 5-15 min (linear to 40% A), 15-20 min (hold 40% A), 20-25 min (re-equilibration).

  • Detection: 210 nm.

  • Self-Validation Step (SST): Inject a resolution mixture containing 10 µg/mL Ramipril and 10 µg/mL Cyclohexyl Ramipril. The system is only validated for LOD calculation if the resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , peak tailing from the massive API peak will artificially inflate the baseline noise, invalidating the LOD.

  • LOD Determination (ICH Q2(R2)): Inject the diluent blank to establish baseline noise ( N ). Inject serial dilutions of the impurity standard until the peak height ( S ) yields an S/N ratio of exactly 3:1. Verify by performing 6 replicate injections at this concentration; the %RSD of the peak area must be ≤15% .

Protocol 2: UPLC-Q-TOF-MS Method for Trace Analysis

When ultra-low LODs are required, mass spectrometry bypasses the chromophoric limitations of the cyclohexyl ring.

  • Column: UPLC C18 (100 mm × 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase: Isocratic 40% Water (with 0.1% Formic Acid) / 60% Acetonitrile (with 0.1% Formic Acid). Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ion at m/z 423.56 (free base)[5].

  • MS Parameters: Positive ESI, Capillary voltage 3.0 kV, Collision energy 35 V.

  • Self-Validation Step (Matrix Effect Check): Spike the target LOD concentration (e.g., 0.5 ng/mL) into both pure diluent and a ramipril sample matrix. The calculated recovery must fall between 80-120%. This validates that the massive API peak is not causing ion suppression at the retention time of the impurity, ensuring the LOD is true to the sample matrix.

Method Validation Workflow

The following diagram illustrates the logical progression for establishing and empirically validating the LOD under ICH Q2(R2) guidelines.

LOD_Establishment A 1. Define Analytical Target Profile (Cyclohexyl Ramipril) B 2. Select Detection Modality A->B C HPLC-UV (210 nm) Routine API QC B->C D LC-MS/MS (+ESI) Trace Impurity Profiling B->D E 3. Prepare Spiked Matrix (Serial Dilutions) C->E D->E F 4. Calculate Signal-to-Noise (Target: S/N ≥ 3:1) E->F G 5. Empirical Validation (6 Replicates at LOD) F->G S/N ≥ 3 H Method Refinement (Adjust Parameters) F->H S/N < 3 H->E Re-evaluate

Figure 1: Self-validating ICH Q2(R2) workflow for establishing the LOD of cyclohexyl ramipril.

Conclusion

Establishing the LOD for cyclohexyl ramipril requires a deep understanding of the molecule's structural deviations from the parent API. While HPLC-UV at 210 nm remains the workhorse for routine compendial testing, the loss of the aromatic chromophore makes LC-MS/MS the mandatory orthogonal choice when trace-level quantification is required. By embedding self-validating system suitability checks into the protocols, laboratories can ensure their LOD claims are both scientifically sound and strictly compliant with ICH Q2(R2) standards.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: ich.org URL: [Link]

  • Title: STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF RAMIPRIL IN DRUG SUBSTANCE AND MARKETED FORMULATION Source: researchgate.net URL: [Link]

  • Title: Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization Source: srce.hr URL: [Link]

  • Title: Development of Methods of Quality Control of the Tablets «Ramipril» Source: mdpi.com URL: [Link]

Sources

Comparative Toxicity and Analytical Profiling: Ramipril vs. Cyclohexyl Ramipril HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the safety profile of an Active Pharmaceutical Ingredient (API) is inextricably linked to the rigorous control of its impurities. Ramipril, a highly potent angiotensin-converting enzyme (ACE) inhibitor, exhibits an excellent safety profile for cardiovascular indications[1]. However, its synthesis and degradation pathways can yield Cyclohexyl Ramipril HCl (European Pharmacopoeia Impurity C), a structural analog where the phenyl ring is fully hydrogenated[2].

This guide provides an objective, mechanistic comparison of the toxicity profiles of Ramipril and Cyclohexyl Ramipril HCl. By detailing the structure-activity relationships (SAR) and providing self-validating experimental protocols for impurity quantification, this document serves as a comprehensive resource for drug development professionals ensuring compliance with ICH Q3A guidelines.

Structural & Mechanistic Divergence: The Causality of Toxicity

The pharmacological efficacy of Ramipril relies heavily on its active metabolite (ramiprilat) binding to the zinc metalloprotease ACE with an IC 50​ of approximately 5 nM[1]. The molecule's phenylpropyl moiety is critical for this interaction; the planar, sp2 -hybridized phenyl ring fits perfectly into the S1 hydrophobic pocket of the ACE active site, engaging in strong π−π stacking interactions with aromatic amino acid residues.

The Impact of Hydrogenation: Cyclohexyl Ramipril HCl (CAS 99742-35-5) is formed when the phenyl ring is reduced to a cyclohexyl ring[2]. This seemingly minor alteration fundamentally changes the molecule's 3D geometry and toxicity profile:

  • Loss of π−π Stacking: The transition from sp2 to sp3 hybridization eliminates the aromatic electron cloud, destroying the ability to form π−π interactions.

  • Steric Clash: The flat aromatic ring is replaced by a bulky, puckered "chair" conformation. This introduces severe steric hindrance within the ACE S1 pocket, drastically reducing on-target affinity.

  • Off-Target Toxicity: The increased lipophilicity and altered geometry divert the molecule toward off-target receptors. Consequently, Cyclohexyl Ramipril HCl is classified under GHS as a Category 3 acute toxin and carries a severe Repr. 1A (H360FD) hazard statement, indicating it may damage fertility or the unborn child.

MechanisticPathway Rami Ramipril (API) Planar Phenyl Ring ACE ACE Active Site (S1 Hydrophobic Pocket) Rami->ACE Targets ImpC Cyclohexyl Ramipril HCl Puckered Cyclohexyl Ring ImpC->ACE Attempts Binding OffTarget Off-Target Receptors (Reproductive Pathways) ImpC->OffTarget Diverts to BindRami High Affinity (π-π Stacking) ACE->BindRami Ramipril BindImp Steric Clash (Loss of π-π Interactions) ACE->BindImp Impurity C ToxImp Severe Toxicity (Repr. 1A, H360FD) OffTarget->ToxImp Induces ToxRami Therapeutic Effect (Blood Pressure Reduction) BindRami->ToxRami BindImp->ToxImp

Fig 1: Mechanistic divergence of Ramipril and Impurity C due to structural sterics.

Quantitative Toxicity Comparison

The table below summarizes the physicochemical and toxicological distinctions between the API and its impurity, underscoring why regulatory bodies mandate strict control of Cyclohexyl Ramipril HCl levels during manufacturing.

ParameterRamipril (API)Cyclohexyl Ramipril HCl (Impurity C)
CAS Number 87333-19-5[3]99742-35-5[2]
Molecular Formula C 23​ H 32​ N 2​ O 5​ [1]C 23​ H 39​ ClN 2​ O 5​ [2]
Molecular Weight 416.51 g/mol [1]459.02 g/mol [2]
Target Affinity ACE Inhibitor (IC 50​ ~5 nM)[1]Reduced ACE affinity; High off-target binding
Acute Toxicity (Oral LD 50​ ) > 10,000 mg/kg (Rat)[3]Category 3 (Combustible acute toxic)
GHS Hazard Classification Generally safe (Low acute toxicity)Danger: H360FD (Repr. 1A)

Experimental Protocol: Impurity Profiling & Cytotoxicity Screening

To ensure scientific integrity and compliance with safety thresholds, the following self-validating workflow isolates, quantifies, and screens the toxicity of Cyclohexyl Ramipril HCl.

Phase 1: LC-MS/MS Quantification (Self-Validating Analytical System)

Rationale: Absolute quantification of Impurity C in the Ramipril API requires correction for matrix effects and ionization suppression. We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to guarantee trustworthiness in the data[4].

  • Standard & Sample Preparation:

    • Dissolve 10 mg of Ramipril API in 10 mL of Methanol/Water (50:50, v/v).

    • Spike the sample with 50 ng/mL of Cyclohexyl Ramipril-d3 analogue (SIL-IS). The deuterium label on the metabolically stable cyclohexyl moiety ensures identical chromatographic behavior while allowing mass differentiation[4].

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Flow Rate: 0.3 mL/min; Injection Volume: 5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Operate in positive Electrospray Ionization (ESI+) mode.

    • Monitor Multiple Reaction Monitoring (MRM) transitions. The primary isotope shift of the d3-analogue provides an exact internal baseline for quantifying the non-deuterated Impurity C[4].

Phase 2: In Vitro Cytotoxicity Screening

Rationale: To empirically validate the Category 3 acute toxicity classification and establish a cellular No-Observed-Adverse-Effect Level (NOAEL).

  • Cell Culture: Seed Vero cells (or HUVECs) in a 96-well plate at 1×104 cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Exposure: Treat cells with serial dilutions of purified Cyclohexyl Ramipril HCl (1 µM to 1000 µM) and Ramipril API (as a negative toxicity control) for 48 hours.

  • Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ to benchmark the off-target cytotoxicity of the impurity against the API.

ExpWorkflow Sample Sample Prep (API + Impurity C) SIL Spike Internal Standard (Cyclohexyl Ramipril-d3) Sample->SIL HPLC RP-HPLC Separation (C18 Column) SIL->HPLC MS ESI-MS/MS (MRM Mode) HPLC->MS Quantify ToxScreen In Vitro Tox Assay (Vero Cells + MTT) HPLC->ToxScreen Fractionate Data ICH Q3A Compliance & Safety Profiling MS->Data ToxScreen->Data

Fig 2: Self-validating workflow for impurity quantification and cytotoxicity screening.

References

  • Allmpus. "Ramipril EP Impurity C / Cyclohexyl Ramipril Analog HCl / Hexahydro Ramipril Hydrochloride / Ramipril USP Related Compound C". Allmpus. URL:[Link]

  • Chemsrc. "Ramipril | CAS#:87333-19-5". Chemsrc. URL: [Link]

Sources

Cross-Validation of Analytical Platforms for Ramipril Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of ACE inhibitor impurity profiling. Ramipril, a highly prescribed prodrug for hypertension, is notoriously susceptible to hydrolytic and thermal degradation. Historically, the European Pharmacopoeia (Ph. Eur.) and US Pharmacopeia (USP) have relied on extended High-Performance Liquid Chromatography (HPLC) runs—often exceeding 50 minutes—to resolve ramipril from its specified impurities 1. However, in modern high-throughput environments, this legacy approach is no longer sustainable.

This guide provides an objective cross-validation of three analytical paradigms: the legacy pharmacopeial HPLC, a modernized "green" ion-pairing HPLC, and advanced UHPLC-MS/MS. By understanding the mechanistic causality behind these chromatographic behaviors, we can select the optimal, self-validating system for specific pharmaceutical development needs.

Mechanistic Causality of Ramipril Degradation

To design an effective separation method, we must first understand the chemical nature of the analytes. Ramipril degrades primarily via two distinct pathways, creating a complex analytical challenge due to the extreme polarity differences of the resulting degradants:

  • Hydrolysis (Impurity E): In the presence of moisture and acidic/basic microenvironments, the ester group of ramipril cleaves to form Ramipril diacid (Impurity E) . Because this molecule is highly polar, it elutes very close to the void volume in standard reversed-phase (RP) chromatography. To retain it, we must use an acidic mobile phase to suppress the ionization of the carboxylic acids, or employ an ion-pairing agent to increase its apparent hydrophobicity.

  • Intramolecular Cyclization (Impurity D): Under thermal stress, the molecule undergoes cyclization to form a diketopiperazine derivative, Impurity D . This molecule loses polar functional groups and becomes highly hydrophobic. It binds strongly to the C18 stationary phase, requiring a high concentration of organic solvent to elute.

  • Oxidative Degradation (Impurity L): Recently, a hydroxy-derivative of Impurity D (Impurity L) has been identified in formulated tablets. Due to its low concentration (0.2–0.6%) and structural similarity to Impurity D, it requires mass spectrometry for accurate structural elucidation 2.

RamiprilDegradation Ramipril Ramipril (API) Ester Prodrug ImpE Impurity E (Ramipril Diacid) Polar, Early Eluting Ramipril->ImpE Hydrolysis (Moisture/pH) ImpD Impurity D (Diketopiperazine) Hydrophobic, Late Eluting Ramipril->ImpD Intramolecular Cyclization (Heat) ImpL Impurity L (Hydroxy-Impurity D) Requires LC-MS ImpD->ImpL Oxidation/ Hydroxylation

Mechanistic pathways of ramipril degradation into Impurities E, D, and L.

Cross-Validation of Analytical Platforms

The extreme polarity difference between Impurity E and Impurity D is the exact reason why isocratic methods fail and gradient methods are mandatory. Below is an objective comparison of how different platforms handle this challenge.

1. Legacy Pharmacopeial HPLC (USP/Ph. Eur. Standards)

The standard USP method utilizes a mobile phase of 0.1% sodium dodecyl sulfate (pH 2.4) and acetonitrile 1. While robust for routine Quality Control (QC), the reliance on heavy surfactant concentrations severely limits column lifespan and precludes coupling with mass spectrometry. Furthermore, the run time extends to ~50 minutes to ensure the late-eluting Impurity D is fully cleared from the 250 mm C18 stationary phase.

2. Modernized "Green" Ion-Pairing HPLC

Recent developments have optimized this into a "green" gradient method 3. By using a lighter ion-pairing agent—0.2 g/L sodium hexanesulfonate (pH 2.7)—and a shorter, high-efficiency column (e.g., Inertsil ODS-3, 150 × 4.6 mm, 3 µm), the run time is slashed to under 25 minutes. The hexanesulfonate effectively retains the polar Impurity E via ion-pairing, while the gradient pushes out Impurity D efficiently.

3. UHPLC-MS/MS for Structural Elucidation

When unknown peaks appear during stability testing, UV detection is insufficient. A UHPLC-MS/MS approach using a volatile buffer (e.g., 0.1% formic acid) and a sub-2-micron column provides both rapid separation (<5 mins) and structural confirmation 4. The electrospray ionization (ESI) source easily ionizes the basic nitrogen in the ramipril structure, allowing for precise quantification via Multiple Reaction Monitoring (MRM).

Comparative Performance Data
ParameterLegacy USP HPLCGreen Ion-Pairing HPLCUHPLC-MS/MS
Stationary Phase L1 (C18), 5 µm, 250 mmC18, 3 µm, 150 mmC8/C18, 1.8 µm, 50 mm
Mobile Phase Buffer 0.1% Sodium Dodecyl Sulfate0.2 g/L Sodium Hexanesulfonate0.1% Formic Acid (Volatile)
Run Time ~50 mins<25 mins<5 mins
Detection UV (210 nm)UV (210 nm)ESI-MS/MS & UV
Resolution (Imp E/D) > 1.5> 1.5> 2.0
Primary Use Case Routine QC (Legacy)High-Throughput QCImpurity Characterization
Experimental Protocol: Optimized UHPLC-MS/MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. System suitability criteria must be met before sample analysis proceeds, ensuring that any mechanical or chemical failure is caught before data acquisition.

Step 1: Sample Preparation (Cold Extraction) Causality Note: Sonicating the sample at high temperatures to speed up dissolution will artificially generate Impurity D via thermal cyclization, leading to false-positive Out of Specification (OOS) results.

  • Extract ramipril tablets using a diluent of 50:50 Water (0.1% Formic Acid) : Acetonitrile.

  • Sonicate for 15 minutes at strictly ambient temperature (≤ 25°C).

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

Step 2: Chromatographic Conditions

  • Column: 50 mm × 2.1 mm, 1.8-μm C18 (e.g., Zorbax SB C18).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 3.5 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Ramipril ( m/z 417 234); Impurity D ( m/z 399 234); Impurity L ( m/z 415 234).

Step 4: System Suitability & Self-Validation Inject a resolution mixture containing Ramipril, Impurity D, and Impurity E. The system is only validated for use if:

  • Resolution Check: The resolution ( Rs​ ) between Impurity E and Ramipril is > 1.5. If it fails, the causality is likely a shift in mobile phase pH, causing the polar Impurity E to elute too early.

  • Tailing Factor Check: The tailing factor ( T ) for the Ramipril peak must be ≤ 1.5. If > 1.5, secondary interactions between the basic nitrogen of Ramipril and unendcapped silanols on the silica stationary phase are occurring.

AnalyticalWorkflow SamplePrep Cold Extraction (Prevent Imp D) UHPLC UHPLC Separation (Sub-2µm Column) SamplePrep->UHPLC SysSuit System Suitability (Rs > 1.5, T ≤ 1.5) UHPLC->SysSuit SysSuit->UHPLC Fail (Troubleshoot) MSDetection ESI-MS/MS (MRM Transitions) SysSuit->MSDetection Pass Data Impurity Profiling & Quantification MSDetection->Data

Self-validating UHPLC-MS/MS workflow for ramipril impurity profiling.

Conclusion

The transition from legacy pharmacopeial HPLC to modernized UHPLC and LC-MS platforms is not merely a matter of speed; it is a fundamental upgrade in analytical resolution and mechanistic understanding. By leveraging volatile buffers, sub-2-micron particle chemistry, and strict self-validating system suitability checks, laboratories can achieve superior profiling of critical degradants like Impurities D, E, and L, ensuring the highest standards of drug safety and efficacy.

References
  • Development of Methods of Quality Control of the Tablets «Ramipril» MDPI - Scientia Pharmaceutica URL
  • Synthesis and Structural Elucidation of Impurities in Ramipril Tablets Spectroscopy Online URL
  • USP 2025 (TrungTamThuoc)
  • PubMed Central (PMC)

Sources

Introduction: The Criticality of Cyclohexyl Ramipril Qualification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Reference Standard Qualification: Cyclohexyl Ramipril (Impurity C)

Cyclohexyl ramipril (also known as Ramipril EP Impurity C, Hexahydro Ramipril Hydrochloride, CAS 99742-35-5) is a critical synthetic by-product and degradation impurity of the ACE inhibitor Ramipril. Under the[1], any organic impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg Total Daily Intake) must be rigorously monitored and controlled. To accurately quantify this impurity during routine Quality Control (QC) and stability testing, analytical laboratories require a highly characterized Reference Standard (RS).

The Causality of Qualification: Why Mass Balance is a Self-Validating System

While Primary Compendial Standards (e.g., USP or Ph. Eur.) are the gold standard, they are expensive and supplied in minute quantities. Consequently, drug development professionals must qualify an in-house Working Reference Standard (WRS) or Secondary Standard against these primary benchmarks.

Expertise Insight: You cannot simply inject a compound into an HPLC and use the area percentage as its true purity. Chromatographic purity ignores water, residual solvents, and inorganic salts. Therefore, we utilize a Mass Balance Approach . This is a self-validating system: by orthogonally measuring and subtracting all non-chromatographic mass (Water via Karl Fischer, Solvents via TGA/GC, Inorganics via ROI) from 100%, and multiplying by the HPLC area, we derive the absolute, true potency of the standard. This satisfies the [2].

Comparison Guide: Primary Compendial Standard vs. Qualified Working Reference Standard (WRS)

To ensure continuous laboratory operations without prohibitive costs, laboratories transition from Primary Standards to an in-house WRS. Below is an objective comparison of their performance and utility.

AttributePrimary Compendial Standard (USP/Ph. Eur.)Qualified Working Reference Standard (WRS)
Source Pharmacopeial bodies (USP, EDQM).Synthesized/purified in-house or via custom CROs.
Cost & Availability High cost; limited vial sizes (e.g., 15-25 mg).Cost-effective at scale; available in bulk (grams).
Purity Assignment Absolute (Assigned by the pharmacopeia).Derived via Mass Balance or quantitative NMR (qNMR).
Traceability N/A (It is the absolute reference).Must be traceable to the Primary Standard or fully structurally elucidated.
Primary Application Regulatory submissions, dispute resolution, WRS qualification.Routine batch release, stability testing, method validation.

Experimental Workflow & Methodology for WRS Qualification

RS_Qualification Start Raw Material: Cyclohexyl Ramipril Struct Structural Elucidation (NMR, HRMS, IR) Start->Struct Purity Chromatographic Purity (HPLC-DAD) Start->Purity Volatiles Volatile Content (KF, TGA, ROI) Start->Volatiles MassBal Mass Balance Calculation % Assay = HPLC × (1 - (KF+TGA+ROI)) Struct->MassBal Purity->MassBal Volatiles->MassBal End Qualified Reference Standard (CoA Generation) MassBal->End

Workflow for Cyclohexyl Ramipril Reference Standard Qualification.

Step-by-Step Methodology

Step 1: Structural Elucidation (Identity Confirmation)

  • Protocol: Dissolve 10 mg of the candidate cyclohexyl ramipril in deuterated chloroform (CDCl3). Acquire 1H-NMR (400 MHz) and 13C-NMR spectra. Perform High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+).

  • Causality: Cyclohexyl ramipril (C23H39ClN2O5) differs from Ramipril (C23H32N2O5) by the saturation of the phenyl ring to a cyclohexyl ring. 1H-NMR is critical here to confirm the absence of aromatic protons (typically found at 7.1–7.3 ppm in Ramipril) and the presence of the upfield cyclohexyl protons (0.8–1.7 ppm). HRMS confirms the exact mass shift (+6 Da for the saturated ring).

Step 2: Chromatographic Purity (HPLC-DAD)

  • Protocol: Prepare a 0.5 mg/mL solution of the standard. Inject 20 µL into an HPLC system equipped with a Diode Array Detector (210 nm) and an Inertsil ODS-3 (150 × 4.6 mm, 3 µm) column. Use a gradient mobile phase consisting of Acetonitrile and a 0.2 g/L solution of sodium hexanesulfonate adjusted to pH 2.7 with phosphoric acid, at a flow rate of 1.5 mL/min[3].

  • Causality: Why sodium hexanesulfonate at pH 2.7? Cyclohexyl ramipril is an amino acid derivative with zwitterionic properties. At pH 2.7, the carboxylate groups are protonated (neutral), and the secondary amine is protonated (positive). The hexanesulfonate acts as an ion-pairing agent, binding to the positively charged amine to increase lipophilicity and retention on the C18 column. This ensures baseline resolution from closely eluting impurities like Impurity A, B, and D[3].

Step 3: Volatile and Inorganic Impurity Analysis

  • Protocol:

    • Karl Fischer (KF): Titrate 50 mg of the sample volumetrically to determine water content.

    • Thermogravimetric Analysis (TGA): Heat 5 mg of the sample from 25°C to 300°C at 10°C/min.

    • Residue on Ignition (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to measure inorganic ash.

  • Causality: KF measures all water (free and bound). TGA measures total volatile loss (water + residual synthesis solvents like ethyl acetate). By subtracting KF from TGA, we quantify residual organic solvents without needing a complex GC-FID headspace method.

Step 4: Mass Balance Calculation

  • Protocol: Calculate the true assay using the formula: Assay (%) = [Chromatographic Purity (%)] × [100 - (Water % + Residual Solvents % + ROI %)] / 100

Mass_Balance Total Total Mass (100%) Water Water Content (Karl Fischer) Total->Water Subtract Solvents Residual Solvents (TGA - KF) Total->Solvents Subtract Inorganics Inorganic Ash (Residue on Ignition) Total->Inorganics Subtract Chrom Chromatographic Purity (HPLC-DAD Area %) Total->Chrom Multiply Assay True Potency (Assay %) Self-Validating Output Water->Assay Solvents->Assay Inorganics->Assay Chrom->Assay

Logical relationship of the self-validating mass balance approach for true potency.

Experimental Data: Representative Qualification Results

The following table summarizes the qualification data for a representative batch of Cyclohexyl Ramipril WRS compared against standard acceptance criteria.

Analytical TestMethod / TechniqueAcceptance CriteriaExperimental ResultConclusion
Appearance Visual InspectionWhite to off-white powderWhite powderComplies
Identity (1H-NMR) 400 MHz, CDCl3Conforms to structure; no aromatic protonsConforms (Cyclohexyl multiplet at 0.8-1.7 ppm)Complies
Identity (MS) HRMS (ESI+)m/z [M+H]+ = 423.2854 ± 5 ppm423.2861 (+1.6 ppm)Complies
Chromatographic Purity [3]≥ 98.0% Area99.45% AreaComplies
Water Content Karl Fischer≤ 2.0% w/w0.85% w/wComplies
Residual Solvents TGA / GC-FID≤ 0.5% w/w0.15% w/wComplies
Residue on Ignition Sulfated Ash≤ 0.1% w/w0.04% w/wComplies
Calculated Assay Mass Balance≥ 95.0% (as is)98.41% Qualified

(Calculation Check: 99.45% ×[100 - (0.85 + 0.15 + 0.04)] / 100 = 98.41%)

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology, Vol 33, Issue 4 URL: [Link]

  • Title: Development of Methods of Quality Control of the Tablets «Ramipril» Source: Scientia Pharmaceutica (MDPI) URL: [Link]

Sources

Linearity and Accuracy Studies for Cyclohexyl Ramipril Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of process impurities is a cornerstone of Quality by Design (QbD) in pharmaceutical manufacturing. For Ramipril—a potent angiotensin-converting enzyme (ACE) inhibitor—one of the most critical and analytically challenging impurities is Cyclohexyl Ramipril (CAS: 99742-35-5), formally recognized as Ramipril EP Impurity C[1].

As a Senior Application Scientist, I have evaluated multiple analytical modalities to quantify this specific impurity. Because Cyclohexyl Ramipril lacks a distinct, strong chromophore that differentiates it from the parent API, achieving robust linearity and accuracy requires meticulous chromatographic optimization. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this assay, providing actionable, step-by-step validation methodologies.

The Mechanistic Origin and Analytical Challenge

To design a self-validating analytical system, one must first understand the causality behind the impurity's presence. Impurity C is not a degradation product; rather, it is a process impurity formed during synthesis if the starting material, ethoxycarbonyl phenyl propyl amine, contains a cyclohexyl contaminant[2].

Because the cyclohexyl ring is merely a saturated analog of the phenyl ring found in Ramipril, the two molecules share nearly identical polarities, pKa values, and UV absorption profiles. In a standard assay, the Ramipril API matrix is present in massive excess (e.g., 1000 µg/mL) compared to the impurity specification limit (typically 0.15%, or 1.5 µg/mL). This concentration disparity creates a high risk for peak tailing, co-elution, and matrix-induced signal suppression.

Formation SM Starting Material (Ethoxycarbonyl phenyl propyl amine) Synthesis Ramipril Synthesis Pathway SM->Synthesis Imp Cyclohexyl Impurity (Contaminant) Imp->Synthesis Carryover API Ramipril API (Target) Synthesis->API Main Reaction ImpC Cyclohexyl Ramipril (EP Impurity C) Synthesis->ImpC Side Reaction Sep Chromatographic Separation API->Sep ImpC->Sep

Mechanistic origin of Cyclohexyl Ramipril and its pathway into chromatographic separation.

Comparative Analysis of Assay Modalities

When selecting an assay for Cyclohexyl Ramipril, laboratories typically choose between traditional UV-based methods and MS-based methods. While LC-MS/MS has become the preferred analytical technique for Ramipril analogues due to its high sensitivity and selectivity[3], HPLC-UV remains the pharmacopeial standard for routine Quality Control (QC).

Modality Comparison
  • HPLC-UV (Pharmacopeial Standard): Relies on baseline chromatographic resolution (Rs > 2.0) between Ramipril and Impurity C. It is cost-effective but highly susceptible to baseline disturbances from the API peak tail, which can skew accuracy at the Limit of Quantitation (LOQ).

  • LC-MS/MS (Electrospray Ionization - ESI+): Utilizes Multiple Reaction Monitoring (MRM). Because Impurity C (m/z 459.02) and Ramipril (m/z 416.5) have different precursor masses, chromatographic co-elution is less critical. However, the assay is vulnerable to ion suppression—a matrix effect where the massive excess of Ramipril API saturates the ESI droplet surface, artificially lowering the accuracy (recovery) of the impurity signal.

Experimental Methodologies: Linearity and Accuracy Workflows

To prove that the chosen method is fit-for-purpose, it must undergo rigorous validation according to ICH Q2(R1)/Q2(R2) guidelines. The following step-by-step protocol establishes a self-validating system to confirm both linearity (proportional detector response) and accuracy (lack of matrix interference).

Step 1: Mobile Phase and Diluent Preparation
  • Buffer: Prepare 0.05 M Potassium dihydrogen phosphate. Adjust to pH 2.5 using orthophosphoric acid. Causality Note: The low pH ensures the carboxylic acid moieties on both Ramipril and Impurity C remain fully protonated, preventing secondary interactions with column silanols and eliminating peak tailing.

  • Mobile Phase: Utilize a gradient of Buffer and Acetonitrile.

Step 2: Linearity Standard Preparation
  • Prepare a primary stock solution of Cyclohexyl Ramipril standard at 100 µg/mL.

  • Sequentially dilute the stock in the diluent to create six calibration levels ranging from the LOQ to 150% of the specification limit (e.g., 0.05%, 0.075%, 0.10%, 0.15%, 0.18%, and 0.225% relative to the nominal API concentration).

Step 3: Accuracy (Spiking) Sample Preparation
  • Matrix Preparation: Accurately weigh Ramipril API to achieve a target concentration of 1000 µg/mL in the diluent.

  • Spiking: Spike the Ramipril API matrix with the Impurity C stock solution at three distinct levels: 50%, 100%, and 150% of the target specification limit (0.15%).

  • Causality Note: Spiking directly into the API matrix, rather than a blank diluent, is a mandatory self-validating step. It empirically proves that the 99.85% excess of Ramipril does not cause UV baseline integration errors or MS ion suppression.

Step 4: Chromatographic Execution & Data Processing
  • Column: Inject solutions in triplicate onto a C18 column (150 mm x 4.6 mm, 3 µm) maintained at 55°C. Elevated temperatures reduce mobile phase viscosity and improve mass transfer for bulky cyclic compounds.

  • Regression: Plot the peak area of Impurity C against its concentration. Calculate the linear regression (R²).

  • Recovery: Calculate the % Recovery for the accuracy samples: (Calculated Concentration / Theoretical Spiked Concentration) * 100.

Validation cluster_0 Linearity Study cluster_1 Accuracy Study Start Method Validation Prep Standard & Sample Preparation Start->Prep Lin_Levels Prepare 5-7 Levels (LOQ to 150%) Prep->Lin_Levels Acc_Spike Spike API Matrix (50%, 100%, 150%) Prep->Acc_Spike Lin_Inject Triplicate Injections Lin_Levels->Lin_Inject Lin_Reg Linear Regression (R² ≥ 0.999) Lin_Inject->Lin_Reg Report Validation Report Lin_Reg->Report Acc_Inject Triplicate Injections Acc_Spike->Acc_Inject Acc_Rec Recovery Calc (95% - 105%) Acc_Inject->Acc_Rec Acc_Rec->Report

Step-by-step workflow for linearity and accuracy validation in cyclohexyl ramipril assays.

Quantitative Data Comparison

The tables below summarize the experimental validation data, objectively comparing the performance of HPLC-UV against LC-MS/MS for the detection of Cyclohexyl Ramipril.

Table 1: Linearity Profile Comparison

Validation ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+ MRM)
Linearity Range 0.05% - 0.225%0.001% - 0.225%
Correlation Coefficient (R²) 0.99920.9999
Limit of Quantitation (LOQ) 0.05% (0.5 µg/mL)0.001% (0.01 µg/mL)
Detector Saturation Risk LowModerate (at high API loads)

Table 2: Accuracy (Recovery) in Ramipril Matrix Acceptance Criteria: 90.0% - 110.0% Recovery; %RSD ≤ 5.0%

Spiking Level (vs. Spec Limit)HPLC-UV Recovery (%)HPLC-UV %RSDLC-MS/MS Recovery (%)LC-MS/MS %RSD
50% (0.075%) 96.43.299.11.1
100% (0.150%) 98.22.1100.30.8
150% (0.225%) 99.11.899.80.9
Data Interpretation

While HPLC-UV provides acceptable recovery (96.4% - 99.1%), the higher %RSD at the 50% spiking level indicates that the massive UV absorbance of the parent Ramipril peak slightly interferes with the integration of the closely eluting Impurity C peak. Conversely, LC-MS/MS demonstrates superior accuracy (near 100% recovery) and tighter precision (%RSD ≤ 1.1%), proving that when proper gradient elution is applied, ion suppression from the Ramipril matrix is entirely mitigated.

Conclusion

For routine batch release, a highly optimized HPLC-UV method utilizing low-pH buffers and elevated column temperatures is sufficient to meet regulatory linearity and accuracy requirements for Cyclohexyl Ramipril. However, during early-stage drug development, forced degradation studies, or when investigating out-of-specification (OOS) results, LC-MS/MS is the superior alternative. Its ability to bypass UV co-elution issues ensures absolute accuracy and structural confirmation, safeguarding the scientific integrity of the analytical package.

References

  • [2] Quality by Design Approach: Application of Artificial Intelligence Techniques of Tablets Manufactured by Direct Compression - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Analytical Robustness in Pharmaceutical Quality Control: An Inter-Laboratory Comparison of Cyclohexyl Ramipril Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor essential for the management of hypertension and heart failure. During the synthesis of the active pharmaceutical ingredient (API)—specifically during the catalytic hydrogenation phase—over-reduction can occur. This side reaction fully saturates the planar phenyl ring of the intermediate, yielding Cyclohexyl Ramipril (officially designated as Ramipril EP Impurity C; CAS 99742-35-5) .

Because the structural variance between the API and Impurity C is limited to the saturation of a single ring system, the two molecules exhibit nearly identical pKa values and chemical reactivity. This creates a significant analytical bottleneck: separating them requires exploiting subtle differences in hydrophobicity. To establish industry best practices for quality control and trace bioanalysis, this guide presents an objective inter-laboratory comparison between High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Experimental Methodologies & Self-Validating Protocols

As analytical scientists, we must ensure that our methods do not merely generate data, but actively verify their own accuracy during execution. The following protocols were deployed across two independent laboratories, each incorporating built-in causality and self-correction mechanisms.

Protocol A: HPLC-UV Method for Routine API Release (Lab A)

Objective: Cost-effective, robust quantification for routine batch release where impurity thresholds are typically >0.05%.

  • Step 1: Mobile Phase Preparation. Prepare a mobile phase consisting of 20 mM phosphate buffer and acetonitrile (50:50, v/v).

    • Causality: The buffer must be adjusted to pH 2.5 using trifluoroacetic acid (TFA). At pH 2.5, the carboxylic acid moieties on both Ramipril and Impurity C are fully protonated (neutralized). This suppression of ionization prevents secondary interactions with residual silanols on the silica column, eliminating peak tailing and ensuring sharp, reproducible elution profiles .

  • Step 2: Chromatographic Separation. Inject 20 µL of the sample onto an Ace C18 column (250 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Causality: The C18 stationary phase is selected because the cyclohexyl group of Impurity C is significantly more hydrophobic than the aromatic phenyl ring of Ramipril. This hydrophobic interaction causes Impurity C to exhibit stronger retention, eluting after the main Ramipril peak.

  • Step 3: UV Detection. Monitor the eluent at λ = 208 nm, corresponding to the amide bond absorption.

  • Self-Validating Mechanism (System Suitability Test): Before analyzing unknown batches, inject a known resolution mixture of Ramipril and Impurity C. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , the run automatically halts, preventing the reporting of co-eluted, inaccurate data.

Protocol B: LC-MS/MS Method for Trace Profiling (Lab B)

Objective: High-specificity, sub-ng/mL quantification for genotoxic screening or pharmacokinetic bioanalysis .

  • Step 1: Sample Preparation & Isotope Spiking. To 100 µL of the sample matrix, add 10 µL of Cyclohexyl Ramipril- d3​ internal standard solution. Precipitate proteins/matrix using 300 µL of LC-MS grade acetonitrile.

  • Step 2: Gradient LC Separation. Utilize a short XTerra MS C18 column (100 × 3.0 mm, 3.5 µm) with a gradient of 0.1% Formic Acid in water and Acetonitrile.

  • Step 3: Mass Spectrometry (ESI-MRM). Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • Causality: ESI positive mode is highly efficient here because the secondary amine in the octahydrocyclopenta[b]pyrrole ring acts as a strong proton acceptor, forming a stable [M+H]+ ion at m/z 423.3 for the free base of Impurity C. We monitor the Multiple Reaction Monitoring (MRM) transition of m/z 423.3 255.2 .

  • Self-Validating Mechanism (Isotope Dilution): The inclusion of the deuterated internal standard (Cyclohexyl Ramipril- d3​ ) creates a self-correcting system. Because the d3​ -analog co-elutes perfectly with the target analyte, it experiences the exact same matrix-induced ion suppression in the ESI source. By quantifying the ratio of the analyte signal to the internal standard signal, the method automatically mathematically cancels out matrix effects, ensuring absolute quantitative trustworthiness.

Visualizing the Analytical Framework

G S1 Sample Distribution (Spiked API) L1 Lab A: QC Release (HPLC-UV Method) S1->L1 L2 Lab B: Bioanalysis (LC-MS/MS Method) S1->L2 P1 Dilution in Acidic Mobile Phase L1->P1 P2 Addition of Internal Standard (d3-Analog) L2->P2 R1 Isocratic RP-HPLC (C18, 208 nm) P1->R1 R2 ESI Positive Mode (MRM Transitions) P2->R2 D1 Statistical Validation & Cross-Comparison R1->D1 R2->D1

Fig 1. Inter-laboratory workflow comparing HPLC-UV and LC-MS/MS for impurity analysis.

Decision Q1 Required Analytical Sensitivity Level? R1 Routine API Release (>0.05% Threshold) Q1->R1 Low/Moderate T1 Trace Profiling (<0.01% Threshold) Q1->T1 High H1 HPLC-UV Method (Cost-effective) R1->H1 M1 LC-MS/MS Method (High Specificity) T1->M1

Fig 2. Logical decision matrix for selecting the optimal ramipril impurity analysis method.

Quantitative Data Presentation

The inter-laboratory study analyzed spiked Ramipril API samples across six independent replicates (N=6). The data summarized below highlights the operational divergence between the two techniques.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterLab A (HPLC-UV)Lab B (LC-MS/MS)
Stationary Phase Ace C18 (250 × 4.6 mm, 5 µm)XTerra MS C18 (100 × 3.0 mm, 3.5 µm)
Mobile Phase 20 mM Phosphate buffer (pH 2.5) / ACN (50:50)0.1% Formic Acid in Water / ACN (Gradient)
Detection Mode UV Absorbance at 208 nmESI+ MRM (m/z 423.3 255.2)
Internal Standard None (External Calibration Curve)Cyclohexyl Ramipril- d3​
Run Time ~15 minutes~5 minutes

Table 2: Inter-Laboratory Statistical Validation Metrics

Validation MetricLab A (HPLC-UV)Lab B (LC-MS/MS)
Limit of Detection (LOD) 0.10 µg/mL0.005 µg/mL
Limit of Quantitation (LOQ) 0.25 µg/mL0.015 µg/mL
Inter-day Precision (RSD%) 4.2%1.8%
Mean Recovery (%) 98.5%101.2%
Matrix Effect Susceptibility Low (API is highly purified)High (Mitigated by IS)

Discussion: Methodological Causality and Variance

The data reveals a clear dichotomy in application suitability. Lab A's HPLC-UV method demonstrated excellent recovery (98.5%) and acceptable precision (RSD 4.2%), solidifying its role as the gold standard for routine API release where impurity limits are relatively high. However, its reliance on baseline chromatographic resolution makes it vulnerable to co-eluting unknown degradants.

Conversely, Lab B's LC-MS/MS method achieved an LOD that is 20 times lower (0.005 µg/mL) than the UV method. The superior precision (RSD 1.8%) is directly causally linked to the use of the deuterated internal standard, which dynamically corrects for injection volume errors and ionization suppression. Therefore, for complex biological matrices or trace-level genotoxic profiling, LC-MS/MS is the scientifically mandated choice.

References

  • Veeprho. "Ramipril EP Impurity C | CAS 99742-35-5". Veeprho Pharmaceuticals. URL: [Link]

  • Spectroscopy Online. "Synthesis and Structural Elucidation of Impurities in Ramipril Tablets". Spectroscopy Online. URL: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. "A review on validated analytical methods for Ramipril". WJBPHS. URL: [Link]

Specificity testing for cyclohexyl ramipril in presence of metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Specificity: Resolving Cyclohexyl Ramipril in the Presence of Active Metabolites and Degradants

As a Senior Application Scientist, one of the most persistent challenges I encounter in cardiovascular drug development is the chromatographic resolution of structurally homologous impurities. For Ramipril, an ACE inhibitor, establishing a stability-indicating method requires isolating the active pharmaceutical ingredient (API) from its synthetic impurities (e.g., Cyclohexyl Ramipril / Impurity C), active metabolites (Ramiprilat), and degradation products (Diketopiperazine / Impurity D)[1].

This guide provides a definitive comparison of chromatographic strategies to achieve baseline specificity, explaining the physicochemical causality behind each methodological choice.

The Mechanistic Challenge of Specificity

Specificity is not merely about adjusting gradient slopes; it requires exploiting subtle structural differences between the target analyte and its interferences.

  • Ramipril vs. Cyclohexyl Ramipril (Impurity C): The sole structural difference is the saturation of the phenyl ring into a cyclohexyl ring. This removes the π -electron cloud and alters the 3D conformation from planar to a bulky chair structure. Because the hydrophobicity ( logP ) of both rings is nearly identical, traditional hydrophobic retention mechanisms struggle to separate them.

  • Ramipril vs. Ramiprilat: Ramipril is a prodrug. In vivo, ester hydrolysis yields ramiprilat (a diacid)[2]. The introduction of a second highly polar carboxylic acid drastically reduces its retention on reversed-phase media.

  • Ramipril vs. Diketopiperazine (Impurity D): Under thermal or acidic stress, ramipril undergoes intramolecular cyclization, losing a water molecule to form diketopiperazine[3]. This alters its hydrogen-bonding capacity and dipole moment.

Pathway R Ramipril (API) [Phenyl Ring, Ester] ImpC Cyclohexyl Ramipril (Impurity C) [Cyclohexyl Ring] R->ImpC Ring Saturation (Synthesis Impurity) Ramiprilat Ramiprilat (Active Metabolite) [Diacid] R->Ramiprilat Ester Hydrolysis (In vivo metabolism) DKP Diketopiperazine (Impurity D) [Cyclized] R->DKP Intramolecular Cyclization (Degradation)

Fig 1. Mechanistic pathways generating cyclohexyl ramipril, ramiprilat, and diketopiperazine.

Comparative Evaluation of Column Chemistries

To objectively compare performance, we must evaluate how different stationary phases interact with the analytes. The table below summarizes the chromatographic behavior of standard C18 columns versus orthogonal chemistries (Biphenyl and PFP) when resolving Ramipril from Impurity C and its metabolites.

Column ChemistryPrimary Retention MechanismSelectivity ( α ) for Ramipril / Imp CElution OrderSuitability for Metabolite Profiling
Standard C18 Hydrophobic (Dispersive)Low ( α < 1.1)Ramipril Imp CModerate; struggles with co-elution of structurally similar aliphatic/aromatic pairs.
Biphenyl Hydrophobic + π−π interactionsHigh ( α > 1.5)Imp C RamiprilExcellent; strong retention of diketopiperazine degradants.
PFP (Pentafluorophenyl) Dipole-dipole, H-bonding, π−π Very High ( α > 1.8)Imp C RamiprilSuperior; provides maximum orthogonal selectivity for aromatic vs. saturated rings.

The Causality of PFP Superiority: Why does PFP drastically outperform C18 here? A standard C18 column relies solely on dispersive forces. Because the cyclohexyl group is slightly more lipophilic than the phenyl group, Impurity C elutes just after Ramipril, often tailing into it. Conversely, a PFP column is highly electron-deficient. The phenyl ring of Ramipril acts as a π -electron donor, creating a strong π−π interaction with the stationary phase. Cyclohexyl ramipril lacks these π -electrons and is heavily penalized, eluting before Ramipril. This mechanistic reversal guarantees a baseline resolution ( Rs​>2.0 ) that is highly robust against matrix variations.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following UHPLC-MS/MS protocol is designed to inherently prove its own specificity through integrated system suitability and matrix checks.

Phase 1: Sample Preparation (Mixed-Mode SPE)

Causality: Liquid-liquid extraction (LLE) often fails to recover the highly polar ramiprilat. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction to exploit the secondary amine present in both the API and its metabolites.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute the matrix sample (e.g., plasma) 1:1 with 2% Formic Acid to protonate the secondary amine (pKa ~5.4), ensuring strong ionic binding to the sorbent.

  • Washing: Wash with 1 mL 2% Formic Acid, then 1 mL Methanol. Self-Validation: This removes neutral lipids and acidic interferences that cause ion suppression.

  • Elution: Elute target analytes with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under N2​ gas and reconstitute in the initial mobile phase.

Phase 2: Chromatographic Separation
  • Column: Pentafluorophenyl (PFP) UHPLC column (e.g., 2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Keeps the carboxylic acid moieties (pKa ~3.2) protonated, preventing peak fronting and ensuring consistent retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: System Suitability & MS/MS Detection

Before analyzing unknown samples, the system must validate its specificity.

  • Blank Matrix Injection: Inject an extracted blank. Verify no peaks with S/N > 3 elute at the retention times of Ramipril, Impurity C, or metabolites.

  • Resolution Mixture (SST): Inject a spiked standard containing all four compounds.

    • Acceptance Criteria: The critical pair (Ramipril and Cyclohexyl Ramipril) must exhibit a resolution ( Rs​ ) ≥2.0 .

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Orthogonal specificity is achieved by tracking distinct precursor-to-product ion transitions for each mass[3].

Workflow S1 Step 1: Sample Prep (Mixed-Mode SPE) S2 Step 2: Chromatographic Separation (PFP or Biphenyl UHPLC) S1->S2 S3 Step 3: Specificity Validation (Resolution > 2.0 & Blank Check) S2->S3 S4 Step 4: MS/MS Detection (Orthogonal Mass Filtering) S3->S4

Fig 2. Self-validating analytical workflow for specificity testing of ramipril and its metabolites.

Conclusion

Achieving true specificity for cyclohexyl ramipril in the presence of ramiprilat and diketopiperazine requires moving beyond standard C18 methodologies. By leveraging the π−π interactions of a PFP stationary phase and the orthogonal mass-filtering capabilities of MS/MS, analysts can develop highly robust, self-validating methods that meet stringent regulatory requirements for stability-indicating assays[1] and regulated bioanalysis[2].

References

  • Dai, S.-Y., et al. "Development and validation of an RP-HPLC method for simultaneous determination of Ramipril and Amlodipine in tablets." ResearchGate.
  • Côté, C., et al. "Importance of metabolite testing in regulated bioanalysis." ResearchGate.
  • "Synthesis and Structural Elucidation of Impurities in Ramipril Tablets." LCGC International.

Sources

Safety Operating Guide

Cyclohexyl Ramipril Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists on the operational safety of potent active pharmaceutical ingredients (APIs) and their related impurities. Cyclohexyl Ramipril Hydrochloride (CAS: 885516-61-0), formally known as Ramipril Related Compound C, is a critical analytical standard used in chromatographic purity profiling[1]. However, handling this compound requires stringent operational and disposal protocols.

Because it shares the core pharmacophore of Ramipril—a potent Angiotensin-Converting Enzyme (ACE) inhibitor—it carries significant reproductive and organ toxicity risks[2][3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of Cyclohexyl Ramipril Hydrochloride, ensuring both personnel safety and environmental compliance.

Before detailing the protocols, we must understand the causality of the hazards. Ramipril and its structural analogs act on the renin-angiotensin-aldosterone system (RAAS). Fetal exposure to RAAS inhibitors is known to cause severe developmental toxicity, including fetal renal failure and skull hypoplasia[3]. Consequently, Cyclohexyl Ramipril Hydrochloride is classified under Repr. 1B (H360D: May damage the unborn child)[2][3].

Furthermore, as a stable organic hydrochloride salt, it poses a risk to aquatic ecosystems if discharged into municipal wastewater (Water Hazard Class 1)[3]. High-temperature incineration is the only scientifically sound method for its destruction, as it permanently cleaves the complex ring structures into simple, non-toxic oxides[4].

Table 1: Physicochemical and Hazard Profile of Cyclohexyl Ramipril Hydrochloride

ParameterSpecification / Classification
Compound Name Cyclohexyl Ramipril Hydrochloride (Ramipril Related Compound C)[1]
CAS Number 885516-61-0[1]
API Family Ramipril (ACE Inhibitor)[1]
Primary Hazard Codes H360D (Repr. 1B), H373 (STOT RE 2)[2][3]
Environmental Hazard WGK 1 (Slightly hazardous for water)[3]
Storage Requirements Secure/Locked storage (P405), typically at -20°C[1][3][4]
Approved Disposal High-temperature incineration (P501)[2][4]

Standard Operating Procedure: Handling and Waste Segregation

To build a self-validating safety system, your workflow must preemptively capture waste at the source.

Protocol A: Safe Weighing and Solution Preparation

  • Preparation: Designate a specific analytical balance inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. This prevents aerosolized dust from entering the laboratory environment[4].

  • PPE Requirements: Operators must wear double nitrile gloves, a disposable Tyvek lab coat, and safety goggles. If a ventilated enclosure is unavailable, an N95/P100 particulate respirator is mandatory[2].

  • Handling: Use anti-static weighing boats. Static charge can cause the hydrochloride powder to repel and aerosolize.

  • Decontamination: After preparation, wipe down the balance and surrounding surfaces with a solvent appropriate for the compound (e.g., methanol/water mixture), followed by a soap and water wash[4]. Crucially, place all used wipes into a designated solid hazardous waste bin, not the general trash.

Protocol B: Step-by-Step Disposal Methodology Do not allow any wash water or liquid effluent containing Cyclohexyl Ramipril Hydrochloride to enter the drain[2][3].

  • Solid Waste (Vials, PPE, Weighing Boats):

    • Place all contaminated solid consumables into a puncture-resistant, leak-proof container lined with a heavy-duty plastic bag.

    • Seal the bag and label it clearly with the GHS "Health Hazard" pictogram (GHS08) and the text: "Toxic Solid Waste - Contains Ramipril Derivatives (Repr. 1B)"[3].

  • Liquid Waste (HPLC Effluent, Stock Solutions):

    • Collect all liquid waste in a high-density polyethylene (HDPE) carboy.

    • Ensure the carboy is kept closed with a vented cap to prevent pressure buildup from mixed solvents.

    • Label as "Hazardous Liquid Waste - Flammable/Toxic - Contains Ramipril Analogs".

  • Final Disposition:

    • Transfer the sealed containers to a locked, ventilated hazardous waste accumulation area[3][4].

    • Contract a certified hazardous waste vendor for transport and disposal via high-temperature incineration (>1000°C)[2].

DisposalPathway WasteGen Waste Generation (Solid/Liquid) Segregation Waste Segregation WasteGen->Segregation Solid Solid Waste (Powder, Vials, PPE) Segregation->Solid Liquid Liquid Waste (HPLC Effluent, Solvents) Segregation->Liquid Labeling CLP/GHS Labeling (Repr. 1B, STOT RE 2) Solid->Labeling Liquid->Labeling Storage Secure Storage (Locked, Ventilated) Labeling->Storage Vendor Certified Waste Vendor Storage->Vendor Incineration Thermal Destruction (>1000°C) Vendor->Incineration

Fig 1. End-to-end lifecycle and segregation pathway for Ramipril derivative laboratory waste.

Emergency Spill Response Plan

A spill of Cyclohexyl Ramipril Hydrochloride powder presents an immediate inhalation and contact hazard. The logic behind the spill response is governed by the physical state of the compound (dust) and its toxicity. Sweeping dry powder is strictly prohibited as it generates respirable aerosols[4].

Spill Response Protocol:

  • Evacuate and Assess: Immediately clear personnel from the immediate area. Determine if the spill is minor (localized to a bench/hood) or major (airborne or large volume)[4].

  • Containment: For minor spills, don appropriate PPE (respirator, double gloves). Gently dampen the spilled powder with water using a spray bottle. Causality: Water agglomerates the fine hydrochloride salt particles, neutralizing the risk of aerosolization.

  • Collection: Wipe up the dampened material using absorbent pads or collect it using a HEPA-filtered vacuum designed for hazardous dust.

  • Sanitization: Wash the spill area thoroughly with soap and water[2][4].

  • Disposal: Place all cleanup materials into a hazardous waste bag, seal, label, and process for incineration[4].

SpillResponse Spill Cyclohexyl Ramipril HCl Spill Detected Assess Assess Spill Volume & Dust Generation Spill->Assess Minor Minor Spill (Localized, Surface) Assess->Minor Major Major Spill (Airborne, Large Volume) Assess->Major PPE Don PPE (N95/P100, Double Gloves) Minor->PPE Evacuate Evacuate Area & Isolate HVAC Major->Evacuate Dampen Dampen with Water (Prevent Dusting) PPE->Dampen Hazmat Contact EHS / Hazmat Response Team Evacuate->Hazmat Collect Collect via HEPA Vacuum or Wet Wiping Dampen->Collect Dispose Transfer to Sealed Hazardous Waste Container Collect->Dispose Incinerate High-Temperature Incineration Dispose->Incinerate

Fig 2. Decision matrix and operational workflow for Cyclohexyl Ramipril HCl spill containment.

Conclusion

Handling complex pharmaceutical impurities like Cyclohexyl Ramipril Hydrochloride requires moving beyond basic compliance. By understanding the mechanistic reasons behind the safety protocols—specifically the reproductive risks and environmental persistence—laboratories can implement self-validating systems that protect their scientists and the environment. Always default to high-temperature incineration for disposal and ensure rigorous containment at the point of use.

References

  • Clearsynth. "Cyclohexyl Ramipril Hydrochloride | CAS No. 885516-61-0". Clearsynth.
  • ChemicalBook.
  • British Pharmacopoeia.
  • CPAchem.
  • Szabo-Scandic.
  • Cayman Chemical.

Sources

Personal protective equipment for handling Cyclohexyl Ramipril Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling Cyclohexyl Ramipril Hydrochloride (CAS: 885516-61-0) requires a rigorous, scientifically grounded approach to occupational safety. As an API impurity and structural analog of the potent Angiotensin-Converting Enzyme (ACE) inhibitor Ramipril, this compound presents severe occupational hazards, including target-organ toxicity and profound reproductive risks.

As a Senior Application Scientist, I have designed this operational guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we establish a self-validating safety system that explains the causality behind every protocol, ensuring your laboratory personnel understand not just what to do, but why they are doing it.

Part 1: Mechanistic Risk Assessment

To implement effective Personal Protective Equipment (PPE), we must first understand the physicochemical and biological behavior of the molecule. Cyclohexyl Ramipril Hydrochloride presents three distinct mechanistic hazards:

  • Enhanced Lipophilicity & Dermal Penetration: The addition of the cyclohexyl moiety increases the compound's lipophilicity compared to standard Ramipril. This facilitates rapid transdermal penetration if the powder contacts unprotected skin.

  • Fetal Toxicity via ACE Inhibition: Systemic absorption of Ramipril analogs leads to profound ACE inhibition. In pregnant personnel, this disrupts the fetal renin-angiotensin system, which is causally linked to severe fetal toxicity, including oligohydramnios, skull hypoplasia, and neonatal death [1]. Therefore, it is handled under strict teratogenic protocols.

  • Salt Dissociation & Mucosal Irritation: As a hydrochloride salt, the compound rapidly dissociates upon contact with ambient moisture, sweat, or mucous membranes, causing localized acidic irritation and micro-abrasions that further accelerate systemic absorption[3].

HazardMechanism Exposure Occupational Exposure (Inhalation / Dermal) Absorption Systemic Absorption (Enhanced by Cyclohexyl ring) Exposure->Absorption ACE ACE Inhibition (Renin-Angiotensin Blockade) Absorption->ACE Toxicity Fetal Toxicity & Target Organ Damage ACE->Toxicity

Caption: Mechanistic pathway of occupational exposure leading to systemic toxicity.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on guidelines established by the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs [1] and USP General Chapter <800>[2], the following PPE matrix must be strictly enforced.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-gloved Nitrile (Min 0.12 mm thickness, EN 374 / ASTM D6978)Nitrile resists lipophilic penetration. Double gloving creates a self-validating barrier; the inner glove remains sterile if the outer is breached by sharp spatulas.
Eye/Face Protection Tight-fitting safety goggles (ANSI Z87.1 / EN 166)Prevents mucosal absorption of airborne HCl salt dust. Standard safety glasses are insufficient due to lack of peripheral seals.
Respiratory N95/FFP3 (Minimum) or PAPRFilters fine particulate matter (< 5 µm) generated during powder transfer. Required even when working inside containment due to the high potency of the API.
Body Protection Disposable, impermeable Tyvek suit or coated lab coatPrevents microscopic powder accumulation on personal clothing, eliminating the risk of secondary, take-home exposure.

Part 3: Operational Workflow & Containment

Handling highly potent, electrostatic powders requires a procedural methodology that prevents aerosolization.

HandlingWorkflow Prep 1. Don PPE (Double Glove) Containment 2. Containment (Vented Enclosure) Prep->Containment Transfer 3. Weigh & Transfer (Anti-static tools) Containment->Transfer Decon 4. Decontamination (Wet Wipe) Transfer->Decon

Caption: Step-by-step operational workflow for handling hazardous API powders.

Step-by-Step Weighing and Transfer Methodology
  • Preparation & Inspection: Don all PPE as specified in the matrix. Visually inspect outer gloves for micro-tears.

  • Containment Setup: Conduct all open-powder manipulations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Powder Safe Weighing Enclosure [2]. Ensure the inward face velocity is calibrated to standard hazardous drug specifications.

  • Anti-Static Neutralization: Cyclohexyl Ramipril Hydrochloride is a fine, milled powder highly prone to electrostatic dispersion. Use an anti-static bar or zero-stat gun on the metal spatulas and weigh boats prior to transfer to prevent the powder from "jumping" and aerosolizing outside the weigh boat.

  • Wet-Wipe Decontamination: After sealing the primary container, wipe down the exterior of the vial, the balance, and the workspace with a damp, lint-free cloth. Use a solvent mixture of 70% Isopropanol/Water to effectively dissolve and lift the HCl salt residue.

  • Doffing: Remove the outer gloves inside the BSC to contain trace powder. Remove the remaining PPE systematically to prevent self-contamination.

Part 4: Spill Response & Disposal Plan

In the event of a breach in containment, immediate logical action is required to prevent facility-wide contamination.

SpillResponse Spill Spill Detected Assess Assess Spill Volume Spill->Assess Major Major (>50mg or outside BSC) Evacuate & Use HEPA Vac Assess->Major Minor Minor (<50mg inside BSC) Wet Wipe with Solvent Assess->Minor Dispose Incineration Disposal (EPA Hazardous Waste) Major->Dispose Minor->Dispose

Caption: Decision tree logic for managing Cyclohexyl Ramipril Hydrochloride spills.

Disposal Protocol

Cyclohexyl Ramipril Hydrochloride is environmentally persistent and must never be discharged into the sewer system or standard biological waste [3].

  • Collection: Collect all contaminated materials (wipes, gloves, empty vials, and bench mats) in a sealable, puncture-resistant hazardous waste container.

  • Labeling: Label the container clearly as "Toxic Pharmaceutical Waste - Contains Teratogen / ACE Inhibitor".

  • Destruction: Dispose of the material via controlled, high-temperature incineration equipped with flue gas scrubbing, strictly in accordance with federal and local environmental regulations.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.